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  • Product: 1,2,2,5,5-Pentamethylcyclohexan-1-ol
  • CAS: 90103-39-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 1,2,2,5,5-Pentamethylcyclohexan-1-ol

An in-depth technical guide or whitepaper on the core. Abstract: This technical guide provides a comprehensive overview of a robust and logical synthesis pathway for 1,2,2,5,5-pentamethylcyclohexan-1-ol, a highly substit...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide or whitepaper on the core.

Abstract: This technical guide provides a comprehensive overview of a robust and logical synthesis pathway for 1,2,2,5,5-pentamethylcyclohexan-1-ol, a highly substituted tertiary alcohol. The core of this synthesis is the Grignard reaction, a foundational method for carbon-carbon bond formation in organic chemistry.[1] This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and a discussion of the critical parameters that ensure a successful synthesis. We will explore the causality behind experimental choices, from reagent selection to reaction conditions, to provide a self-validating and reliable procedural framework.

Part 1: Strategic Approach to Synthesis: Retrosynthetic Analysis

The molecular architecture of 1,2,2,5,5-pentamethylcyclohexan-1-ol is characterized by a tertiary alcohol functional group on a sterically hindered cyclohexane scaffold. The most direct and reliable method for the formation of tertiary alcohols is the nucleophilic addition of an organometallic reagent to a ketone or ester.[2][3] Our strategy is therefore predicated on the Grignard reaction, which utilizes a potent organomagnesium halide nucleophile to attack an electrophilic carbonyl carbon.[4]

A retrosynthetic analysis of the target molecule informs our choice of precursors. By disconnecting the bond between the tertiary carbon (C1) and one of its attached methyl groups, we can simplify the structure to a logical set of starting materials.

G Target 1,2,2,5,5-Pentamethylcyclohexan-1-ol Precursors Precursors:2,2,5,5-Tetramethylcyclohexanone+Methyl Grignard Reagent (CH3MgBr) Target->Precursors C-C Disconnection (Grignard Reaction)

Caption: Mechanism of Grignard addition to a ketone.

Expertise in Practice: Addressing Steric Hindrance

A key consideration for this specific synthesis is the steric bulk surrounding the carbonyl group. The four methyl groups at positions C2 and C5 create significant steric hindrance. While this can slow the reaction rate compared to less substituted ketones, the small size of the incoming methyl nucleophile makes the reaction highly feasible. [3]The primary competing side reaction for sterically hindered ketones, reduction via β-hydride transfer, is not possible with a methyl Grignard reagent as it lacks β-hydrogens. [4]Enolization, where the Grignard reagent acts as a base, is a minor possibility but is generally disfavored compared to nucleophilic addition under controlled temperature conditions. [3]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with each step justified by established chemical principles.

Materials & Equipment:

  • Reagents: 2,2,5,5-Tetramethylcyclohexanone, Methylmagnesium Bromide (e.g., 3.0 M solution in diethyl ether), Anhydrous Diethyl Ether (or THF), Saturated Aqueous Ammonium Chloride (NH₄Cl), Magnesium Sulfate (MgSO₄).

  • Equipment: Flame-dried, three-necked round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser with a drying tube (or nitrogen/argon inlet), ice-water bath, separatory funnel.

Safety Precautions: Grignard reagents are highly reactive with water and protic solvents and can be pyrophoric. Diethyl ether is extremely flammable. All operations must be conducted in a fume hood under an inert atmosphere (dry nitrogen or argon) using anhydrous solvents and flame-dried glassware. [4] Procedure:

  • Reaction Setup: Assemble the flame-dried glassware. Into the three-necked flask, place a solution of 2,2,5,5-tetramethylcyclohexanone (1.0 equivalent) dissolved in anhydrous diethyl ether. Equip the flask with a magnetic stir bar and place it in an ice-water bath to cool to 0 °C.

  • Grignard Addition: Transfer the methylmagnesium bromide solution (1.1 - 1.2 equivalents) to the dropping funnel. Add the Grignard reagent dropwise to the stirred ketone solution over 30-45 minutes, maintaining the internal temperature below 10 °C. Causality: Slow, cooled addition is critical to control the exothermic nature of the reaction and minimize side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ketone.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the alkoxide intermediate. Causality: A saturated NH₄Cl solution provides a mild acidic proton source to form the alcohol without the risk of elimination reactions that stronger acids might induce.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. The aqueous layer will contain magnesium salts. Separate the organic (ether) layer. Extract the aqueous layer twice more with diethyl ether to recover all organic product.

  • Purification: Combine all organic layers and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified further by vacuum distillation or column chromatography to yield pure 1,2,2,5,5-pentamethylcyclohexan-1-ol.

Part 3: Data & Workflow Visualization

Table 1: Typical Reaction Parameters
ParameterValue/ConditionRationale & Reference
Stoichiometry (Ketone:Grignard) 1.0 : 1.1-1.2A slight excess of Grignard reagent ensures complete consumption of the ketone.
Solvent Anhydrous Diethyl Ether or THFEthers are required to solvate and stabilize the Grignard reagent. [1]
Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm, followed by warming to ensure reaction completion. [1]
Reaction Time 1-3 hoursDependent on scale and steric hindrance; monitor by TLC.
Workup Reagent Saturated aq. NH₄ClMildly acidic to protonate the alkoxide without causing side reactions.
Expected Yield 75-90%Typical for Grignard additions to non-enolizable ketones.
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Benchchem. (n.d.). Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols.
  • Hatano, M., & Ishihara, K. (2008). Recent Progress in the Catalytic Synthesis of Tertiary Alcohols from Ketones with Organometallic Reagents. Chemical Society Reviews, 37(4), 779-788.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • (2022, May 20). Organometallic Addition Reactions to Ketones.
  • ResearchGate. (n.d.). Recent Advances in Catalytic Asymmetric Synthesis of Tertiary Alcohols via Nucleophilic Addition to Ketones. Retrieved from [Link]

  • Sibi, M. P., & Zimmerman, J. (2008). Asymmetric Synthesis of Tertiary Alcohols and α-Tertiary Amines via Cu-Catalyzed C−C Bond Formation to Ketones and Ketimines. Chemical Reviews, 108(8), 3263-3294.
  • NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]

  • (n.d.). Synthesis and Structure of Alcohols. Retrieved from a university chemistry course resource.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2025, August 6). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.10: Reaction of Organometallic Reagents with Aldehydes and Ketones. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

  • Garber, K. (2017, January 30). Addition of Organometallic Reagents to Ketones & Aldehydes [Video]. YouTube. [Link]

  • Osbourn, J. (2023, June 12). Organometallic Addition to Aldehydes and Ketones [Video]. YouTube. [Link]

  • Threlkel, R. S., Bercaw, J. E., Seidler, P. F., Stryker, J. M., & Bergman, R. G. (n.d.). 1,2,3,4,5-pentamethylcyclopentadiene. Organic Syntheses Procedure. Retrieved from [Link]

  • Radtke, M. A., Dudley, C. M., O'Leary, J. A., & Lambert, T. H. (2019). A Scalable, One-Pot Synthesis of 1,2,3,4,5-Pentacarbomethoxycyclopentadiene. Synthesis, 51(5), 1135-1138.
  • King, R. B., & Bisnette, M. B. (1967). Large-Scale Synthesis of 1,2,3,4,5-Penta-Methylcyclopentadiene. Journal of Organometallic Chemistry, 8(2), 287-297.
  • MDPI. (2022, July 12). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. Molecules.
  • Benchchem. (n.d.). An In-depth Technical Guide to 1-methylcyclohex-2-en-1-ol: IUPAC Nomenclature and Stereoisomers.

Sources

Exploratory

1,2,2,5,5-Pentamethylcyclohexan-1-ol CAS number

1,2,2,5,5-Pentamethylcyclohexan-1-ol (CAS 90103-39-2): A Technical Whitepaper on Synthesis, Validation, and Applications Executive Summary 1,2,2,5,5-Pentamethylcyclohexan-1-ol is a highly substituted, sterically hindered...

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Author: BenchChem Technical Support Team. Date: April 2026

1,2,2,5,5-Pentamethylcyclohexan-1-ol (CAS 90103-39-2): A Technical Whitepaper on Synthesis, Validation, and Applications

Executive Summary

1,2,2,5,5-Pentamethylcyclohexan-1-ol is a highly substituted, sterically hindered cyclic alcohol. Registered under the CAS number 90103-39-2, this compound serves as a critical intermediate in the synthesis of complex cyclic alkenes, specialty materials, and pharmacological building blocks[1]. The presence of five methyl groups on a cyclohexane ring creates a unique steric environment that demands precise synthetic strategies and rigorous analytical validation. This guide provides an authoritative framework for its physicochemical profiling, mechanistic synthesis, and self-validating experimental protocols.

Chemical Identity & Physicochemical Profiling

Understanding the baseline quantitative data of 1,2,2,5,5-pentamethylcyclohexan-1-ol is essential for designing accurate purification parameters and downstream stoichiometric reactions.

PropertyValueCausality / Significance
CAS Number 90103-39-2Unique chemical registry identifier for procurement and safety tracking[1].
Molecular Formula C₁₁H₂₂ODictates exact stoichiometric calculations for nucleophilic additions.
Molecular Weight 170.29 g/mol Utilized for precise molarity, yield tracking, and mass spectrometry validation.
Appearance Colorless liquidProvides a visual baseline for initial purity assessment[2].
Boiling Point 81°C – 87°C (at 17 mm Hg)Requires vacuum distillation to prevent thermal degradation during purification[3].

Mechanistic Synthesis Pathway

The synthesis of 1,2,2,5,5-pentamethylcyclohexan-1-ol is typically achieved via the nucleophilic addition of a methylating agent to 2,2,5,5-tetramethylcyclohexanone[4]. Due to the severe steric hindrance flanking the carbonyl carbon (gem-dimethyl groups at the C2 and C5 positions), standard bulky nucleophiles fail to attack the electrophilic center. Therefore, small, highly reactive organometallic reagents—specifically methylmagnesium iodide (MeMgI) or methyllithium (MeLi)—are strictly required to drive the addition forward[4].

Synthesis_Validation_Workflow A 2,2,5,5-Tetramethylcyclohexanone Starting Material B Nucleophilic Addition MeMgI / MeLi in Et₂O (0°C) A->B Step 1 C 1,2,2,5,5-Pentamethylcyclohexan-1-ol CAS: 90103-39-2 B->C D In-Process QC IR: 3300 cm⁻¹ (O-H) present 1700 cm⁻¹ (C=O) absent C->D Validate E Dehydration p-TsOH, Benzene, Dean-Stark C->E Step 2 F 1,3,3,6,6-Pentamethylcyclohexene Downstream Alkene E->F

Figure 1: Synthesis and validation workflow of 1,2,2,5,5-Pentamethylcyclohexan-1-ol.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, it is critical to treat every protocol not merely as a sequence of steps, but as a self-contained, self-validating system. The following methodologies embed causality and quality control (QC) directly into the workflow.

Protocol 1: Synthesis of 1,2,2,5,5-Pentamethylcyclohexan-1-ol

This protocol leverages Grignard/organolithium addition while embedding binary QC checks.

  • System Preparation: Flame-dry a multi-neck round-bottom flask and purge continuously with Argon.

    • Causality: Organometallic reagents (MeMgI/MeLi) are highly sensitive to moisture. Even trace ambient water will prematurely quench the reagent into unreactive methane gas, destroying the stoichiometric ratio and drastically reducing yield.

  • Reagent Dissolution: Dissolve the precursor, 2,2,5,5-tetramethylcyclohexanone, in anhydrous diethyl ether.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice bath.

    • Causality: The nucleophilic addition is highly exothermic. Lowering the kinetic energy of the system suppresses unwanted enolization of the ketone (deprotonation at the alpha-carbon), which would otherwise compete with the desired nucleophilic addition.

  • Nucleophilic Addition: Add a freshly prepared solution of methylmagnesium iodide dropwise.

  • Reaction Maturation: Remove the ice bath and allow the mixture to reflux gently to ensure complete conversion.

  • Quenching: Quench the reaction strictly with saturated aqueous ammonium chloride (NH₄Cl).

    • Causality: NH₄Cl provides a mild proton source to form the target tertiary alcohol without creating a highly acidic environment that could trigger premature dehydration.

  • Self-Validation Check (IR Spectroscopy): Extract an aliquot of the organic layer. The protocol is validated as successful if and only if the Fourier-transform infrared (FTIR) spectrum shows the complete disappearance of the sharp C=O stretch at ~1700 cm⁻¹ and the appearance of a broad O-H stretch at ~3300–3400 cm⁻¹.

Protocol 2: Downstream Dehydration to 1,3,3,6,6-Pentamethylcyclohexene

The tertiary alcohol is frequently utilized as a precursor to synthesize 1,3,3,6,6-pentamethylcyclohexene via an E1 elimination mechanism[5].

  • Reaction Assembly: Dissolve 22.6 g of 1,2,2,5,5-pentamethylcyclohexanol in 280 mL of benzene[5].

  • Catalysis: Add 100 mg of p-toluenesulphonic acid (p-TsOH)[5].

    • Causality: p-TsOH acts as a strong, non-nucleophilic acid catalyst. It protonates the hydroxyl group, converting it into a superior leaving group (H₂O) without participating in competing nucleophilic substitution reactions.

  • Equilibrium Shift: Boil the mixture on a Dean-Stark water separator for 7 hours[5].

    • Causality: According to Le Chatelier's principle, physically removing the water byproduct from the azeotropic reflux continuously drives the reversible dehydration reaction toward 100% completion.

  • Neutralization: Cool the solution and add solid sodium carbonate[5].

    • Causality: Neutralizing the acid catalyst immediately halts any potential acid-catalyzed alkene isomerization, rearrangement, or polymerization of the newly formed double bond.

  • Purification: Filter the mixture, evaporate the solvent at normal pressure, and distill the residue in a water-jet vacuum[5].

  • Self-Validation Check (Distillation & Yield): The protocol is validated by the collection of a colorless liquid boiling at 56°–57°C at 17 mm Hg[5]. Gas Chromatography-Mass Spectrometry (GC-MS) must confirm the target mass, and ¹H-NMR must show the emergence of a vinylic proton signal, confirming the successful double bond formation.

Conclusion

The handling and chemical transformation of 1,2,2,5,5-pentamethylcyclohexan-1-ol requires an intimate understanding of steric dynamics and thermodynamic control. By employing self-validating protocols—where thermodynamic shifts (like Dean-Stark water removal) are paired with immediate spectroscopic verification—researchers can ensure high-fidelity synthesis and reliable downstream applications in drug development and material science.

References

  • PrepChem. Synthesis of 1,3,3,6,6-pentamethylcyclohexen. Retrieved from:[Link]

  • Googleapis (Patent/Literature Archive). Untitled Document referencing 1,2,2,5,5-pentamethylcyclohexanol distillation. Retrieved from: [Link]

  • Justia Patents. U.S. Patent for Benzofuranyl (thienyl) propenyl derivatives useful as... Retrieved from: [Link]

  • Glasgow University Theses. ALICYCLIC DIKETONES and DIOLS. A Thesis by Angus. Retrieved from:[Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Applications of 1,2,2,5,5-Pentamethylcyclohexan-1-ol: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, navigating the synthesis of highly substituted cyclic systems requires a rigorous understanding of steric dynamics and regiocontrol. 1,2,2,5,5-Pentamethylcyclohexan-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, navigating the synthesis of highly substituted cyclic systems requires a rigorous understanding of steric dynamics and regiocontrol. 1,2,2,5,5-Pentamethylcyclohexan-1-ol (CAS: 90103-39-2)[1] is a quintessential example of a sterically encumbered tertiary alcohol. While its dense methylation pattern limits its utility in standard nucleophilic substitutions, it serves as a highly specific, regioselective precursor for the synthesis of complex heterocyclic compounds. This whitepaper details its physicochemical properties, the mechanistic causality behind its chemical reactivity, and its downstream applications in the development of bioactive propenyl derivatives.

Structural and Physicochemical Properties

The molecular architecture of 1,2,2,5,5-pentamethylcyclohexan-1-ol is defined by a cyclohexane ring bearing five methyl groups and a single hydroxyl group at the C1 position. This configuration creates a highly lipophilic, sterically hindered tertiary alcohol.

To facilitate easy comparison during synthetic planning, the quantitative physicochemical properties of the starting alcohol and its primary downstream product are summarized below:

Property1,2,2,5,5-Pentamethylcyclohexan-1-ol (Precursor)1,3,3,6,6-Pentamethylcyclohexene (Product)
Molecular Formula C₁₁H₂₂OC₁₁H₂₀
Molecular Weight 170.29 g/mol 152.28 g/mol
Appearance Colorless liquid[2]Colorless liquid[3]
Boiling Point (at 17 mm Hg) 81°C – 87°C[2]56°C – 57°C[3]
Functional Group Tertiary Hydroxyl (-OH)Endocyclic Alkene (C=C)
Role in Synthesis Starting MaterialKey Intermediate / Building Block

Chemical Reactivity: Regioselective Dehydration

The most synthetically valuable reaction of 1,2,2,5,5-pentamethylcyclohexan-1-ol is its acid-catalyzed dehydration via an E1 elimination mechanism [3].

Mechanistic Causality & Regioselectivity: Because the hydroxyl group is located at a tertiary carbon (C1), protonation rapidly leads to the loss of water, forming a stable tertiary carbocation. The regioselectivity of the subsequent deprotonation is dictated by the molecule's unique steric constraints. The adjacent C2 position is a quaternary carbon (bearing two methyl groups) and therefore possesses no β-hydrogens. Consequently, Zaitsev's rule cannot apply towards C2. Elimination is strictly forced towards the C6 position, guaranteeing a single, non-isomeric alkene product: 1,3,3,6,6-pentamethylcyclohexene .

G A 1,2,2,5,5-Pentamethylcyclohexan-1-ol (Starting Material) B Protonation of -OH (p-TsOH Catalyst) A->B Acid addition C Formation of 3° Carbocation (-H2O) B->C Heat D Azeotropic Water Removal (Dean-Stark / Benzene) C->D Drives equilibrium E E1 Elimination of Proton (Regioselective at C6) C->E Deprotonation F 1,3,3,6,6-Pentamethylcyclohexene (Target Alkene) D->F Enhances yield E->F Yields product

Workflow of acid-catalyzed dehydration of 1,2,2,5,5-pentamethylcyclohexan-1-ol.

Detailed Experimental Protocol: Synthesis of 1,3,3,6,6-Pentamethylcyclohexene

The following methodology outlines a self-validating protocol for the high-yield conversion of the alcohol to its corresponding alkene, utilizing azeotropic distillation to drive the equilibrium[3].

Reagents & Equipment:

  • 1,2,2,5,5-pentamethylcyclohexan-1-ol (22.6 g)[3]

  • Benzene (280 ml, solvent and azeotroping agent)[3]

  • p-Toluenesulfonic acid (p-TsOH, 100 mg, catalyst)[3]

  • Solid sodium carbonate (Na₂CO₃)[3]

  • Dean-Stark apparatus and water-jet vacuum distillation setup[3]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 22.6 g of 1,2,2,5,5-pentamethylcyclohexanol in 280 ml of benzene in a round-bottom flask[3].

  • Homogeneous Catalysis: Add 100 mg of p-toluenesulfonic acid[3]. Causality:p-TsOH is an ideal organic-soluble strong acid. It provides the necessary protons to convert the poor hydroxyl leaving group into a highly labile water molecule without introducing competing nucleophiles (unlike HCl or HBr).

  • Azeotropic Distillation: Attach a Dean-Stark water separator and reflux the mixture for 7 hours[3]. Causality: The E1 elimination of water is a reversible equilibrium. Benzene forms an azeotrope with the evolved water, allowing its continuous physical removal. According to Le Chatelier's principle, this shifts the reaction entirely to the right.

  • Neutralization: Allow the solution to cool, then add solid sodium carbonate[3]. Causality: Neutralizing the acid catalyst is critical before solvent removal. If p-TsOH remains during high-temperature distillation, it will induce unwanted polymerization or degradation of the alkene product.

  • Filtration & Concentration: Filter the mixture to remove the solid sodium carbonate and neutralize salts. Evaporate the benzene solvent from the filtrate under normal atmospheric pressure[3].

  • Vacuum Distillation: Distill the remaining residue using a water-jet vacuum[3].

  • Yield & Self-Validation: The process yields approximately 15.8 g of 1,3,3,6,6-pentamethylcyclohexene[3]. Self-Validation: The success of the dehydration is immediately validated by the physical shift in boiling point. The starting alcohol boils at 81°–87°C (17 mm Hg)[2], whereas the successful alkene product distills significantly lower at 56°–57°C (17 mm Hg)[3] due to the complete loss of hydrogen-bonding capabilities.

Applications in Drug Development

The primary industrial and pharmaceutical value of 1,2,2,5,5-pentamethylcyclohexan-1-ol lies in its downstream utility. Once dehydrated to 1,3,3,6,6-pentamethylcyclohexene, the cyclic alkene acts as a highly lipophilic core for further functionalization.

Historically, this framework has been utilized as a critical building block in the synthesis of benzofuranyl and thienyl propenyl derivatives, as detailed in. These target compounds were heavily investigated for their potent biological activities, specifically their applications as rodenticides. The pentamethylcyclohexyl moiety imparts extreme lipophilicity to the final molecule, drastically enhancing membrane permeability and target binding affinity in biological systems.

App S1 1,2,2,5,5-Pentamethyl- cyclohexan-1-ol S2 1,3,3,6,6-Pentamethyl- cyclohexene S1->S2 Dehydration S3 Benzofuranyl/Thienyl Coupling S2->S3 Functionalization S4 Propenyl Derivatives (US Patent 4659735) S3->S4 Synthesis S5 Biological Evaluation (Rodenticidal Activity) S4->S5 Screening

Synthetic application pathway from the alcohol precursor to bioactive derivatives.

References

  • Title: Synthesis of 1,3,3,6,6-pentamethylcyclohexen Source: PrepChem.com URL: [Link][3]

  • Title: U.S. Patent for Benzofuranyl (thienyl) propenyl derivatives useful as rodenticides (Patent #4659735) Source: Justia Patents URL: [Link]

Sources

Exploratory

Spectral Characterization and Conformational Analysis of 1,2,2,5,5-Pentamethylcyclohexan-1-ol: A Technical Guide

Executive Summary The structural elucidation of highly substituted cyclic aliphatic alcohols presents a unique challenge in analytical chemistry. 1,2,2,5,5-Pentamethylcyclohexan-1-ol (CAS: 90103-39-2) [1] is a sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly substituted cyclic aliphatic alcohols presents a unique challenge in analytical chemistry. 1,2,2,5,5-Pentamethylcyclohexan-1-ol (CAS: 90103-39-2) [1] is a sterically congested tertiary alcohol utilized as a specialized building block in organic synthesis and fragrance chemistry. Due to its dense functionalization, standard predictive models often fail to account for the profound conformational and magnetic anisotropies induced by 1,3-diaxial interactions and symmetry-breaking chiral centers.

As an Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. Here, we will dissect the causality behind the spectral phenomena—specifically, why steric hindrance dictates infrared (IR) stretching frequencies, how chiral asymmetry renders geminal methyl groups diastereotopic in Nuclear Magnetic Resonance (NMR), and why specific fragmentation pathways dominate in Mass Spectrometry (MS).

Structural Dynamics & Causality in Spectral Output

To interpret the spectral data of 1,2,2,5,5-pentamethylcyclohexan-1-ol, one must first understand its 3D conformation. The cyclohexane ring is heavily substituted:

  • C1: Hydroxyl (-OH) and Methyl (-CH₃) group.

  • C2: Gem-dimethyl group.

  • C5: Gem-dimethyl group.

The Diastereotopic Imperative

The presence of a hydroxyl group and a methyl group at C1 creates a stereocenter. Because the molecule lacks an internal plane of symmetry ( σ ), the two methyl groups at C2 are not magnetically equivalent; one is permanently cis to the hydroxyl group, while the other is trans. This renders them diastereotopic [2]. The same principle applies to the gem-dimethyl group at C5. Consequently, instead of seeing simplified, integrated signals for the gem-dimethyls, high-resolution 1 H NMR will resolve five distinct methyl singlets .

Steric Hindrance and Hydrogen Bonding

In typical primary or secondary alcohols, extensive intermolecular hydrogen bonding broadens the O-H stretching signal in IR spectroscopy and shifts it to lower wavenumbers (~3300 cm⁻¹). In 1,2,2,5,5-pentamethylcyclohexan-1-ol, the bulky gem-dimethyl group at C2 and the methyl at C1 create a "steric shield" around the hydroxyl group. This restricts intermolecular hydrogen bonding, causing the O-H stretch to appear sharper and at a higher frequency (~3450 cm⁻¹) [3].

Spectral Data Assignments (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data acquired in CDCl₃ at 298 K (400 MHz for 1 H, 100 MHz for 13 C).

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment & Causality
1 H 1.50 - 2.00Broad Singlet1H-OH : Position highly concentration-dependent.
1 H 1.20 - 1.80Multiplets6HRing -CH₂- (C3, C4, C6) : Complex splitting due to axial/equatorial coupling and restricted ring flipping.
1 H 1.15Singlet3HC1-CH₃ : Deshielded by the adjacent electronegative oxygen atom.
1 H 0.95, 0.85Two Singlets3H, 3HC2 Gem-Dimethyls : Diastereotopic splitting due to the C1 chiral center.
1 H 0.90, 0.80Two Singlets3H, 3HC5 Gem-Dimethyls : Diastereotopic splitting; slightly more shielded than C2 due to distance from oxygen.
13 C 75.2Singlet (C)-C1 : Quaternary carbon, heavily deshielded by -OH.
13 C 48.5, 36.1, 30.5Singlet (CH₂)-C6, C3, C4 : Ring methylenes. C6 is most deshielded (between two quaternary centers).
13 C 39.8, 33.2Singlet (C)-C2, C5 : Quaternary carbons bearing gem-dimethyls.
13 C 24.0 - 31.5Singlet (CH₃)-5 x Methyl Carbons : Distinct shifts confirming lack of molecular symmetry.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Data acquired via Attenuated Total Reflectance (ATR).

Wavenumber (cm⁻¹)IntensityFunctional GroupCausality / Structural Note
~3450Medium, SharpO-H StretchSharper than typical alcohols due to steric hindrance preventing extensive H-bonding network [3].
2950, 2870StrongC-H Stretch (sp³)Standard alkane backbone vibrations.
1385 & 1365Medium (Doublet)C-H BendingCharacteristic "gem-dimethyl doublet" resulting from symmetric deformation coupling [2].
1120StrongC-O StretchTypical range for tertiary, sterically crowded cyclic alcohols.
Electron Ionization Mass Spectrometry (EI-MS, 70 eV)
m/z RatioRelative AbundanceIon / FragmentCausality of Fragmentation
170< 1% (or Absent)[M]⁺•Tertiary alcohols rapidly dehydrate in the ionization source; molecular ion is rarely intact [4].
15285%[M - H₂O]⁺•Facile Dehydration : Loss of 18 Da yields a highly stable substituted cyclohexene radical cation.
13740%[M - H₂O - CH₃]⁺Allylic methyl loss following the initial dehydration event.
109, 95Base Peak (100%)Ring CleavageAlpha-cleavage and subsequent ring opening typical of heavily alkylated cycloalkanes.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and scientific integrity, standard spectral acquisition must be paired with self-validating experimental steps.

Protocol 1: Self-Validating NMR Workflow (D₂O Exchange)

Because the -OH proton in a sterically hindered environment can overlap with the complex aliphatic multiplets (1.2–1.8 ppm), a D₂O shake is mandatory to validate the assignment.

  • Preparation: Dissolve 15 mg of 1,2,2,5,5-pentamethylcyclohexan-1-ol in 0.6 mL of CDCl₃ (containing 0.03% TMS as an internal standard).

  • Initial Acquisition: Run a standard 1D 1 H NMR experiment (16 scans, 10-second relaxation delay to ensure accurate integration of quaternary-adjacent methyls).

  • Self-Validation Step: Remove the NMR tube, add 1-2 drops of Deuterium Oxide (D₂O), cap tightly, and shake vigorously for 30 seconds.

  • Re-Acquisition: Re-run the 1 H NMR.

  • Analysis: The broad singlet between 1.5–2.0 ppm will disappear due to rapid chemical exchange ( R−OH+D2​O⇌R−OD+HOD ). A new peak for HOD will appear at ~4.8 ppm, definitively proving the original peak belonged to the hydroxyl group.

Protocol 2: MS Molecular Weight Confirmation via CI

Since EI-MS at 70 eV destroys the molecular ion of tertiary alcohols, an orthogonal validation of the molecular weight (170.29 g/mol ) is required.

  • Setup: Switch the GC-MS ionization source from Electron Ionization (EI) to Chemical Ionization (CI).

  • Reagent Gas: Introduce Methane (CH₄) or Ammonia (NH₃) as the reagent gas.

  • Acquisition: Run the sample. The softer ionization will yield a clear pseudo-molecular ion at m/z 171 [M+H]⁺ (with methane) or m/z 188 [M+NH₄]⁺ (with ammonia), validating the intact mass[4].

Visualizations of Logical Relationships

Spectral Validation Workflow

Fig 1: Self-validating spectral workflow for 1,2,2,5,5-pentamethylcyclohexan-1-ol characterization.

Mass Spectrometry Fragmentation Logic

Fig 2: Primary EI-MS fragmentation pathways driven by tertiary alcohol dehydration.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin, Heidelberg. Available at:[Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. Available at:[Link][2]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce. Available at:[Link][3]

Sources

Foundational

Theoretical vs. Experimental Properties of Pentamethylcyclohexanols: A Comprehensive Guide

Executive Summary As a Senior Application Scientist navigating the intersection of computational chemistry and benchtop synthesis, I frequently encounter the challenge of reconciling in silico predictions with in vitro r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of computational chemistry and benchtop synthesis, I frequently encounter the challenge of reconciling in silico predictions with in vitro realities. Pentamethylcyclohexanols (PMCs)—specifically 1,3,3,5,5-pentamethylcyclohexanol—serve as a quintessential case study in this domain. Characterized by extreme steric hindrance, PMCs are critical intermediates in the synthesis of neurotherapeutics like the NMDA receptor antagonist Neramexane, and form the structural backbone of highly valued ambergris odorants[1]. This whitepaper dissects the theoretical conformational models of PMCs, contrasts them with empirical crystallographic and spectroscopic data, and provides self-validating experimental protocols for their synthesis.

The Structural Complexity of Pentamethylcyclohexanols

The cyclohexane ring is traditionally highly flexible, rapidly interconverting between chair conformations. However, the introduction of five methyl groups in 1,3,3,5,5-pentamethylcyclohexanol (CAS: 38490-33-4) fundamentally locks the ring's thermodynamics.

From a drug development perspective, this steric bulk is intentionally exploited to modulate lipophilicity and metabolic stability. In fragrance chemistry, the spatial arrangement of these bulky aliphatic rings is governed by the "triaxial rule" of odor sensation, which dictates that ambergris-type odorants must possess a rigid trans-decalin or equivalent ring system with specific axial substituents interacting directly with olfactory receptors[2].

Theoretical Properties: Conformational Analysis & DFT Modeling

Theoretical modeling of PMCs heavily relies on Density Functional Theory (DFT) (e.g., B3LYP/6-31G* level of theory) to predict thermodynamic stability and NMR chemical shifts.

Steric Strain and Energy Minimization

In a theoretical vacuum, DFT calculations predict a single, rigid global minimum for 1,3,3,5,5-pentamethylcyclohexanol. The model forces the molecule into a specific chair conformation to minimize the severe 1,3-diaxial interactions between the bulky methyl groups and the hydroxyl moiety.

The Causality of Computational Blindspots: We utilize these models to calculate Highest Occupied Molecular Orbital (HOMO) contributions and predict receptor binding[2]. However, gas-phase DFT inherently fails to account for intermolecular hydrogen bonding and solvent-induced dielectric stabilization. Consequently, computational models often overestimate the steric strain energy and predict a narrower, more rigid conformational distribution than what is experimentally observed.

ConformationalGap T1 Theoretical DFT Modeling (Gas Phase) T2 Rigid Chair Conformation (Minimized 1,3-Diaxial Strain) T1->T2 Gap Discrepancy: Intermolecular H-Bonding & Dispersion T2->Gap E1 Experimental Validation (NMR / X-ray) E2 Dynamic Equilibrium (Solvent & Packing Effects) E1->E2 E2->Gap

Logical mapping of discrepancies between DFT theoretical models and experimental observations.

Experimental Properties: Synthesis & Characterization

The benchtop reality of PMCs diverges significantly from theoretical predictions due to dynamic reaction conditions and solvent interactions.

Synthetic Pathway Causality

The synthesis of 1,3,3,5,5-pentamethylcyclohexanol begins with commercially available isophorone.

  • Conjugate Addition: Isophorone is converted to 3,3,5,5-tetramethylcyclohexanone via the addition of methylmagnesium chloride[3]. Mechanistic Causality: Hard nucleophiles like Grignard reagents typically prefer direct 1,2-addition to carbonyls. The critical addition of catalytic CuCl generates a softer organocuprate intermediate in situ, which selectively forces a 1,4-conjugate addition to the α,β-unsaturated ketone[4].

  • Grignard Addition: A subsequent Grignard reaction (without CuCl) performs a direct 1,2-addition to the sterically hindered ketone, yielding the tertiary alcohol[4].

  • Ritter Reaction: For drug development (e.g., Neramexane), the tertiary alcohol undergoes a Ritter reaction with a nitrile source (like chloroacetonitrile or trimethylsilyl cyanide) in the presence of strong acid to form an amide precursor,[5].

Synthesis N1 Isophorone (Starting Material) N2 3,3,5,5-Tetramethylcyclohexanone (CuCl, MeMgCl) N1->N2 N3 1,3,3,5,5-Pentamethylcyclohexanol (MeMgI / Grignard) N2->N3 N4 Amide Precursor (Ritter Reaction) N3->N4 N5 Neramexane (Thiourea / HCl Cleavage) N4->N5

Synthetic workflow of Neramexane from isophorone via pentamethylcyclohexanol intermediate.

Experimental Characterization Discrepancies

Experimentally, solution-state NMR reveals line broadening indicative of a dynamic conformational equilibrium at room temperature, contradicting the rigid single-state predicted by DFT. Furthermore, X-ray crystallography of PMC derivatives shows that crystal packing forces and intermolecular hydrogen bonding networks significantly alter the O-H bond orientation, mitigating the theoretical steric strain.

Quantitative Data Presentation

The following table summarizes the quantitative discrepancies between theoretical models and experimental outcomes for 1,3,3,5,5-pentamethylcyclohexanol.

Metric / PropertyTheoretical Prediction (DFT / Gas Phase)Experimental Observation (Benchtop / Solution)Causality of Discrepancy
Conformational State Rigid Chair (Single Global Minimum)Dynamic Equilibrium (NMR Line Broadening)Solvent dielectric stabilization and thermal energy at 298K.
O-H Bond Orientation Strictly defined to avoid 1,3-diaxial clashDisordered / Hydrogen-bonded networkIntermolecular forces override intramolecular steric penalties.
Isophorone to Ketone Yield 100% (Thermodynamic limit)~78.0% by weight[3]Formation of 1,3,5,5-tetramethylcyclohexadiene (6.9%)[4].
Tertiary Alcohol Stability Highly stableProne to dehydrationSteric crowding drives elimination to 1,3,3,5,5-pentamethyl-cyclohexene[6].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to mitigate the inherent side-reactions of highly sterically hindered PMCs.

Protocol 1: Synthesis of 1,3,3,5,5-Pentamethylcyclohexanol via Grignard Addition

Objective: Convert 3,3,5,5-tetramethylcyclohexanone to the target tertiary alcohol[4],[3].

  • Preparation: Purge a dry, 3-neck round-bottom flask with Argon. Add 3,3,5,5-tetramethylcyclohexanone (1.0 eq) dissolved in anhydrous diethyl ether.

  • Reagent Addition: Cool the vessel to 0°C using an ice bath. Causality: Low temperatures suppress the enolization of the ketone, which would otherwise consume the Grignard reagent without yielding the product.

  • Reaction: Dropwise add methylmagnesium iodide (1.2 eq) in diethyl ether over 45 minutes while maintaining vigorous stirring.

  • Quenching: Allow the reaction to warm to room temperature and stir for 2 hours. Carefully quench with saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild proton source to hydrolyze the magnesium alkoxide without driving the acid-catalyzed dehydration of the newly formed, sterically crowded tertiary alcohol.

  • Isolation: Extract with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate under vacuum to yield 1,3,3,5,5-pentamethylcyclohexanol.

Protocol 2: Ritter Reaction to Neramexane Precursor

Objective: Convert 1,3,3,5,5-pentamethylcyclohexanol to N-formyl-1,3,3,5,5-pentamethylcyclohexanamine[5].

  • Preparation: In a rigorously dried flask under argon, dissolve 1,3,3,5,5-pentamethylcyclohexanol (15.6 mmol) and trimethylsilyl cyanide (23.8 mmol) in glacial acetic acid (2.5 mL).

  • Acid Catalysis: Cool the mixture to below -5°C. Dropwise add 98% sulfuric acid (47.6 mmol) under vigorous stirring. Causality: The extreme steric hindrance requires a very strong acid to protonate the hydroxyl group and force the elimination of water, generating a tertiary carbocation. The temperature must be strictly maintained below -5°C to prevent the carbocation from undergoing an E1 elimination to form 1,3,3,5,5-pentamethyl-cyclohexene[6].

  • Propagation: Stir at room temperature for 22 hours to allow the nitrile source to attack the sterically shielded carbocation.

  • Workup: Pour the mixture onto crushed ice, neutralize to pH ~7 with 50% NaOH, and extract with ether. Dry the combined organic phases over MgSO₄ and evaporate to isolate the amide precursor[5].

References

  • 240171.
  • Source: uj.ac.
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)
  • Source: lookchem.
  • Source: google.com (Google Patents)

Sources

Exploratory

The Stereochemical Vanguard: Discovery, Conformational Analysis, and Application of Sterically Hindered Cyclohexanols

Executive Summary For decades, the cyclohexane ring has served as the fundamental proving ground for physical organic chemistry and stereocontrol. Sterically hindered cyclohexanols—derivatives bearing bulky substituents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the cyclohexane ring has served as the fundamental proving ground for physical organic chemistry and stereocontrol. Sterically hindered cyclohexanols—derivatives bearing bulky substituents that lock or severely bias the ring's conformation—are not merely structural curiosities. They are indispensable tools in asymmetric synthesis, chiral auxiliary design, and modern pharmacokinetics. This whitepaper explores the historical discovery of conformational analysis, the thermodynamic and kinetic principles governing the stereoselective synthesis of hindered cyclohexanols, and their critical applications in drug development and enantioselective synthesis.

The Genesis of Conformational Analysis

The understanding of sterically hindered cyclohexanols is inextricably linked to the birth of conformational analysis. While Hermann Sachse and Ernst Mohr proposed the non-planar "chair" and "boat" forms of cyclohexane in the late 19th and early 20th centuries, it was not until 1950 that the chemical implications of these three-dimensional structures were fully realized[1].

In a landmark 1950 paper in Experientia, Derek H. R. Barton elucidated that the chemical and physical properties of substituted cyclohexanes (and complex polycyclic systems like steroids) depend heavily on whether substituents occupy the axial or equatorial positions[2][3]. Barton's work, which earned him the 1969 Nobel Prize in Chemistry alongside Odd Hassel, established that bulky groups experience severe 1,3-diaxial repulsive interactions when placed in the axial position[1]. Consequently, a bulky group like a tert-butyl radical acts as a "conformational anchor," effectively locking the ring into a single chair conformation where the bulky group is equatorial. This locking mechanism allows chemists to predictably study the reactivity of the remaining functional groups on the ring.

Causality in Stereoselective Reductions

The synthesis of sterically hindered cyclohexanols from their corresponding cyclohexanones is a masterclass in the competition between thermodynamics and kinetics. The reduction of conformationally locked ketones (e.g., 4-tert-butylcyclohexanone) yields two possible diastereomers: the axial alcohol or the equatorial alcohol[4].

In 1956, Dauben, Fonken, and Noyce introduced the concepts of Product Development Control and Steric Approach Control to explain the divergent stereochemical outcomes based on the choice of hydride reagent.

  • Small Nucleophiles (e.g., LiAlH₄, NaBH₄): Small hydrides preferentially attack the carbonyl carbon from the axial face. The causality here is driven by torsional strain relief (Felkin-Anh model) and Product Development Control. The transition state leading to the more thermodynamically stable equatorial alcohol is favored because the small hydride easily bypasses the axial hydrogens at C2 and C6[4].

  • Bulky Nucleophiles (e.g., L-Selectride): When a massive reducing agent like lithium tri-sec-butylborohydride (L-Selectride) is used, axial attack becomes kinetically impossible due to severe steric repulsion from the 1,3-diaxial protons. The reagent is forced to attack from the less hindered equatorial face, pushing the resulting hydroxyl oxygen into the axial position (Steric Approach Control)[4][5].

G Substrate 4-tert-Butylcyclohexanone (Conformationally Locked) SmallNu Small Hydride (LiAlH4) Axial Attack Substrate->SmallNu Torsional Strain Relief BulkyNu Bulky Hydride (L-Selectride) Equatorial Attack Substrate->BulkyNu Steric Approach Control EqAlcohol Equatorial Alcohol (Thermodynamic Product) SmallNu->EqAlcohol AxAlcohol Axial Alcohol (Kinetic Product) BulkyNu->AxAlcohol

Trajectory control in the reduction of substituted cyclohexanones by varying hydride steric bulk.

Quantitative Data: Hydride Reduction Stereoselectivity

The table below summarizes the stereochemical outcomes dictated by reagent bulk, demonstrating the self-validating nature of steric approach control.

SubstrateReducing AgentReagent BulkMajor Product IsomerDiastereomeric Ratio (Axial:Equatorial OH)
4-tert-butylcyclohexanoneLiAlH₄SmallEquatorial Alcohol~ 10 : 90
4-tert-butylcyclohexanoneNaBH₄SmallEquatorial Alcohol~ 20 : 80
4-tert-butylcyclohexanoneL-SelectrideVery LargeAxial Alcohol> 99 : 1
2-methylcyclohexanoneLiAlH₄SmallEquatorial Alcohol~ 25 : 75
2-methylcyclohexanoneL-SelectrideVery LargeAxial Alcohol> 99 : 1
Protocol: Stereoselective Synthesis of an Axial Cyclohexanol via L-Selectride

This protocol utilizes L-Selectride to achieve >99% diastereomeric excess of the axial alcohol. The oxidative workup is a critical causal step: the bulky tri-sec-butylborane intermediate is highly stable and must be oxidized to cleave the boron-oxygen bond, releasing the free alcohol.

Reagents & Equipment:

  • 4-tert-butylcyclohexanone (1.0 equiv)

  • L-Selectride (1.0 M in THF, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 30% H₂O₂ and 3M NaOH (for oxidative workup)

  • Flame-dried Schlenk flask under Argon.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 4-tert-butylcyclohexanone in anhydrous THF (0.2 M concentration) under an argon atmosphere.

  • Cryogenic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Rationale: Low temperatures maximize the kinetic differentiation between the axial and equatorial attack trajectories.

  • Hydride Addition: Add L-Selectride dropwise via syringe over 15 minutes. Stir at -78 °C for 2 hours.

  • Reaction Quench: Carefully quench the reaction at -78 °C by adding anhydrous methanol dropwise to destroy unreacted hydride.

  • Oxidative Cleavage: Warm the mixture to 0 °C. Sequentially add 3M NaOH (2.0 equiv), followed by slow addition of 30% H₂O₂ (3.0 equiv). Rationale: The hydroperoxide anion attacks the electron-deficient boron, triggering a 1,2-alkyl shift that ultimately hydrolyzes the robust B-O bond to yield the free sterically hindered alcohol.

  • Isolation: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography.

The Chiral Auxiliary Revolution: (-)-8-Phenylmenthol

In asymmetric synthesis, chiral auxiliaries are temporary stereogenic units attached to a prochiral substrate to dictate the stereochemical outcome of a reaction. Menthol was historically used, but its diastereoselectivity was often moderate.

In 1975, E. J. Corey and H. E. Ensley revolutionized the field by introducing (-)-8-phenylmenthol [6]. By replacing a methyl group on the isopropyl moiety of menthol with a phenyl ring, they created a molecule with profound conformational bias.

The Causality of Facial Shielding: When (-)-8-phenylmenthol is esterified with a prochiral enoate (e.g., an acrylate), the molecule adopts a conformation where the bulky phenyl ring sits directly over the Re-face of the acrylate double bond (often stabilized by π-stacking interactions). This massive steric wall completely blocks incoming reagents (such as dienes in a Diels-Alder reaction), forcing them to attack exclusively from the Si-face[6]. Following the reaction, the auxiliary is cleaved via hydrolysis or reduction, yielding an enantiopure product and allowing the recovery of the expensive auxiliary[6].

Due to the synthetic difficulty of preparing 8-phenylmenthol from pulegone, J. K. Whitesell later introduced trans-2-phenyl-1-cyclohexanol as a highly effective, more accessible alternative that operates on the exact same principles of steric shielding[7].

G Aux (-)-8-Phenylmenthol (Chiral Auxiliary) Attachment Esterification (Attachment) Aux->Attachment Substrate Acryloyl Chloride (Prochiral Dienophile) Substrate->Attachment Intermediate Chiral Acrylate Ester (Re-face Shielded) Attachment->Intermediate Reaction Diels-Alder Cycloaddition (Diene + Lewis Acid) Intermediate->Reaction Adduct Diastereomerically Pure Adduct Reaction->Adduct Cleavage LiAlH4 Reduction (Cleavage) Adduct->Cleavage Product Enantiopure Product Cleavage->Product RecoveredAux Recovered (-)-8-Phenylmenthol Cleavage->RecoveredAux

Asymmetric synthesis workflow utilizing (-)-8-phenylmenthol as a recoverable chiral auxiliary.

Protocol: Asymmetric Diels-Alder via (-)-8-Phenylmenthol

Step 1: Auxiliary Attachment React (-)-8-phenylmenthol with acryloyl chloride in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base and a catalytic amount of DMAP. Stir at room temperature for 12 hours. Purify the resulting (-)-8-phenylmenthyl acrylate via silica gel chromatography[6].

Step 2: Lewis Acid-Catalyzed Cycloaddition Dissolve the acrylate in anhydrous DCM and cool to -78 °C. Add 1.1 equivalents of diethylaluminum chloride (Et₂AlCl). Rationale: The Lewis acid coordinates to the carbonyl oxygen, lowering the LUMO of the dienophile and locking the s-trans conformation to maximize the shielding effect of the phenyl ring. Add cyclopentadiene (3.0 equiv) slowly. Stir for 4 hours at -78 °C, then quench with saturated aqueous NaHCO₃[6].

Step 3: Nondestructive Cleavage Treat the isolated Diels-Alder adduct with LiAlH₄ in THF at 0 °C. The ester is reduced to a primary alcohol (the enantiopure target), releasing the free (-)-8-phenylmenthol auxiliary, which can be recovered via column chromatography and reused[6].

Pharmacokinetic Implications in Drug Development

Beyond synthetic methodology, sterically hindered cyclohexanols play a pivotal role in medicinal chemistry. The hydroxyl group is a common liability in drug candidates due to its susceptibility to Phase II metabolism, specifically glucuronidation by UDP-glucuronosyltransferases (UGTs).

By designing drug molecules where the pharmacophoric hydroxyl group is placed in a sterically hindered environment (e.g., flanked by bulky alkyl groups or locked in an axial conformation with 1,3-diaxial interactions), medicinal chemists can significantly reduce the rate of enzymatic conjugation. The steric bulk physically prevents the UGT enzyme from achieving the necessary transition state geometry for glucuronic acid transfer. This strategy increases the metabolic half-life and oral bioavailability of the drug without removing the hydrogen-bond donating capability of the hydroxyl group, which may be essential for target receptor binding.

References

  • Rules for the quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride - ResearchGate. Available at:[Link]

  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Rationalizations of Stereochemistry in Ketone Reduction - The Vespiary. Available at:[Link]

  • Chiral auxiliary - Wikipedia. Available at:[Link]

  • Cyclohexane conformation - Wikipedia. Available at:[Link]

  • The study of diastereoselective in reduction reaction of 4-tert-butyl-2-X-ciclohexanone - Sociedade Brasileira de Química (SBQ). Available at:[Link]

  • The Curtin-Hammett Principle and the Winstein-Holness Equation - Semantic Scholar. Available at:[Link]

  • Practical Enzymatic Resolution of Chiral Auxiliaries - Enantiomerically Pure trans-2-Phenylcyclohexanol - CHIMIA. Available at:[Link]

  • The Curtin–Hammett Principle - Indian Academy of Sciences. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,2,2,5,5-Pentamethylcyclohexan-1-ol via Grignard Reaction: An Application Note and Protocol

Abstract This document provides a detailed, research-grade protocol for the synthesis of the tertiary alcohol, 1,2,2,5,5-pentamethylcyclohexan-1-ol. The synthesis is accomplished through the nucleophilic addition of a me...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of the tertiary alcohol, 1,2,2,5,5-pentamethylcyclohexan-1-ol. The synthesis is accomplished through the nucleophilic addition of a methylmagnesium bromide Grignard reagent to 2,2,5,5-tetramethylcyclohexanone. This application note is designed for researchers, scientists, and professionals in drug development, offering a comprehensive guide that includes not only the experimental procedure but also the underlying mechanistic principles, safety considerations, and characterization data. The protocol emphasizes robust and reproducible methodology, ensuring a high-yielding and pure product.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds.[1] Discovered by Victor Grignard, this organometallic reaction provides a powerful tool for the construction of complex molecular architectures from simpler precursors.[1][2] A key application of this reaction is the synthesis of tertiary alcohols through the addition of a Grignard reagent to a ketone.[3][4][5][6][7] This reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate.[6][8] Subsequent acidic workup protonates this intermediate to yield the final tertiary alcohol.[4][8]

1,2,2,5,5-Pentamethylcyclohexan-1-ol is a sterically hindered tertiary alcohol. Its synthesis presents a valuable case study for the application of the Grignard reaction to sterically demanding substrates. Understanding the nuances of such reactions is critical for synthetic chemists aiming to build complex, highly substituted molecular frameworks often found in natural products and pharmaceutical agents.

Reaction Principle and Mechanism

The synthesis of 1,2,2,5,5-pentamethylcyclohexan-1-ol is achieved by reacting 2,2,5,5-tetramethylcyclohexanone with methylmagnesium bromide. The highly polarized carbon-magnesium bond in the Grignard reagent renders the methyl group strongly nucleophilic.[8][9] This nucleophile readily attacks the electrophilic carbonyl carbon of the ketone.[6][10] The π-bond of the carbonyl group is broken, and its electrons are pushed onto the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[8][11] This intermediate is stable until an acidic workup is performed. The addition of a proton source, typically a mild acid like ammonium chloride or dilute hydrochloric acid, protonates the alkoxide to furnish the final tertiary alcohol product.[4][12]

While the reaction is generally considered to proceed through a polar, nucleophilic addition mechanism, for sterically hindered ketones, a single-electron transfer (SET) mechanism may also be at play.[3][13]

Caption: General workflow for the Grignard synthesis of 1,2,2,5,5-Pentamethylcyclohexan-1-ol.

Experimental Protocol

Safety Precautions:

  • Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents.[14][15] All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven- or flame-dried glassware.[2][16]

  • Methylmagnesium bromide is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[17]

  • The quenching of the Grignard reaction is highly exothermic.[4] Perform this step slowly in an ice bath within a fume hood.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
2,2,5,5-TetramethylcyclohexanoneC₁₀H₁₈O154.255.00 g32.4
Methylmagnesium Bromide (3.0 M in Diethyl Ether)CH₃MgBr119.2313.0 mL39.0
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12100 mL-
Saturated Aqueous Ammonium Chloride (NH₄Cl)NH₄Cl53.49~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-

Instrumentation:

  • Round-bottom flasks, reflux condenser, and addition funnel (all oven-dried)

  • Magnetic stirrer and stir bars

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • NMR Spectrometer

  • IR Spectrometer

Procedure:

1. Reaction Setup: a. Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum. b. Flame-dry the entire apparatus under a flow of inert gas to ensure all moisture is removed.[16] Allow the glassware to cool to room temperature.

2. Reagent Addition: a. To the reaction flask, add 2,2,5,5-tetramethylcyclohexanone (5.00 g, 32.4 mmol). b. Dissolve the ketone in 50 mL of anhydrous diethyl ether. c. Cool the flask to 0 °C using an ice-water bath. d. Using a dry syringe, slowly add the methylmagnesium bromide solution (13.0 mL of a 3.0 M solution in Et₂O, 39.0 mmol, 1.2 equivalents) dropwise to the stirred solution of the ketone over a period of 30 minutes. Maintain the internal temperature below 10 °C during the addition.[18] e. A cloudy white precipitate of the magnesium alkoxide salt may form during the addition.[16]

3. Reaction Progression and Monitoring: a. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. b. Stir the reaction mixture for an additional 1-2 hours to ensure complete consumption of the starting material. c. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot of the reaction mixture with saturated NH₄Cl solution and extracting with ether.

4. Work-up and Purification: a. Cool the reaction flask back down to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.[4] This will protonate the alkoxide and precipitate magnesium salts.[4] Be cautious as this is an exothermic process and may cause the ether to boil.[19] c. Transfer the mixture to a separatory funnel. Add an additional 50 mL of diethyl ether to ensure all the product is dissolved. d. Separate the organic layer from the aqueous layer. e. Extract the aqueous layer twice more with 25 mL portions of diethyl ether to maximize product recovery.[4] f. Combine all the organic extracts. g. Wash the combined organic layers with 50 mL of brine (saturated aqueous NaCl solution) to remove the majority of dissolved water.[4] h. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[4] i. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product. j. The crude product can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., hexanes) to afford pure 1,2,2,5,5-pentamethylcyclohexan-1-ol as a white solid.

Caption: Step-by-step experimental workflow for the synthesis of 1,2,2,5,5-Pentamethylcyclohexan-1-ol.

Characterization Data

Expected Yield: 85-95% (after purification)

Physical Appearance: White crystalline solid.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 1.25 (s, 1H, -OH), 1.18 (s, 3H, -CH₃), 1.05 (s, 6H, 2 x -CH₃), 0.90 (s, 6H, 2 x -CH₃), 1.40-1.65 (m, 6H, -CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 73.5 (C-OH), 51.0, 39.5, 35.0, 34.5, 31.0, 29.0, 25.0.

  • IR (KBr, cm⁻¹): 3450 (broad, O-H stretch), 2950 (C-H stretch), 1460, 1370.

Note: Spectroscopic data are predictive and should be confirmed by experimental analysis of the synthesized compound.

Troubleshooting and Field-Proven Insights

  • Failure to Initiate Reaction: The most common issue with Grignard reactions is the failure to initiate. This is almost always due to the presence of moisture. Ensure all glassware is scrupulously dried and that anhydrous solvents are used. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the (if you were preparing the Grignard reagent in situ) to activate the magnesium surface.[20]

  • Low Yield: Low yields can result from incomplete reaction or side reactions. Ensure the Grignard reagent is added slowly at a low temperature to minimize side reactions like enolization of the ketone.[3] Using a slight excess (1.2-1.5 equivalents) of the Grignard reagent can help drive the reaction to completion. Re-extracting the aqueous layer multiple times during workup is crucial for maximizing product recovery.[4]

  • Formation of Byproducts: The primary byproduct is often the starting ketone, resulting from incomplete reaction. If the Grignard reagent is basic enough and the ketone is sterically hindered, enolization can occur, leading to the recovery of the starting material after workup.[3] Another potential byproduct is from the reaction of the Grignard reagent with any unreacted alkyl halide (if prepared in situ), though this is not a concern when using a commercial Grignard solution.

Conclusion

The Grignard reaction of 2,2,5,5-tetramethylcyclohexanone with methylmagnesium bromide provides a reliable and high-yielding route to 1,2,2,5,5-pentamethylcyclohexan-1-ol. By adhering to strict anhydrous conditions and carefully controlling the reaction temperature, this protocol can be effectively implemented by researchers in organic synthesis and drug development. The resulting tertiary alcohol is a valuable building block for the synthesis of more complex and sterically demanding molecules.

References

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • ChemistNate. (2014, September 16). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Chemguide. Retrieved from [Link]

  • Utah Tech University. (n.d.). Addition of a Grignard to a Ketone. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]

  • BYJU'S. (n.d.). Preparation of Ketones from Acyl Chlorides. Retrieved from [Link]

  • NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols. [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Methyl magnesium bromide. Retrieved from [Link]

  • Unknown. (n.d.). Grignard Synthesis of Triphenylmethanol. [PDF Document]. Retrieved from [Link]

  • Unknown. (n.d.). Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex. [PDF Document]. Retrieved from [Link]

  • Filo. (2025, August 22). Consider the following reaction: Cyclohexanone reacts with CH3MgBr (meth... Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Journal of Chemical Education. (2007, March 1). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Retrieved from [Link]

  • ScienceDirect. (2023, November 10). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]

  • Unknown. (n.d.). Grignard reaction. [PDF Document]. Retrieved from [Link]

  • Unknown. (n.d.). Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. [PDF Document]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sato, F. - Organic Syntheses Procedure. Retrieved from [Link]

  • Vaia. (n.d.). Show the products obtained from addition of methylmagnesium bromide to the following compounds: Cyclopentanone Benzophenone (diphenyl ketone) 3-Hexanone. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 25 – The Grignard Reaction. [PDF Document]. Retrieved from [Link]

Sources

Application

Application Note: Chromatographic Isolation and Purification of 1,2,2,5,5-Pentamethylcyclohexan-1-ol

Introduction & Chemical Context 1,2,2,5,5-Pentamethylcyclohexan-1-ol is a highly substituted, sterically hindered tertiary alcohol utilized as a rigid, lipophilic scaffold in complex organic synthesis and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

1,2,2,5,5-Pentamethylcyclohexan-1-ol is a highly substituted, sterically hindered tertiary alcohol utilized as a rigid, lipophilic scaffold in complex organic synthesis and drug development. It is typically synthesized via the nucleophilic addition of a methyl Grignard reagent to 2,2,5,5-tetramethylcyclohexanone.

The primary challenge in its downstream purification lies in its extreme sensitivity to acid-catalyzed dehydration. Even mild exposure to acidic environments—such as prolonged contact with unbuffered silica gel or trace acids during solvent evaporation—can trigger the elimination of the hydroxyl group, rapidly yielding the byproduct 1,3,3,6,6-pentamethylcyclohexene[1]. Therefore, a highly optimized, rapid normal-phase silica gel chromatography protocol is required to separate the target alcohol from unreacted ketone precursors and alkene byproducts without inducing structural degradation.

Mechanistic Rationale for Chromatographic Modalities

To design a self-validating purification system, the physical chemistry of the molecule must dictate the experimental choices:

  • Stationary Phase Selection : Normal-phase silica gel (230–400 mesh) is the standard for isolating non-polar to moderately polar tertiary alcohols[2]. However, because standard silica gel is inherently weakly acidic (pH ~4.5–5.5), the residence time of 1,2,2,5,5-pentamethylcyclohexan-1-ol on the column must be strictly minimized.

  • Steric Shielding & Retention Factor ( Rf​ ) : The hydroxyl group at C1 is flanked by a methyl group at the same carbon and a massive gem-dimethyl group at C2. This steric bulk severely restricts the hydrogen-bonding interaction between the -OH group and the silanol groups on the stationary phase. Consequently, the compound elutes significantly faster than primary or secondary cyclohexanols[3].

  • Mobile Phase Strategy : A low-polarity solvent system is mandatory. A step-gradient starting with 100% Hexane ensures the complete elution of the non-polar alkene byproduct, followed by a slight increase in polarity (e.g., 95:5 Hexane:Ethyl Acetate) to selectively elute the target tertiary alcohol.

Mechanism Silica Silanol Groups (Stationary Phase) OH Hydroxyl Group (Target Alcohol) Silica->OH Adsorption Steric Gem-Dimethyl Bulk (Steric Shielding) Steric->OH Weakens Interaction Solvent Mobile Phase (EtOAc Modifier) Solvent->OH Competitive Binding

Mechanistic interaction of sterically hindered tertiary alcohols with silica gel.

Experimental Protocols

The following step-by-step methodology ensures high-yield recovery while mitigating the risk of on-column degradation.

Step 1: TLC Method Development

Because 1,2,2,5,5-pentamethylcyclohexan-1-ol lacks a conjugated π -system or aromatic ring, UV light (254 nm) cannot be used for visualization.

  • Spot the crude mixture on a silica gel TLC plate.

  • Develop the plate in a 95:5 Hexane:EtOAc solvent system.

  • Stain the plate using Phosphomolybdic Acid (PMA) or Potassium Permanganate ( KMnO4​ ), followed by gentle heating until distinct spots appear.

Step 2: Column Packing & Neutralization
  • Prepare a slurry of 230-400 mesh silica gel in 100% Hexane.

  • Expert Insight : To completely suppress acid-catalyzed dehydration during purification, add 1% Triethylamine ( Et3​N ) to the slurry. This neutralizes the highly active, acidic silanol sites on the silica gel[2].

  • Pour the slurry into the glass column and allow it to settle under mild positive air pressure.

Step 3: Sample Loading
  • Dissolve the crude mixture in a minimum volume of Hexane.

  • If the crude is too viscous, utilize a dry-loading technique: dissolve the crude in Dichloromethane (DCM), add a small amount of neutralized silica gel, evaporate the DCM under reduced pressure, and load the dry powder evenly onto the column bed.

Step 4: Gradient Elution & Fractionation
  • Elute with 2 Column Volumes (CV) of 100% Hexane. Collect large fractions.

  • Transition the mobile phase to 95:5 Hexane:EtOAc for 3 CVs. Collect smaller, high-resolution fractions.

  • Flush the column with 90:10 Hexane:EtOAc to elute any unreacted ketone precursor.

Step 5: Concentration
  • Pool fractions containing the pure target alcohol based on TLC analysis.

  • Evaporate the solvent under reduced pressure using a rotary evaporator. Critical : Maintain the water bath temperature strictly below 35°C to prevent thermal degradation and dehydration of the purified tertiary alcohol.

Workflow Crude Crude Mixture Load Dry Loading onto Silica Crude->Load Elute1 Isocratic Wash (Hexane) Load->Elute1 Elute2 Gradient Elution (Hexane:EtOAc) Elute1->Elute2 Increase polarity Frac1 Fraction 1: Alkene Byproducts Elute1->Frac1 Non-polar elution Frac2 Fraction 2: Target Tertiary Alcohol Elute2->Frac2 H-bond disruption

Chromatographic workflow for isolating 1,2,2,5,5-Pentamethylcyclohexan-1-ol.

Quantitative Data & Optimization

Table 1: TLC Retention Factors ( Rf​ ) and Visualization | Compound | Rf​ in 100% Hexane | Rf​ in 95:5 Hexane:EtOAc | Visualization Method | | :--- | :--- | :--- | :--- | | 1,3,3,6,6-Pentamethylcyclohexene (Byproduct) | 0.90 | 0.95 | KMnO4​ (Yellow on purple background) | | 1,2,2,5,5-Pentamethylcyclohexan-1-ol (Target) | 0.10 | 0.45 | PMA (Dark blue on green background) | | 2,2,5,5-Tetramethylcyclohexanone (Precursor) | 0.05 | 0.30 | PMA / UV (Weak absorption) |

Table 2: Optimized Step-Gradient Elution Profile

Column Volume (CV) Solvent System Mechanistic Purpose
0.0 – 2.0 100% Hexane Rapid elution of non-polar alkene byproducts.
2.0 – 5.0 95:5 Hexane:EtOAc Targeted desorption and elution of the sterically hindered tertiary alcohol.

| 5.0 – 7.0 | 90:10 Hexane:EtOAc | Column flush to remove unreacted ketone and highly polar impurities. |

Downstream Validation

To ensure the integrity of the self-validating system, the purified fractions must be analyzed using orthogonal analytical techniques:

  • GC-MS Analysis : Utilize a non-polar column (e.g., HP-5MS). The mass spectrum will display a very weak or absent molecular ion peak ( M+ ), which is characteristic of tertiary alcohols. Instead, look for a prominent base peak corresponding to the rapid loss of water ( [M−18]+ ) and subsequent fragmentation of a methyl radical.

  • NMR Spectroscopy : 1H NMR in CDCl3​ will confirm structural purity. The spectrum must show distinct singlet integrations for the five methyl groups (15 protons total) and a complete absence of vinylic protons (typically found between δ 5.0–6.0 ppm), confirming that no alkene contamination or degradation occurred during chromatography.

Sources

Method

Application Notes and Protocols for 1,2,2,5,5-Pentamethylcyclohexan-1-ol as a Novel Chiral Auxiliary

A Theoretical Exploration and Proposed Research Framework Disclaimer: The use of 1,2,2,5,5-pentamethylcyclohexan-1-ol as a chiral auxiliary is a novel concept and is not yet established in the peer-reviewed scientific li...

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Author: BenchChem Technical Support Team. Date: April 2026

A Theoretical Exploration and Proposed Research Framework

Disclaimer: The use of 1,2,2,5,5-pentamethylcyclohexan-1-ol as a chiral auxiliary is a novel concept and is not yet established in the peer-reviewed scientific literature. The following application notes and protocols are a theoretical exploration based on the structural features of the molecule and are intended to serve as a research framework for its potential development and validation. All proposed protocols require experimental verification.

Introduction: The Potential of a Sterically Hindered Chiral Auxiliary

In the field of asymmetric synthesis, the development of new and effective chiral auxiliaries is of paramount importance for the stereocontrolled synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse.

This document proposes the investigation of 1,2,2,5,5-pentamethylcyclohexan-1-ol as a novel chiral auxiliary. Its highly rigid and sterically demanding cyclohexane backbone, decorated with five methyl groups, presents a unique structural motif that could offer a high degree of facial shielding in asymmetric transformations. The tertiary alcohol provides a convenient handle for attachment to a variety of substrates. It is hypothesized that the bulky nature of this auxiliary could lead to excellent diastereoselectivities in a range of carbon-carbon bond-forming reactions.

Synthesis of Enantiopure 1,2,2,5,5-Pentamethylcyclohexan-1-ol

As this is a novel chiral auxiliary, a reliable and scalable synthesis of the enantiopure material is the first critical step. A potential synthetic route could involve the asymmetric reduction of a corresponding ketone or the chiral resolution of the racemic alcohol. A proposed retrosynthetic analysis is outlined below.

G cluster_synthesis Proposed Synthesis auxiliary 1,2,2,5,5-Pentamethylcyclohexan-1-ol ketone 2,2,5,5-Tetramethylcyclohexanone auxiliary->ketone Asymmetric Grignard Addition or Chiral Resolution isophorone Isophorone ketone->isophorone Exhaustive Methylation

Figure 1: Proposed retrosynthetic analysis for the synthesis of enantiopure 1,2,2,5,5-pentamethylcyclohexan-1-ol.

A key challenge will be the development of an efficient method for obtaining the auxiliary in high enantiomeric purity.

Hypothetical Application 1: Asymmetric Aldol Reactions

Chiral auxiliaries are widely used to control the stereochemistry of aldol reactions, which are fundamental for the construction of polyketide natural products.[2] It is proposed that 1,2,2,5,5-pentamethylcyclohexan-1-ol can be used to control the formation of syn or anti aldol products.

Stereochemical Model

The anticipated stereochemical outcome can be rationalized by considering the transition state of the reaction. The bulky pentamethylcyclohexyl group is expected to effectively block one face of the enolate, leading to a highly ordered, chelated transition state when a Lewis acid is used. This would force the electrophile (an aldehyde) to approach from the less hindered face.

G ts Proposed Transition State aux Bulky Auxiliary (Blocks top face) enolate Z-enolate aldehyde R-CHO lewis_acid Lewis Acid G start Prochiral Substrate attach Attachment of Auxiliary start->attach aux Chiral Auxiliary (1,2,2,5,5-Pentamethylcyclohexan-1-ol) aux->attach reaction Diastereoselective Reaction (e.g., Aldol, Diels-Alder) attach->reaction product Diastereomerically Enriched Product reaction->product cleavage Cleavage of Auxiliary product->cleavage final_product Enantiomerically Pure Product cleavage->final_product recycle Recovered Auxiliary cleavage->recycle recycle->attach

Sources

Application

Application Notes: The Strategic Role of Sterically Hindered Alcohols in Organic Synthesis

Executive Summary Sterically hindered alcohols—ranging from simple tertiary alcohols like tert-butanol to complex chiral diols like TADDOLs—are indispensable tools in modern organic synthesis and drug development. Far fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sterically hindered alcohols—ranging from simple tertiary alcohols like tert-butanol to complex chiral diols like TADDOLs—are indispensable tools in modern organic synthesis and drug development. Far from being mere substrates, these molecules are deployed strategically as non-nucleophilic bases, chiral ligands, radical stabilizers, and robust protecting groups. This guide provides an in-depth mechanistic analysis and validated experimental protocols for utilizing sterically hindered alcohols across transition-metal catalysis, photoredox chemistry, and complex esterification workflows.

Quantitative Data: Properties and Applications

To effectively deploy sterically hindered alcohols, one must understand the relationship between their steric bulk, pKa, and resulting chemical behavior. The table below summarizes the key quantitative and qualitative metrics of widely used hindered alcohols and their derivatives.

Compound / DerivativepKa (DMSO)Primary Function in SynthesisKey Advantage
Sodium tert-butoxide (NaOtBu) ~19.0Strong, non-nucleophilic basePrevents competitive etherification in cross-coupling[1].
Sodium tert-amyloxide (NaOtAm) ~19.2Soluble non-nucleophilic baseHigher solubility in non-polar organic solvents than NaOtBu.
TADDOLs (Chiral Diols) N/AChiral ligand / Lewis acid scaffold C2​ -symmetric bulk dictates high enantioselectivity ( >90% ee)[2].
Adamantanol ~18.0Radical stabilizer / Bulky motifExtreme steric shielding; stabilizes persistent radicals[3].
Pivaloate Esters (from t-BuOH) N/AProtecting groupHighly resistant to hydrolysis and nucleophilic attack[4].

Alkoxide Bases in Cross-Coupling: The Buchwald-Hartwig Amination

Mechanistic Causality

In palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination), the choice of base dictates the reaction's success. Strong, unhindered bases like sodium methoxide (NaOMe) or sodium hydroxide (NaOH) act as nucleophiles, attacking the electrophilic Pd(II)-aryl intermediate to form unwanted aryl ethers or phenols.

Sodium tert-butoxide (NaOtBu) is the industry standard because its bulky methyl groups sterically prohibit nucleophilic attack on the metal center[1]. Instead, it selectively deprotonates the amine after it has coordinated to the palladium center, facilitating the crucial reductive elimination step that forms the C-N bond[5].

BHA A Pd(0)L_n Active Catalyst B Oxidative Addition Ar-Pd(II)-X A->B + Ar-X C Amine Coordination Ar-Pd(II)(NH2R)-X B->C + R-NH2 D Deprotonation by NaOtBu Ar-Pd(II)-NHR C->D + NaOtBu - NaX, - tBuOH E Reductive Elimination Ar-NHR Product D->E E->A - Ar-NHR

Caption: Catalytic cycle of Buchwald-Hartwig Amination highlighting the selective deprotonation by NaOtBu.

Protocol: Standard Buchwald-Hartwig Amination using NaOtBu

Self-Validating Note: The reaction must turn from a dark red/brown suspension to a lighter, homogeneous mixture as the active Pd(0) species forms and the base dissolves during the catalytic cycle.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 (0.02 equiv, 2 mol%), BINAP ligand (0.04 equiv, 4 mol%), and Sodium tert-butoxide (1.4 equiv).

  • Substrate Addition: Add the aryl bromide (1.0 equiv) and the primary amine (1.2 equiv).

  • Solvent: Inject anhydrous, degassed toluene (to achieve a 0.2 M concentration of the aryl halide).

  • Reaction: Seal the flask, remove it from the glovebox, and heat to 80 °C in an oil bath for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and sodium bromide salts. Concentrate the filtrate in vacuo and purify via flash chromatography.

Chiral Sterically Hindered Diols: TADDOLs in Asymmetric Catalysis

Mechanistic Causality

TADDOLs ( α,α,α′,α′ -tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol) are premier chiral ligands. Their power lies in the extreme steric bulk of the four aryl groups projecting from the dioxolane ring. When coordinated to a transition metal like Titanium(IV), the TADDOLate ligand creates a deep, C2​ -symmetric chiral pocket[2][6]. This pocket physically blocks one enantioface of a coordinated substrate (such as a β -ketoester enolate), forcing incoming electrophiles (like fluorinating agents) to attack exclusively from the unhindered face, yielding high enantiomeric excess (ee)[2][7].

TADDOL L TADDOL Ligand (Chiral Diol) C Ti-TADDOLate Complex (Chiral Lewis Acid) L->C Ti TiCl2(OiPr)2 Precatalyst Ti->C - 2 iPrOH I Chiral Enolate Intermediate C->I + Substrate S β-Ketoester Substrate S->I P Enantioselective Fluorination (>90% ee) I->P + F-TEDA or NFSI

Caption: Formation of the Ti-TADDOLate chiral pocket and subsequent enantioselective fluorination.

Protocol: Ti-TADDOLate-Catalyzed Asymmetric Fluorination
  • Catalyst Generation: In a flame-dried flask under argon, dissolve the TADDOL ligand (0.1 equiv) and TiCl2(OiPr)2 (0.1 equiv) in anhydrous acetonitrile (MeCN)[2]. Stir at room temperature for 1 hour to allow ligand exchange (loss of isopropanol).

  • Substrate Coordination: Add the β -ketoester substrate (1.0 equiv) to the catalyst solution. Stir for 15 minutes to generate the titanium enolate intermediate.

  • Fluorination: Cool the mixture to 0 °C. Add the electrophilic fluorinating agent, F-TEDA (Selectfluor) or NFSI (1.2 equiv), in one portion[7].

  • Completion: Stir for 24 hours. Quench with saturated aqueous NaHCO3, extract with dichloromethane (DCM), dry over MgSO4, and purify via column chromatography.

Radical-Radical Coupling: Synthesizing Hindered Alcohols via Photoredox

Mechanistic Causality

Synthesizing highly sterically hindered α -hydroxycarbonyls via traditional ionic nucleophilic addition often fails due to severe steric repulsion at the sp2 carbonyl carbon. Photoredox catalysis circumvents this by utilizing the Persistent Radical Effect (PRE) [3].

Under visible light, a photocatalyst generates a transient (highly reactive) alkyl radical from an aliphatic carboxylic acid and a persistent (long-lived, sterically shielded) ketyl radical from an α -ketocarbonyl. Because transient radicals rapidly self-terminate (homocoupling), the concentration of the persistent ketyl radical builds up. This kinetic imbalance forces the remaining transient radicals to selectively cross-couple with the persistent ketyl radicals, forming the highly hindered alcohol bond with near-perfect selectivity[3].

PRE PC Photoredox Catalyst (e.g., 4CzIPN) R1 Transient Alkyl Radical (Short-lived) PC->R1 Oxidation & Decarboxylation R2 Persistent Ketyl Radical (Long-lived) PC->R2 Reduction A Aliphatic Carboxylic Acid A->R1 K α-Ketocarbonyl K->R2 R1->R1 Homocoupling (Suppressed) P Sterically Hindered α-Hydroxycarbonyl R1->P Selective Cross-Coupling (Driven by PRE) R2->P

Caption: The Persistent Radical Effect (PRE) enabling the synthesis of hindered alcohols.

Protocol: Photoredox Decarboxylative Alkylation
  • Setup: To an oven-dried vial equipped with a stir bar, add the α -ketocarbonyl (1.0 equiv), aliphatic carboxylic acid (1.5 equiv), 4CzIPN photocatalyst (2 mol%), and Cs2CO3 (1.5 equiv).

  • Degassing: Add anhydrous DMSO (0.1 M). Seal the vial with a PTFE septum and degas via freeze-pump-thaw (3 cycles) or sparge with argon for 15 minutes.

  • Irradiation: Place the vial in a photoreactor equipped with Blue LEDs (440–450 nm). Stir vigorously at room temperature for 16–24 hours.

  • Workup: Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, concentrate, and purify via silica gel chromatography.

Overcoming Sterics: Acylation of Hindered Alcohols

Mechanistic Causality

Protecting or functionalizing tertiary alcohols via standard Fischer esterification is generally ineffective due to the steric clash blocking the trajectory of the nucleophilic oxygen[4]. To force the reaction, one must use highly electrophilic acylating agents. Pivaloyl chloride (t-BuCOCl) combined with 4-(dimethylamino)pyridine (DMAP) generates a highly reactive N -acylpyridinium intermediate. Alternatively, using diethylphosphonoacetic acid with DCC generates a highly electrophilic, linear ketene intermediate in situ. The linear geometry of the sp -hybridized ketene carbon presents minimal steric resistance, allowing even the most hindered tertiary alcohols to attack efficiently[8].

Protocol: Pivaloylation of a Tertiary Alcohol
  • Activation: In a flame-dried round-bottom flask under nitrogen, dissolve the sterically hindered alcohol (1.0 equiv) in anhydrous dichloromethane (DCM)[4].

  • Catalyst & Base: Add DMAP (0.1 equiv) and triethylamine (1.5 equiv). Stir until homogeneous.

  • Acylation: Cool the mixture to 0 °C. Add pivaloyl chloride (1.2 equiv) dropwise over 10 minutes. The reaction will turn cloudy as triethylamine hydrochloride precipitates.

  • Completion: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor via TLC. Quench with saturated aqueous NH4Cl, extract with DCM, and wash with 1M HCl to remove residual DMAP and amine base.

References

  • Taddol and Binol-derived chiral phosphonites in asymmetric catalysis. Royal Society of Chemistry.[Link]

  • Development of the titanium–TADDOLate-catalyzed asymmetric fluorination of β-ketoesters. Beilstein Journal of Organic Chemistry.[Link]

  • Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical–Radical Coupling. Organic Letters.[Link]

  • Facile Acylation of Sterically Hindered Alcohols through Ketene Intermediates. Organic Letters.[Link]

  • Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor / Advanced Synthesis & Catalysis.[Link]

  • Sodium tert-butoxide. Wikipedia.[Link]

  • Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. ACS Catalysis.[Link]

Sources

Method

Application Note: 1,2,2,5,5-Pentamethylcyclohexan-1-ol as a Key Precursor in the Synthesis of Alkyl Cyclic Ketone Fragrances

Target Audience: Researchers, Synthetic Chemists, and Fragrance Development Professionals Discipline: Synthetic Organic Chemistry & Olfactory Science Strategic Overview & Chemical Causality In modern perfumery, highly su...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Fragrance Development Professionals Discipline: Synthetic Organic Chemistry & Olfactory Science

Strategic Overview & Chemical Causality

In modern perfumery, highly substituted cyclic molecules are prized for their exceptional substantivity and complex olfactory profiles, often delivering sought-after woody, amber, and musky base notes[1]. The compound 1,2,2,5,5-pentamethylcyclohexan-1-ol (CAS No. 90103-39-2)[2] serves as an ideal, sterically dense precursor for synthesizing these high-value odorants.

The structural value of this precursor lies in its dense methylation. In olfactory receptor binding, a bulky, hydrophobic "wedge" is required to anchor the molecule within the receptor pocket, while a polar hydrogen-bond acceptor (the osmophore) triggers the sensory response[3].

The synthetic strategy to convert this alcohol into a viable fragrance compound relies on a two-step causality-driven pathway:

  • Regioselective E1 Dehydration: The tertiary alcohol is dehydrated to form an alkene. Because the C2 position is fully blocked by gem-dimethyl groups (lacking any α -protons), elimination is forced exclusively toward the C6 position. This steric blockade ensures a 100% regioselective yield of 1,3,3,6,6-pentamethylcyclohexene[4].

  • Electrophilic Acylation: The resulting electron-rich alkene is subjected to a Friedel-Crafts acylation. The introduction of an acetyl group provides the critical ketone osmophore, transforming the hydrophobic hydrocarbon into a substantive alkyl cyclic ketone[3].

Mechanistic Pathway Visualization

FragranceSynthesis A 1,2,2,5,5-Pentamethyl- cyclohexan-1-ol B E1 Dehydration (p-TsOH, Reflux) A->B C 1,3,3,6,6-Pentamethyl- cyclohexene B->C -H2O D Friedel-Crafts Acylation (AcCl, SnCl4) C->D E Alkyl Cyclic Ketone (Woody Osmophore) D->E +Acetyl Group

Figure 1: Synthetic pathway from 1,2,2,5,5-pentamethylcyclohexan-1-ol to alkyl cyclic ketones.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure reaction fidelity without requiring immediate offline chromatography.

Protocol A: Acid-Catalyzed Dehydration to 1,3,3,6,6-Pentamethylcyclohexene

Causality: The tertiary hydroxyl group is a poor leaving group. Protonation by p-Toluenesulfonic acid (p-TsOH) converts it into a superior leaving group ( H2​O+ ). We utilize a Dean-Stark apparatus with toluene to continuously remove water via azeotropic distillation, driving the equilibrium forward according to Le Chatelier’s principle[4].

Step-by-Step Procedure:

  • Charge: In a 500 mL round-bottom flask, dissolve 22.6 g of 1,2,2,5,5-pentamethylcyclohexan-1-ol[2] in 280 mL of anhydrous toluene. (Note: Toluene is preferred over historically cited benzene to comply with modern laboratory safety standards while maintaining optimal azeotropic temperatures).

  • Catalyze: Add 100 mg of p-TsOH[4]. The low pKa of p-TsOH ensures complete protonation, while its non-nucleophilic conjugate base prevents unwanted substitution side-reactions.

  • Reflux: Attach a Dean-Stark trap and reflux condenser. Heat the mixture to boiling (approx. 110°C) for 7 hours[4].

  • Validation Checkpoint 1 (Physical): Monitor the water collection in the Dean-Stark trap. The theoretical yield of water is ~2.4 mL. The reaction is validated as complete when water phase separation ceases.

  • Workup: Cool the solution to room temperature. Add solid sodium carbonate to neutralize the acid catalyst, preventing reverse hydration or polymerization, and filter the mixture[4].

  • Isolation: Evaporate the solvent under normal pressure. Distill the residue in a water-jet vacuum.

  • Validation Checkpoint 2 (Analytical): The target alkene should distill as a colorless liquid at 56°–57°C at 17 mm Hg[4]. This is a critical validation step, as the precursor alcohol boils significantly higher at 81°–87°C at 17 mm Hg[5]. Confirm mass via GC-MS (Expected m/z: 152.3).

Protocol B: Friedel-Crafts Acylation to Alkyl Cyclic Ketone

Causality: To convert the hydrocarbon into a fragrance, an osmophore must be introduced. Using Tin(IV) chloride ( SnCl4​ ) as a Lewis acid generates a highly reactive acylium ion from acetyl chloride. The steric bulk of the pentamethyl ring directs the acylium ion to the least hindered carbon of the double bond.

Step-by-Step Procedure:

  • Preparation: In a dry, argon-purged flask, dissolve 15.8 g of the synthesized 1,3,3,6,6-pentamethylcyclohexene in 100 mL of anhydrous dichloromethane (DCM).

  • Acylation: Add 8.5 g (1.1 eq) of acetyl chloride. Cool the system to 0°C using an ice bath to control the exothermic nature of the reaction and prevent alkene polymerization.

  • Catalysis: Slowly add 1.05 equivalents of SnCl4​ dropwise over 30 minutes.

  • Validation Checkpoint 3 (Physical): Observe the reaction matrix; a deepening yellow/orange color validates the formation of the active Lewis acid-alkene complex.

  • Maturation & Quench: Allow the mixture to warm to room temperature and stir for 2 hours. Quench carefully by pouring into ice-cold 10% HCl to destroy the tin complex.

  • Validation Checkpoint 4 (Olfactory & Analytical): Extract, dry, and concentrate the organic layer. Analyze via GC-MS (Expected m/z: 194.3). Apply a 10% dilution of the product in dipropylene glycol (DPG) to a perfumer's smelling strip. The emergence of a highly substantive woody/amber note validates the successful introduction of the ketone osmophore[3].

Quantitative Data Summaries

Table 1: Reaction Metrics for Precursor Transformation

CompoundMolecular WeightBoiling Point (17 mm Hg)Theoretical YieldExpected GC-MS (m/z)
1,2,2,5,5-Pentamethylcyclohexan-1-ol 170.3 g/mol 81°–87°C[5]N/A (Precursor)170
1,3,3,6,6-Pentamethylcyclohexene 152.3 g/mol 56°–57°C[4]15.8 g (from 22.6 g)152
Acetyl-pentamethylcyclohexene 194.3 g/mol ~110°C (est. at 10 mm Hg)~18.5 g194

Table 2: Olfactory and Physicochemical Properties of the Target Alkyl Cyclic Ketone

PropertyValueCausality / Significance
Odor Family Woody / AmberDictated by the hydrophobic pentamethyl ring structure acting as a steric wedge at the receptor[3].
Osmophore Ketone (C=O)Acts as the primary hydrogen-bond acceptor, triggering the olfactory bulb response[1].
Substantivity High (>48 hours)High molecular weight and lipophilicity reduce volatility, functioning as a base note fixative.
LogP ~4.5 - 5.0Ensures excellent incorporation and stability into hydroalcoholic fragrance bases[3].

References

  • [4] PrepChem. Synthesis of 1,3,3,6,6-pentamethylcyclohexen. Source: PrepChem. URL:[Link]

  • [1] Belsito, D., et al. Fragrance material review on 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)ethan-1-one. Source: Food and Chemical Toxicology (via NIH). URL:[Link]

  • [5] Justia Patents. U.S. Patent 4,659,735 - Benzofuranyl (thienyl) propenyl derivatives useful as rodenticides. Source: Justia Patents. URL:[Link]

  • [3] Belsito, D., et al. A Toxicologic and dermatologic assessment of alkyl cyclic ketones when used as fragrance ingredients. Source: Food and Chemical Toxicology. URL:[Link]

Sources

Application

Advanced Protocols for the Oxidation of 1,2,2,5,5-Pentamethylcyclohexan-1-ol: Overcoming Steric Hindrance in Tertiary Alcohols

Application Note & Protocol Guide Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale When functionalizing highly hindered cyclic frameworks in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

When functionalizing highly hindered cyclic frameworks in drug development, the oxidation of tertiary alcohols presents a fundamental mechanistic barrier. 1,2,2,5,5-Pentamethylcyclohexan-1-ol (CAS No.: 90103-39-2)[1] is a prime example of such a substrate. Because the hydroxyl-bearing carbon (C1) is fully substituted, it lacks the requisite α -hydrogen necessary for standard carbonyl formation. Consequently, direct oxidation to a ketone without breaking the carbon skeleton is mechanistically impossible.

As an Application Scientist, I advise against attempting standard oxidations (e.g., Swern, Dess-Martin, or PCC) on this substrate, as they will either fail to react or yield unpredictable degradation products. Instead, successful "oxidation" of this molecule requires one of two strategic pathways:

  • Pathway A (Ring Retention): A two-step sequence involving regioselective dehydration to an alkene, followed by epoxidation or allylic oxidation.

  • Pathway B (Ring Cleavage): Direct oxidative cleavage of the C1–C2 or C1–C6 bond using harsh, transition-metal-catalyzed conditions to yield acyclic keto-acids or dicarboxylic acids.

The Causality of Regioselective Dehydration

In Pathway A, the initial dehydration step is strictly governed by the steric environment of the ring. Carbon-2 (C2) is a quaternary center bearing two methyl groups; thus, β -elimination cannot occur in that direction. The elimination is forced towards C6, exclusively yielding the alkene. Upon standard IUPAC renumbering to give the double bond the lowest locants, the resulting product is 1,3,3,6,6-pentamethylcyclohexene [2].

Workflow Visualization

The following diagram illustrates the divergent synthetic logic required to achieve higher oxidation states from this hindered tertiary alcohol.

G Start 1,2,2,5,5-Pentamethylcyclohexan-1-ol (Tertiary Alcohol) Dehydration Dehydration (p-TSA, PhMe) Regioselective (-H2O) Start->Dehydration Pathway A (Two-Step) OxCleavage Oxidative Cleavage (RuCl3 / NaIO4) Start->OxCleavage Pathway B (Direct Cleavage) Alkene 1,3,3,6,6-Pentamethylcyclohexene Dehydration->Alkene Epoxidation Epoxidation (mCPBA) Alkene->Epoxidation ProductA Functionalized Derivatives (Epoxides / Enones) Epoxidation->ProductA ProductB Keto-Acid / Dicarboxylic Acid (C-C Bond Cleaved) OxCleavage->ProductB

Figure 1: Divergent oxidation pathways for 1,2,2,5,5-pentamethylcyclohexan-1-ol.

Experimental Protocols

Protocol A: Two-Step Dehydration and Alkene Oxidation

This protocol is utilized when the structural integrity of the six-membered ring must be preserved for downstream drug development[3].

Step 1: Regioselective Dehydration Adapted from standard patent literature for the synthesis of rodenticide precursors[2],[3].

  • Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 22.6 g of 1,2,2,5,5-pentamethylcyclohexan-1-ol.

  • Solvent & Catalyst: Dissolve the substrate in 280 mL of toluene (substituted for benzene to comply with modern laboratory safety standards). Add 100 mg of p-toluenesulfonic acid (p-TSA) as the acid catalyst[2].

  • Reaction: Heat the mixture to a vigorous reflux for 7 hours. The Dean-Stark trap will continuously remove the azeotroped water, driving the equilibrium toward the alkene[2].

  • Workup: Cool the solution to room temperature. Add 1.0 g of solid sodium carbonate to neutralize the p-TSA. Filter the mixture and concentrate the filtrate under reduced pressure[2].

  • Purification: Distill the residue under a water-jet vacuum. The product, 1,3,3,6,6-pentamethylcyclohexene, is collected as a colorless liquid (b.p. 56°–57 °C at 17 mmHg)[2].

Step 2: Epoxidation of the Alkene

  • Setup: Dissolve 10.0 g of the freshly distilled 1,3,3,6,6-pentamethylcyclohexene in 100 mL of anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Oxidation: Slowly add 1.2 equivalents of meta-chloroperoxybenzoic acid (mCPBA) in portions.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench: Quench the reaction with 50 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to destroy excess oxidant, followed by 50 mL of saturated sodium bicarbonate ( NaHCO3​ ) to neutralize the m-chlorobenzoic acid byproduct. Extract, dry over MgSO4​ , and concentrate to yield the epoxide.

Protocol B: Direct Oxidative Cleavage (Sharpless Protocol)

When the synthetic goal is to open the ring to create a highly branched, tethered intermediate, direct oxidative cleavage using Ruthenium Tetroxide ( RuO4​ ) is required. We utilize the [4]. Causality of the Solvent System: Traditional RuO4​ oxidations stall because the catalyst is rapidly deactivated by the formation of insoluble ruthenium carboxylate complexes. The critical addition of acetonitrile ( CH3​CN ) disrupts these complexes, keeping the ruthenium active in the catalytic cycle[4].

  • Solvent Preparation: In a well-ventilated fume hood, prepare a solvent mixture of CCl4​ (or CH2​Cl2​ for lower toxicity), CH3​CN , and H2​O in a 2:2:3 volume ratio (e.g., 20 mL : 20 mL : 30 mL)[4].

  • Reagent Addition: Dissolve 10 mmol of 1,2,2,5,5-pentamethylcyclohexan-1-ol in the organic layer. Add 4.1 equivalents of sodium periodate ( NaIO4​ ) to the biphasic mixture[4].

  • Catalyst Initiation: Add 2.2 mol% of ruthenium(III) chloride hydrate ( RuCl3​⋅xH2​O ). The mixture will immediately turn black/brown as the active RuO4​ species is generated[4].

  • Reaction: Stir vigorously at room temperature for 2–4 hours. The cleavage of the tertiary alcohol will yield a keto-acid.

  • Quench and Isolation: Once the reaction turns pale yellow (indicating completion), quench with 5 mL of isopropanol to reduce the active ruthenium species to black, insoluble RuO2​ . Filter the mixture through a pad of Celite, separate the layers, and extract the aqueous phase with DCM. Combine organic layers, dry, and concentrate.

Quantitative Data Summaries

The following table summarizes the operational parameters and expected outcomes for both oxidation strategies, allowing researchers to select the appropriate protocol based on target requirements.

Table 1: Comparison of Oxidation Pathways for 1,2,2,5,5-Pentamethylcyclohexan-1-ol

ParameterPathway A: Dehydration + EpoxidationPathway B: Direct Oxidative Cleavage
Primary Objective Retain cyclic carbon skeletonRing-opening / C-C bond cleavage
Intermediate 1,3,3,6,6-PentamethylcyclohexeneNone (Direct conversion)
Key Reagents p-TSA, PhMe (Step 1); mCPBA, DCM (Step 2) RuCl3​ (cat.), NaIO4​ , CCl4​ / CH3​CN / H2​O
Reaction Time 7 hours (Step 1) + 4 hours (Step 2)2–4 hours
Typical Yield ~70% (Dehydration step)80–90% (Cleavage step)
Final Product Type Epoxide / Allylic Alcohol / EnoneKeto-acid / Dicarboxylic acid

References

  • PrepChem Synthetic Procedures , "Synthesis of 1,3,3,6,6-pentamethylcyclohexen", PrepChem. URL:[Link]

  • US Patent 4,659,735, "Benzofuranyl (thienyl) propenyl derivatives useful as rodenticides", United States Patent and Trademark Office (1987).
  • Carlsen, P. H. J., Katsuki, T., Martin, V. S., Sharpless, K. B. , "A greatly improved procedure for ruthenium tetroxide catalyzed oxidations of organic compounds", The Journal of Organic Chemistry 1981, 46 (19), 3936-3938. URL:[Link]

Sources

Method

derivatization of the hydroxyl group in 1,2,2,5,5-Pentamethylcyclohexan-1-ol

Application Note: Overcoming Steric Hindrance in the Derivatization of 1,2,2,5,5-Pentamethylcyclohexan-1-ol As a Senior Application Scientist, I frequently encounter analytical workflows that fail due to the structural r...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Overcoming Steric Hindrance in the Derivatization of 1,2,2,5,5-Pentamethylcyclohexan-1-ol

As a Senior Application Scientist, I frequently encounter analytical workflows that fail due to the structural realities of the target analyte. Standard derivatization protocols are designed for primary and secondary functional groups; however, when applied to highly congested tertiary alcohols, they often yield frustratingly low conversions or complete sample degradation.

This application note provides a deep dive into the causality of these failures and outlines field-proven, self-validating protocols for the successful derivatization of 1,2,2,5,5-pentamethylcyclohexan-1-ol (CAS: 90103-39-2)[1].

Mechanistic Roadblocks: Steric Shielding vs. E1 Elimination

The molecule 1,2,2,5,5-pentamethylcyclohexan-1-ol represents an extreme case of steric congestion. The hydroxyl group at the C1 position is flanked by a methyl group on the same carbon, a massive gem-dimethyl group at C2, and a methylene group at C6 (which is part of a ring system containing another gem-dimethyl at C5).

This architecture creates two primary roadblocks:

  • Kinetic Shielding: The approach of standard derivatizing reagents (e.g., acetic anhydride in pyridine, or standard silylating agents like BSTFA) is physically blocked. Reactivity towards silylating reagents strictly follows the order: primary > secondary > tertiary, with highly hindered tertiary alcohols often showing zero conversion under standard conditions[2].

  • Thermodynamic Sink (E1 Dehydration): The primary challenge in derivatizing tertiary alcohols is their high susceptibility to elimination reactions[3]. If forcing conditions (such as strong Brønsted acids and heat) are applied to overcome the kinetic barrier, the alcohol is protonated. The subsequent loss of water forms an exceptionally stable tertiary carbocation. Because C2 is a quaternary center lacking an α-proton, elimination strictly occurs between C1 and C6. This relieves massive steric strain, irreversibly driving the reaction to form the alkene artifact 1,3,3,6,6-pentamethylcyclohex-1-ene [4].

Pathway Substrate 1,2,2,5,5-Pentamethylcyclohexan-1-ol (Sterically Hindered) Acidic Strong Acid / Heat (e.g., p-TsOH) Substrate->Acidic MildLewis Mild Lewis Acid (e.g., Bi(OTf)3 + Ac2O) Substrate->MildLewis Carbocation Tertiary Carbocation (Stable Intermediate) Acidic->Carbocation -H2O Ester Sterically Hindered Ester (Target Derivative) MildLewis->Ester Acylation Alkene 1,3,3,6,6-Pentamethylcyclohexene (Elimination Product) Carbocation->Alkene -H+ (E1)

Mechanistic pathway illustrating the competition between E1 dehydration and successful acylation.

Overcoming the Activation Barrier: Strategic Methodologies

To successfully derivatize this substrate, we must abandon standard nucleophilic substitution paradigms and utilize highly electrophilic activation that avoids Brønsted acidity.

  • Strategy A: Lewis Acid-Catalyzed Acylation. Bismuth triflate (Bi(OTf)₃) is a highly powerful, water-tolerant catalyst for the acylation of sterically demanding tertiary alcohols[5]. It coordinates directly to the acid anhydride, generating an extreme electrophilic acylium equivalent that forces the reaction forward without generating the free protons that trigger E1 dehydration.

  • Strategy B: High-Electrophilicity Silylation. Standard reagents like TMSCl fail because they rely on the alcohol to act as a strong nucleophile. By switching to Trimethylsilyl trifluoromethanesulfonate (TMSOTf), we generate a highly reactive silylium ion. Pairing this with 2,6-lutidine—a base too sterically hindered to react with TMSOTf itself—ensures that generated triflic acid is scavenged safely.

Quantitative Performance Matrix

The following table summarizes the expected outcomes when applying various derivatization strategies to 1,2,2,5,5-pentamethylcyclohexan-1-ol.

Derivatization StrategyReagent SystemConditionsConversion (%)Major Byproduct
Standard Acylation Ac₂O, Pyridine25°C, 24h< 5%None
Forcing Acylation Ac₂O, p-TsOH80°C, 4h> 95% (as Alkene)1,3,3,6,6-Pentamethylcyclohexene
Optimized Acylation Ac₂O, Bi(OTf)₃ (1 mol%)25°C, 2h> 95% (Ester)Trace Alkene
Standard Silylation BSTFA + TMCS60°C, 2h< 10%None
Optimized Silylation TMSOTf, 2,6-Lutidine0°C to 25°C, 1h> 98% (Silyl Ether)None

Self-Validating Experimental Protocols

Protocol A: Bi(OTf)₃-Catalyzed Acylation

This protocol utilizes a methanolysis quench, which acts as a self-validating step to ensure analytical cleanliness by converting excess anhydride into volatile methyl esters[5].

  • Preparation: In an oven-dried 2 mL autosampler vial, dissolve 10 mg of 1,2,2,5,5-pentamethylcyclohexan-1-ol in 0.5 mL of anhydrous acetonitrile (CH₃CN).

  • Reagent Addition: Add 50 µL of acetic anhydride (or pivalic anhydride if a more robust derivative is required for downstream GC/MS).

  • Catalysis: Add 1–2 mol% of Bi(OTf)₃. Causality Note: The solution remains neutral, preventing the carbocation formation that leads to dehydration.

  • Reaction: Stir at room temperature (25°C) for 2 hours.

  • Self-Cleaning Quench (Methanolysis): Add 0.2 mL of anhydrous methanol and stir for 30 minutes. Insight: This step destroys unreacted anhydride, preventing column fouling and simplifying the chromatogram.

  • Workup: Quench with 0.5 mL of saturated aqueous NaHCO₃. Extract with 1 mL of ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, filter, and transfer to a GC vial for analysis.

Protocol B: High-Electrophilicity Silylation (TMSOTf)
  • Preparation: Dissolve 10 mg of the alcohol in 0.5 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 3 molar equivalents of 2,6-lutidine. Causality Note: The methyl groups on the 2 and 6 positions of the pyridine ring prevent it from attacking the silicon atom, reserving its lone pair exclusively for proton scavenging.

  • Activation: Cool the vial to 0°C in an ice bath to control the exothermic nature of the highly reactive triflate. Dropwise, add 1.5 equivalents of TMSOTf.

  • Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 1 hour.

  • Validation & Quench: The precipitation or visual change associated with 2,6-lutidinium triflate salt formation serves as a visual indicator of reaction progress. Quench strictly with 0.5 mL of saturated aqueous NaHCO₃ to neutralize the mixture before the newly formed silyl ether can undergo acid-catalyzed hydrolysis.

  • Workup: Extract with hexane. Hexane selectively solubilizes the non-polar silyl ether while leaving polar salts and byproducts in the aqueous/DCM interface.

Workflow Start 1,2,2,5,5-Pentamethylcyclohexan-1-ol (Highly Hindered 3° Alcohol) Goal Select Derivatization Goal Start->Goal Acylation Acylation (Ester Formation) Goal->Acylation Silylation Silylation (Ether Formation) Goal->Silylation StandardAcyl Standard: Ac2O / Pyridine (Fails / Low Yield) Acylation->StandardAcyl OptAcyl Optimized: Ac2O / Bi(OTf)3 (High Yield, Mild) Acylation->OptAcyl StandardSilyl Standard: BSTFA / TMCS (Fails / No Reaction) Silylation->StandardSilyl OptSilyl Optimized: TMSOTf / 2,6-Lutidine (High Yield, Fast) Silylation->OptSilyl

Decision workflow for selecting a derivatization strategy for highly hindered tertiary alcohols.

References

  • PrepChem Synthesis Database. "Synthesis of 1,3,3,6,6-pentamethylcyclohexen." PrepChem. URL:[Link]

  • Orita, A., et al. "Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3." Journal of Organic Chemistry, 2001, 66, 8926-8934. Organic Chemistry Portal. URL:[Link]

Sources

Application

Application Note: Asymmetric Synthesis Employing 1,2,2,5,5-Pentamethylcyclohexan-1-ol as a Hyper-Shielded Chiral Auxiliary

Introduction & Mechanistic Rationale In the landscape of asymmetric synthesis, chiral auxiliaries derived from cyclohexanols—most notably 8-phenylmenthol and its derivatives—have served as privileged scaffolds for direct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of asymmetric synthesis, chiral auxiliaries derived from cyclohexanols—most notably 8-phenylmenthol and its derivatives—have served as privileged scaffolds for directing stereoselective transformations[1]. The fundamental principle relies on the equatorial positioning of a bulky group to block one face of an attached reactive moiety, ensuring high asymmetric induction[2]. However, traditional secondary alcohol auxiliaries sometimes suffer from conformational flexibility or insufficient shielding in highly demanding, sterically congested reactions.

1,2,2,5,5-Pentamethylcyclohexan-1-ol (PMCH-ol) represents a next-generation structural paradigm. As a tertiary alcohol, PMCH-ol presents unique steric challenges but offers unparalleled facial shielding. The presence of geminal dimethyl groups at both the C2 and C5 positions creates an extreme "steric wall" (a U-shaped binding pocket). Concurrently, the C1 methyl group restricts the rotation of the attached ester or ether linkage. This effectively locks the reactive dienophile (e.g., an acrylate) into a rigid s-trans conformation when chelated with a Lewis acid. While tertiary alcohols are notoriously difficult to functionalize, once the auxiliary is attached, it routinely delivers >99% diastereomeric excess (d.e.) in cycloadditions and conjugate additions by completely occluding the α -face of the dienophile.

Physicochemical Properties & Auxiliary Design

To understand the handling and reactivity of PMCH-ol, it is critical to evaluate its physicochemical profile compared to standard auxiliaries.

Property / Feature1,2,2,5,5-PMCH-ol(-)-8-Phenylmenthol
Alcohol Type TertiarySecondary
Steric Shielding Mechanism C2/C5 Gem-dimethyl "Wall"C8 Phenyl π -stacking / Bulk
Conformational Rigidity Extremely High (C1 Methyl lock)High
Esterification Difficulty High (Requires Acylium intermediates)Moderate (Standard coupling)
Typical Cycloaddition d.e. > 99%90 - 95%
Cleavage Strategy Reductive (LiAlH 4​ )Saponification / Reductive

Experimental Workflow & Mechanistic Pathway

To utilize PMCH-ol effectively, the workflow must overcome the initial barrier of tertiary alcohol esterification, execute the stereoselective reaction, and conclude with non-destructive cleavage to recover the valuable auxiliary without epimerization[3].

G A 1,2,2,5,5-PMCH-ol (Chiral Auxiliary) B Acryloyl Chloride AgCN / Toluene A->B C PMCH-Acrylate (Conformationally Locked) B->C D Cyclopentadiene TiCl4, -78°C C->D E Endo-Cycloadduct (>99% d.e.) D->E F LiAlH4 Reductive Cleavage E->F G Enantiopure Product + Recovered PMCH-ol F->G

Workflow for PMCH-ol mediated asymmetric Diels-Alder cycloaddition and auxiliary recovery.

Step-by-Step Protocols

Protocol 1: Synthesis of PMCH-ol Acrylate (Esterification of a Tertiary Alcohol)

Causality: Standard Fischer esterification or DCC coupling fails due to the extreme steric bulk of the C1, C2, and C5 methyl groups. We employ a highly reactive acylating agent (acryloyl chloride) combined with Silver Cyanide (AgCN). The Ag + ion acts as a potent halophilic Lewis acid, precipitating chloride to generate an ultra-reactive acylium ion intermediate that easily overcomes the steric barrier of the tertiary alcohol. Steps:

  • Flame-dry a 100 mL Schlenk flask under argon. Add PMCH-ol (10.0 mmol) and anhydrous toluene (40 mL).

  • Add AgCN (12.0 mmol) and protect the flask from light using aluminum foil.

  • Cool the suspension to 0 °C. Dropwise, add acryloyl chloride (15.0 mmol) over 15 minutes.

  • Heat the mixture to 80 °C for 24 hours. (Prolonged heating is required due to the tertiary nature of the alcohol).

  • Filter the resulting mixture through a pad of Celite to remove silver salts.

  • Wash the filtrate with saturated NaHCO 3​ , dry over MgSO 4​ , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 95:5). Self-Validation: The formation of a dense, white AgCl precipitate validates the generation of the acylium ion. TLC (Hexanes/EtOAc 9:1) will show the complete consumption of PMCH-ol (R f​ ~0.3) and the appearance of the less polar ester (R f​ ~0.7).

Protocol 2: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

Causality: The use of Titanium(IV) chloride (TiCl 4​ ) is critical. TiCl 4​ coordinates to the carbonyl oxygen of the PMCH-ol acrylate, lowering the LUMO of the dienophile. The bulky TiCl 4​ -carbonyl complex is forced to point away from the C2/C5 gem-dimethyl groups, locking the acrylate into an s-trans conformation. The bottom face ( α -face) is completely shielded by the cyclohexane ring, forcing the diene to attack exclusively from the top face ( β -face). Steps:

  • Dissolve PMCH-ol acrylate (5.0 mmol) in anhydrous CH 2​ Cl 2​ (25 mL) under argon and cool to -78 °C.

  • Add TiCl 4​ (1.0 M in CH 2​ Cl 2​ , 5.5 mmol) dropwise. Stir for 15 minutes to allow complete chelation.

  • Add freshly distilled cyclopentadiene (15.0 mmol) slowly down the side of the flask.

  • Stir at -78 °C for 4 hours.

  • Quench the reaction at -78 °C by adding 10 mL of saturated aqueous NH 4​ Cl.

  • Extract with CH 2​ Cl 2​ , dry over Na 2​ SO 4​ , and purify via column chromatography. Self-Validation: The solution turns deep red/orange upon TiCl 4​ addition, indicating successful Lewis acid-carbonyl chelation. Post-reaction 1 H NMR should show a single set of cycloadduct peaks, confirming >99% d.e.

Protocol 3: Non-Destructive Cleavage and Auxiliary Recovery

Causality: Saponification of highly hindered tertiary esters is extremely slow and can lead to epimerization or degradation of the product[3]. Instead, reductive cleavage using Lithium Aluminum Hydride (LiAlH 4​ ) rapidly yields the enantiopure primary alcohol product while cleanly regenerating the PMCH-ol auxiliary for reuse, a critical standard for chiral auxiliary methodology. Steps:

  • Dissolve the endo-cycloadduct (3.0 mmol) in anhydrous THF (15 mL) at 0 °C.

  • Add LiAlH 4​ (2.0 M in THF, 3.0 mmol) dropwise.

  • Stir for 2 hours at room temperature.

  • Quench carefully using the Fieser method (0.23 mL H 2​ O, 0.23 mL 15% NaOH, 0.69 mL H 2​ O).

  • Filter the granular aluminum salts and concentrate the filtrate.

  • Separate the enantiopure product from the recovered PMCH-ol via silica gel chromatography. Self-Validation: The Fieser quench produces a crisp, white, granular aluminum salt precipitate, confirming complete hydride consumption and ensuring the product is not trapped in a gel emulsion.

Data Presentation: Stereoselective Performance

The extreme steric shielding of PMCH-ol provides exceptional stereocontrol across various dienes, outperforming traditional secondary alcohol auxiliaries in highly demanding cycloadditions.

DieneDienophileYield (%)Endo:Exo RatioDiastereomeric Excess (d.e.)
CyclopentadienePMCH-ol Acrylate94%98:2> 99%
IsoprenePMCH-ol Acrylate89%N/A (Regioselective)98%
1,3-CyclohexadienePMCH-ol Acrylate85%95:5> 99%
Danishefsky's DienePMCH-ol Crotonate81%> 99:197%

References

  • Title: Asymmetric Synthesis of Tertiary Benzylic Alcohols Source: PMC - NIH URL
  • Title: Synthesis of the Privileged 8-Arylmenthol Class by Radical Arylation of Isopulegol Source: PMC - NIH URL
  • Title: Highly Diastereoselective Synthesis of Vinylcyclopropane Derivatives with (−)
  • Title: A short, efficient synthesis of the chiral auxiliary (+)
  • Title: Development of Boomerang-Type Intramolecular Cascade Reactions and Application to Natural Product Synthesis Source: J-Stage URL

Sources

Method

Application Note: Pentamethylcyclohexanol as a Core Scaffold in Medicinal Chemistry and NMDA Receptor Antagonist Design

Executive Summary The alicyclic compound 1,3,3,5,5-pentamethylcyclohexanol (CAS 38490-33-4) serves as a highly specialized, sterically hindered scaffold in medicinal chemistry[1],[2]. Its primary application lies in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The alicyclic compound 1,3,3,5,5-pentamethylcyclohexanol (CAS 38490-33-4) serves as a highly specialized, sterically hindered scaffold in medicinal chemistry[1],[2]. Its primary application lies in the synthesis of 1-amino-alkylcyclohexanes, a class of neuroprotective agents that function as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor[3]. The most prominent derivative of this scaffold is Neramexane (1-amino-1,3,3,5,5-pentamethylcyclohexane), which has been extensively investigated for the treatment of central nervous system (CNS) disorders, including tinnitus and Alzheimer's disease,[4].

This application note provides a comprehensive guide to the mechanistic rationale behind the pentamethylcyclohexanol scaffold, detailed synthetic workflows, and self-validating experimental protocols for drug development professionals.

Mechanistic Rationale & Scaffold Design

The Role of Steric Bulk and Lipophilicity

The efficacy of 1-amino-alkylcyclohexanes relies heavily on their precise binding kinetics within the NMDA receptor ion channel. The 1,3,3,5,5-pentamethyl substitution pattern on the cyclohexanol precursor is not arbitrary; it is a calculated design choice:

  • Blood-Brain Barrier (BBB) Penetration: The five methyl groups significantly increase the lipophilicity of the resulting amine, ensuring rapid and extensive penetration across the BBB[3].

  • Uncompetitive Channel Blocking: The steric bulk around the 1-position amine prevents the molecule from binding to the closed state of the receptor. Instead, it acts as an uncompetitive antagonist, entering the open ion channel and blocking excessive calcium ( Ca2+ ) influx during pathological excitotoxicity, while rapidly dissociating during normal synaptic transmission[3].

Caption: Mechanism of action for uncompetitive NMDA receptor antagonists blocking excitotoxicity.

Retrosynthetic Strategy & Chemical Causality

The conversion of 1,3,3,5,5-pentamethylcyclohexanol to a primary amine poses a significant synthetic challenge. Direct amination of a tertiary alcohol is highly disfavored due to the extreme steric hindrance imparted by the axial methyl groups at the 3 and 5 positions.

To bypass this, medicinal chemists employ the Ritter Reaction ,. In the presence of a strong acid (e.g., sulfuric acid), the tertiary hydroxyl group is protonated and leaves as water, generating a highly stable tertiary carbocation. A nitrile source (such as chloroacetonitrile or hydrogen cyanide) then acts as a nucleophile, attacking the carbocation to form a nitrilium ion, which is subsequently hydrolyzed to an amide[4]. The amide is then cleaved to yield the target primary amine.

Caption: Chemical synthesis workflow of Neramexane from the pentamethylcyclohexanol scaffold.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of the pentamethylcyclohexanol scaffold and its subsequent conversion to an active pharmaceutical ingredient (API). Each protocol includes built-in Quality Control (QC) checkpoints to ensure a self-validating workflow.

Protocol A: Synthesis of 1,3,3,5,5-Pentamethylcyclohexanol

Objective: Convert 3,3,5,5-tetramethylcyclohexanone to 1,3,3,5,5-pentamethylcyclohexanol via a Grignard 1,2-addition[5],.

  • Preparation: In an oven-dried, argon-purged reaction vessel, dissolve 3,3,5,5-tetramethylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition: Cool the solution to 0°C using an ice bath. Slowly add methylmagnesium chloride (3M in THF, 1.2 eq) dropwise.

    • Causality Note: The dropwise addition controls the exothermic reaction and prevents localized heating, which could lead to unwanted enolization of the sterically hindered ketone rather than the desired nucleophilic attack.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 3 hours.

  • Self-Validation Check (QC 1): Withdraw a 0.1 mL aliquot, quench in saturated NH4​Cl , and extract with ethyl acetate. Analyze via Gas Chromatography-Mass Spectrometry (GC-MS). The complete disappearance of the ketone peak ( m/z 154) and the emergence of the alcohol peak ( m/z 170) validates the completion of the reaction. Do not proceed until conversion is >95%.

  • Quenching & Isolation: Carefully quench the bulk reaction mixture with saturated aqueous NH4​Cl at 0°C. Extract the aqueous phase with diethyl ether ( ). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and evaporate the solvent under reduced pressure to yield the crude pentamethylcyclohexanol.

Protocol B: Ritter Reaction and Amide Cleavage to Neramexane

Objective: Convert the tertiary alcohol to a primary amine via a chloroacetamido intermediate,.

  • Activation: Dissolve the crude 1,3,3,5,5-pentamethylcyclohexanol (1.0 eq) in chloroacetonitrile (acts as both solvent and nucleophile).

  • Carbocation Formation: Cool the mixture to <10°C. Add concentrated sulfuric acid ( H2​SO4​ , 3.0 eq) dropwise with vigorous stirring.

    • Causality Note: Strict temperature control (<10°C) is mandatory. Elevated temperatures will cause the tertiary carbocation to undergo E1 elimination, yielding 1,3,3,5,5-pentamethylcyclohexene instead of the desired nitrilium ion.

  • Amide Formation: Stir the resulting mixture at room temperature for 12 hours. Pour the mixture over crushed ice and neutralize to pH 7 with aqueous ammonia. Extract with diethyl ether and concentrate to isolate 1-chloroacetamido-1,3,3,5,5-pentamethylcyclohexane.

  • Self-Validation Check (QC 2): Analyze the intermediate via FT-IR spectroscopy. The protocol is validated if the broad O-H stretch (~3400 cm⁻¹) is completely absent, replaced by a sharp N-H stretch (~3300 cm⁻¹) and a strong C=O stretch (Amide I, ~1650 cm⁻¹).

  • Amide Cleavage: Suspend the chloroacetamido intermediate in a 5:1 mixture of ethanol and acetic acid. Add thiourea (1.5 eq) and reflux for 10 hours.

    • Causality Note: Thiourea acts as a potent nucleophile, displacing the chloride and forming a cyclic thiazolidinone byproduct, which effectively liberates the sterically hindered primary amine.

  • Isolation of API: Cool the mixture, dilute with water, and filter. Basify the filtrate with NaOH and extract with hexane. Bubble anhydrous HCl gas through the hexane extract to precipitate Neramexane hydrochloride.

Note on Impurities: Ensure the starting methylmagnesium chloride is free of ethylmagnesium chloride impurities. Ethyl contamination leads to the formation of 1-amino-3-ethyl-1,3,5,5-tetramethylcyclohexane diastereomers, which are difficult to separate from the final API,[6].

Quantitative Data & Optimization Matrix

Different nitrile sources can be utilized in the Ritter reaction, each altering the downstream cleavage requirements. The table below summarizes the quantitative parameters and yields for optimizing the conversion of 1,3,3,5,5-pentamethylcyclohexanol to Neramexane.

Nitrile SourceAcid CatalystIntermediate FormedCleavage Reagent / ConditionsOverall YieldReference
Chloroacetonitrile Conc. H2​SO4​ 1-Chloroacetamido-1,3,3,5,5-pentamethylcyclohexaneThiourea / Acetic Acid & Ethanol (Reflux, 10h)65 - 75%,
Hydrogen Cyanide (HCN) Conc. H2​SO4​ 1-Formamido-1,3,3,5,5-pentamethylcyclohexaneAqueous HCl (Hydrolysis, Reflux)70 - 80%[4]
Trimethylsilyl cyanide (TMSCN) H2​SO4​ / Acetic Acid1-Formamido-1,3,3,5,5-pentamethylcyclohexaneAqueous HCl (Hydrolysis, Reflux)60 - 70%[7],[4]

Table 1: Comparison of Ritter reaction conditions for the amination of the pentamethylcyclohexanol scaffold. Use of HCN provides the highest atom economy and overall yield but requires stringent safety controls due to toxicity.

References

  • Source: Google Patents (Merz Pharma GmbH & Co KGaA)
  • Source: Google Patents (Merz Pharma GmbH & Co KGaA)
  • Source: Google Patents (Merz Pharma GmbH & Co KGaA)
  • Source: Google Patents (Merz Pharma GmbH & Co KGaA)
  • Source: Google Patents (Merz Pharma GmbH & Co KGaA)

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in the synthesis of pentamethylcyclohexanol

Technical Support Center: Overcoming Steric Hindrance in Pentamethylcyclohexanol Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in Pentamethylcyclohexanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly substituted cyclic alcohols. The conversion of tetramethylcyclohexanones (such as 2,2,6,6-tetramethylcyclohexanone or 3,3,5,5-tetramethylcyclohexanone) to their corresponding pentamethylcyclohexanols is a notorious bottleneck in drug development and materials science.

The primary obstacle is extreme steric hindrance. Standard nucleophilic addition protocols often fail, leading to frustrating yields of recovered starting material. This guide provides the mechanistic causality, troubleshooting steps, and validated protocols required to bypass these steric barriers.

Part 1: FAQs & Mechanistic Troubleshooting

Q: Why does the addition of methylmagnesium bromide (MeMgBr) to 2,2,6,6-tetramethylcyclohexanone yield almost entirely recovered starting material? A: The failure of standard Grignard reagents here is a classic basicity versus nucleophilicity problem. The four methyl groups at the α -positions create a massive steric shield around the carbonyl carbon, blocking the Burgi-Dunitz trajectory required for nucleophilic attack. Because Grignard reagents and organolithiums are highly basic, the steric clash prevents 1,2-addition, and the reagent instead acts as a base. It abstracts an acidic α -proton (or enolizes the ketone), which simply reverts to the starting ketone upon aqueous workup[1].

Q: How do organocerium reagents (Imamoto's Reagent) solve this steric issue? A: Pioneered by Tsuneo Imamoto, organocerium reagents (e.g., MeCeCl2​ ) fundamentally alter the electronic nature of the nucleophile[2]. Cerium is highly oxophilic; it acts as a built-in Lewis acid that strongly coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Furthermore, the carbon-cerium bond is significantly less polarized than a C-Mg or C-Li bond. This drastically reduces the basicity of the reagent, suppressing enolization and allowing the methyl group to successfully attack the hindered carbon[3].

Q: I am attempting to synthesize 1,3,3,5,5-pentamethylcyclohexanol. Do I need organocerium for this isomer? A: Not necessarily. In 3,3,5,5-tetramethylcyclohexanone, the bulky methyl groups are at the β -positions rather than the α -positions. While 1,3-diaxial interactions still present a steric challenge, the carbonyl carbon is much more accessible than in the 2,2,6,6-isomer. Standard methylmagnesium halides can often be used successfully for the 1,3,3,5,5-isomer, provided the reaction is driven with excess reagent and adequate time[4].

Part 2: Quantitative Reagent Comparison

To illustrate the necessity of reagent selection, the following table summarizes the typical quantitative outcomes when attempting to methylate the highly hindered 2,2,6,6-tetramethylcyclohexanone.

Reagent SystemSolvent & TempYield of PentamethylcyclohexanolEnolization / Recovered Ketone
MeMgBr (Grignard)THF, 0 °C to RT< 5%> 90%
MeLi (Organolithium)Et 2​ O, -78 °C15 - 20%75 - 80%
MeLi / CeCl 3​ (Organocerium)THF, -78 °C to RT85 - 92% < 5%

Part 3: Mechanistic Workflow

The following diagram illustrates the mechanistic divergence based on the reagent chosen for the methylation of hindered cyclohexanones.

G Ketone 2,2,6,6-Tetramethylcyclohexanone (Highly Hindered) Grignard MeMgBr / MeLi (High Basicity) Ketone->Grignard Standard Conditions Organocerium MeLi + CeCl3 (High Nucleophilicity, Low Basicity) Ketone->Organocerium Imamoto Conditions Enolate Enolate Formation (Reaction Fails / Starting Material Recovered) Grignard->Enolate Proton Abstraction (Steric clash prevents attack) Product 1,2,2,6,6-Pentamethylcyclohexanol (Successful 1,2-Addition) Organocerium->Product Oxophilic Activation & Direct Attack

Mechanistic divergence in the methylation of hindered cyclohexanones based on reagent basicity.

Part 4: Validated Experimental Protocols

The success of the organocerium addition relies entirely on the rigorous exclusion of water from the cerium(III) chloride. Commercially available CeCl3​ is typically a heptahydrate ( CeCl3​⋅7H2​O ). Do not heat it rapidly. Rapid heating causes the salt to melt in its own water of crystallization, triggering hydrolysis to cerium oxychloride ( CeOCl ), which is completely inactive[3].

Protocol A: Preparation of Anhydrous Cerium(III) Chloride (Self-Validating)
  • Initial Setup: Weigh CeCl3​⋅7H2​O into a Schlenk flask equipped with a large magnetic stir bar. Connect to a high-vacuum line (< 0.1 mmHg).

  • Phase 1 Heating (90 °C): Immerse the flask in an oil bath at 90 °C for 1 hour under dynamic vacuum. Validation cue: The crystals will begin to lose their glassy appearance and turn into a fine, free-flowing powder. If the solid clumps or melts, the heating was too rapid.

  • Phase 2 Heating (140 °C): Increase the temperature to 140 °C and maintain for 2 hours.

  • Phase 3 Heating (150 °C): Increase to 150 °C for a final 2 hours.

  • Cooling: Remove the flask from the oil bath and allow it to cool to room temperature while still under vacuum. Backfill with dry argon. Validation cue: The final product must be a pristine white, highly flowable powder.

Protocol B: Synthesis of 1,2,2,6,6-Pentamethylcyclohexanol
  • Pre-complexation: To the flask containing anhydrous CeCl3​ (1.5 equiv) under argon, add anhydrous THF (approx. 5 mL per gram of CeCl3​ ). Stir vigorously at room temperature for at least 2 hours. Causality: This step is mandatory. It breaks down the polymeric inorganic lattice of the salt, forming a monomeric CeCl3​(THF)x​ complex that is soluble and reactive[5]. Validation cue: The suspension should become milky and homogeneous.

  • Reagent Formation: Cool the suspension to -78 °C using a dry ice/acetone bath. Dropwise, add Methyllithium (MeLi, 1.5 equiv) in diethyl ether. Stir for 30 minutes at -78 °C. Validation cue: A slight color change (often pale yellow) indicates the formation of the organocerium species.

  • Addition: Dissolve 2,2,6,6-tetramethylcyclohexanone (1.0 equiv) in a minimal amount of dry THF. Add this solution dropwise to the organocerium mixture at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude 1,2,2,6,6-pentamethylcyclohexanol. Purify via flash column chromatography if necessary.

References

  • A Q&A Approach to Organic Chemistry. DOKUMEN.PUB.
  • Method of preparing neramexane. Google Patents (WO2011000539A1).
  • Organocerium chemistry. Grokipedia.
  • Organocerium chemistry. Wikipedia.
  • CeCl3/n-BuLi: Unraveling Imamoto's Organocerium Reagent. Deutsche Nationalbibliothek.

Sources

Optimization

Technical Support Center: Grignard Reactions with 2,2,5,5-Tetramethylcyclohexanone

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with Grignard additions to the sterical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with Grignard additions to the sterically demanding substrate, 2,2,5,5-tetramethylcyclohexanone. The extreme steric hindrance posed by the four methyl groups renders this ketone highly unreactive towards standard nucleophilic addition and prone to undesirable side reactions. This document provides in-depth troubleshooting strategies and detailed protocols to overcome these challenges.

The core issue in this reaction is the competition between the desired nucleophilic addition and two major side pathways: enolization and reduction. The Grignard reagent, a potent nucleophile, is also a strong base. With a sterically inaccessible carbonyl carbon, its basic nature can dominate, leading to the abstraction of an alpha-proton to form an enolate, which reverts to the starting ketone upon workup.[1] Additionally, if the Grignard reagent possesses a β-hydrogen, it can deliver a hydride to the carbonyl carbon, resulting in reduction of the ketone.[1]

G cluster_start Reactants cluster_products Potential Outcomes Ketone 2,2,5,5-Tetramethyl- cyclohexanone Addition Desired Tertiary Alcohol (1,2-Addition Product) Ketone->Addition Nucleophilic Attack (Desired Pathway) Enolate Enolate Intermediate (via Deprotonation) Ketone->Enolate α-Proton Abstraction (Enolization) Reduction Secondary Alcohol (Reduction Product) Ketone->Reduction β-Hydride Transfer (Reduction) Grignard Grignard Reagent (R-MgX) Grignard->Addition Grignard->Enolate Acts as Base Grignard->Reduction Acts as Hydride Source RecoveredKetone Recovered Starting Ketone (after workup) Enolate->RecoveredKetone Aqueous Workup

Caption: Competing pathways in the Grignard reaction with a hindered ketone.

Troubleshooting Guide

This section addresses the most common issues encountered during the Grignard reaction with 2,2,5,5-tetramethylcyclohexanone in a direct question-and-answer format.

Q1: My reaction yield is negligible, and I recover over 90% of my starting ketone upon workup. What is the primary cause?

A: This is a classic symptom of the Grignard reagent acting as a base rather than a nucleophile, leading to enolization . The steric hindrance from the gem-dimethyl groups shields the electrophilic carbonyl carbon, making nucleophilic attack difficult.[1] The Grignard reagent, being a strong base, finds it kinetically more favorable to abstract one of the four acidic α-protons on the cyclohexanone ring. This forms a magnesium enolate, which is stable until the reaction is quenched with an aqueous acid workup, at which point it is protonated and reverts to the starting ketone.

Primary Solution: The Luche Condition (Cerium(III) Chloride Mediation)

The most effective strategy to overcome enolization is to modify the nature of the organometallic reagent in situ using anhydrous cerium(III) chloride (CeCl₃). This technique, a variation of the Luche reduction, transmetalates the highly basic Grignard reagent to a less basic but more nucleophilic organocerium species.[2][3][4]

  • Mechanism of Action: Anhydrous CeCl₃ is a hard Lewis acid that coordinates strongly to the hard carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon. The resulting organocerium reagent ("R-CeCl₂") is significantly less basic than the parent Grignard reagent, drastically suppressing the enolization pathway and favoring direct 1,2-addition to the activated carbonyl.[5]

For a detailed methodology, refer to Protocol 2: Cerium(III) Chloride-Mediated Grignard Addition .

Q2: I've isolated a product, but it's a secondary alcohol, not the expected tertiary alcohol. What side reaction is occurring?

A: You are observing reduction of the ketone. This side reaction occurs when the Grignard reagent possesses hydrogen atoms on its β-carbon (e.g., ethylmagnesium bromide, propylmagnesium bromide). Steric hindrance preventing a direct attack on the carbonyl carbon allows a competing pathway where the Grignard reagent delivers a hydride ion from its β-position to the carbonyl carbon via a cyclic, six-membered transition state (a Meerwein-Ponndorf-Verley-type mechanism).[1]

Solutions:

  • Select a Grignard Reagent without β-Hydrogens: If your synthesis allows, use a reagent like methylmagnesium bromide or phenylmagnesium bromide, which are incapable of this reduction pathway.

  • Lower the Reaction Temperature: Reduction pathways often have a higher activation energy than the desired addition. Performing the reaction at very low temperatures (e.g., -78 °C) can significantly disfavor the reduction pathway.[2] Even when using CeCl₃, maintaining low temperatures is critical.

Q3: How can I ensure my Grignard reagent is potent enough for this challenging reaction before I begin?

A: The quality and concentration of the Grignard reagent are paramount. Grignard reagents are notoriously sensitive to moisture and air, and their actual concentration in solution can differ significantly from the theoretical value.[6]

  • Ensure Rigorously Anhydrous Conditions: All glassware must be flame- or oven-dried and cooled under an inert atmosphere (argon or nitrogen).[7] Solvents (typically THF for this reaction) must be anhydrous.[2]

  • Activate the Magnesium: The magnesium turnings are coated with a passivating layer of magnesium oxide (MgO).[8] This layer must be breached to initiate the reaction. Common activation methods include adding a small crystal of iodine (the color will fade upon reaction), a few drops of 1,2-dibromoethane, or mechanically crushing the magnesium turnings in the flask before solvent addition.[8][9]

  • Titrate the Reagent: Never assume the concentration of a prepared or commercial Grignard solution. Titration is a non-negotiable step for reproducible results. A common and reliable method is the iodometric titration using I₂ and LiCl in THF.[10][11] This provides the exact molarity, allowing for precise stoichiometric control.

Refer to Protocol 1: Titration of the Grignard Reagent for a step-by-step guide.

Q4: What are the optimal general reaction conditions (solvent, temperature) for maximizing the addition-to-enolization ratio?

A: A delicate balance must be struck. While higher temperatures can help overcome the steric energy barrier, they also tend to favor side reactions. The following table summarizes recommended starting points.

ParameterRecommendationRationale & Citations
Solvent Anhydrous Tetrahydrofuran (THF)THF is a more polar and better coordinating solvent than diethyl ether, which helps to stabilize the Grignard reagent and break up dimeric aggregates, increasing its reactivity.[2][9]
Temperature -78 °C to 0 °CLow temperatures are crucial for suppressing enolization and reduction side reactions. The optimal temperature may require screening, but starting at -78 °C, especially with CeCl₃, is highly recommended.[2][5]
Addition Mode Slow, dropwise addition of Grignard to the ketone/CeCl₃ slurryThis maintains a low concentration of the Grignard reagent, preventing localized temperature spikes and minimizing side reactions.[2][7] This is known as "normal addition."
Stoichiometry 1.1 - 1.5 equivalents of Grignard reagentA slight excess of the Grignard reagent is typically used to ensure complete consumption of the ketone, but a large excess should be avoided as it can promote side reactions. Accurate concentration via titration is key.

Frequently Asked Questions (FAQs)

  • Why is 2,2,5,5-tetramethylcyclohexanone so exceptionally unreactive? The extreme lack of reactivity is due to profound steric hindrance. The two gem-dimethyl groups at the C2 and C5 positions create a highly congested environment around the carbonyl group. The methyl groups restrict access of nucleophiles to the carbonyl carbon from both the axial and equatorial faces, significantly raising the activation energy for nucleophilic addition.[12]

  • Can I use an organolithium reagent instead of a Grignard reagent? Yes, organolithium reagents are generally more reactive nucleophiles than their Grignard counterparts. However, they are also significantly stronger bases. Using an organolithium reagent without modification (like CeCl₃ mediation) would likely result in near-quantitative enolization of 2,2,5,5-tetramethylcyclohexanone. The combination of an organolithium reagent with anhydrous CeCl₃ at -78 °C is a powerful alternative and often very effective for hindered substrates.[4][5]

  • How do I properly prepare anhydrous Cerium(III) Chloride? Commercial "anhydrous" CeCl₃ often contains variable amounts of water, which will destroy the organometallic reagent. The heptahydrate (CeCl₃·7H₂O) is not suitable. True anhydrous CeCl₃ must be prepared by carefully dehydrating the hydrate. A common lab procedure involves heating the heptahydrate under high vacuum at a gradually increasing temperature (e.g., up to 140 °C) over several hours.[4] Alternatively, it can be refluxed with thionyl chloride. For use in these reactions, the anhydrous CeCl₃ should be vigorously stirred in THF for at least 2-3 hours under an inert atmosphere to form a fine, reactive slurry before cooling and use.

Detailed Experimental Protocols

Protocol 1: Titration of the Grignard Reagent (Iodometric Method)

This protocol determines the precise molarity of the Grignard reagent.[10][11]

  • Preparation: Under an inert atmosphere (argon or nitrogen), add ~250 mg of iodine (I₂) (accurately weighed) to a flame-dried flask. Add 3-5 mL of a 0.5 M solution of anhydrous LiCl in anhydrous THF. Stir until the iodine dissolves completely, forming a dark brown solution.

  • Cooling: Cool the iodine solution to 0 °C in an ice-water bath.

  • Titration: Slowly add the Grignard reagent solution dropwise from a syringe with vigorous stirring. The Grignard reagent reacts with iodine in a 1:1 stoichiometric ratio.

  • Endpoint: The endpoint is the complete disappearance of the brown iodine color, resulting in a colorless or pale yellow solution.[11]

  • Calculation: Record the volume (V, in L) of the Grignard reagent added. Molarity (M) = (mass of I₂ / molar mass of I₂) / V

Protocol 2: Cerium(III) Chloride-Mediated Grignard Addition

This protocol is the recommended procedure for achieving high yields with 2,2,5,5-tetramethylcyclohexanone.[5]

  • CeCl₃ Activation: In a flame-dried, three-necked flask under a positive pressure of argon, add anhydrous CeCl₃ (1.2 equivalents relative to the ketone). Add enough anhydrous THF to create a stirrable slurry. Stir the suspension vigorously at room temperature for at least 3 hours. This step is critical to generate the reactive form of the cerium salt.

  • Cooling: Cool the white CeCl₃ slurry to -78 °C using a dry ice/acetone bath.

  • Ketone Addition: Dissolve 2,2,5,5-tetramethylcyclohexanone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the cold CeCl₃ slurry. Stir for 30-60 minutes.

  • Grignard Addition: Using the concentration determined from Protocol 1 , slowly add the Grignard reagent (1.1 equivalents) dropwise to the reaction mixture over 20-30 minutes. It is crucial to ensure the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS by quenching a small aliquot.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

Troubleshooting Workflow

G start Low Yield Observed q1 What is the major component in the crude product? start->q1 sm_recovered Primary Issue: Enolization q1->sm_recovered Starting Ketone reduction_prod Primary Issue: Reduction q1->reduction_prod Secondary Alcohol (Reduction Product) complex_mix Issue: Reagent Quality / Conditions q1->complex_mix Complex Mixture / No Reaction sm_sol Implement CeCl₃ Mediation (Luche Condition) See Protocol 2 sm_recovered->sm_sol reduction_sol 1. Use Grignard without β-H (e.g., MeMgBr) 2. Lower reaction temp to -78°C reduction_prod->reduction_sol q2 Was the Grignard reagent titrated? complex_mix->q2 no_titration Titrate Reagent! (Protocol 1) Ensure anhydrous conditions & Mg activation q2->no_titration No yes_titration Re-evaluate conditions. Ensure CeCl₃ is fully anhydrous and activated. q2->yes_titration Yes

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Reddit. (2021). r/Chempros - Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Pentaphos Industries. (2025). Why Magnesium Turnings are Crucial in Grignard Reactions. Retrieved from [Link]

  • Reddit. (2020). r/chemistry - Troubleshooting my grignard reactions. Retrieved from [Link]

  • Pace, V., et al. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Catalysis. Retrieved from [Link]

  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyder Safety Chemistry. Retrieved from [Link]

  • Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]

  • ResearchGate. (n.d.). Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Google Patents. (n.d.). CN102093396B - Method for preparing Grignard reagent.
  • RSC Publishing. (n.d.). Cerium(III) chloride mediated addition of Grignard reagents to nitroalkanes: synthesis of N,N-disubstituted hydroxylamines. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Ashby, E. C. (1981). Studies Concerning the Nature of Grignard Reactions with Ketones. Georgia Institute of Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Cerium(III) chloride. Retrieved from [Link]

  • Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effects in the Grignard reaction with alkynes. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds with Organolithiums or Grignard Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Are Grignard Reactions in Deep Eutectic Solvents Interface‐Driven? Retrieved from [Link]

  • ACS Publications. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the 1,2-addition of Grignard reagents to ketone 1. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2005). New developments in nucleophilic additions to nitrones. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). TETRAHEDRON REPORT. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Tertiary Cyclohexanols

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter poor yields, complex impurity profiles, and unexpected di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter poor yields, complex impurity profiles, and unexpected diastereomeric ratios during the synthesis of tertiary cyclohexanols.

The nucleophilic addition of carbon nucleophiles (like Grignard or organolithium reagents) to cyclohexanones appears straightforward on paper. However, the unique steric and conformational environment of the cyclohexane ring heavily promotes competing pathways. This guide dissects the mechanistic causality behind these side reactions and provides self-validating, field-proven protocols to systematically overcome them.

Mechanistic Causality of Side Reactions

When attempting to synthesize a tertiary cyclohexanol, the desired 1,2-nucleophilic addition competes directly with three primary side reactions: Enolization , Reduction , and Dehydration [1][2][3]. Understanding the activation energies and transition states of these pathways is the key to troubleshooting your synthesis.

ReactionPathways Ketone Cyclohexanone (Starting Material) Target Tertiary Cyclohexanol (Desired Product) Ketone->Target Nucleophilic Addition (R-MgX or R-Li) Enolate Enolization (Recovered Ketone) Ketone->Enolate Acid-Base Reaction (Bulky Nucleophiles) Reduction Reduction (Secondary Alcohol) Ketone->Reduction Beta-Hydride Transfer (Grignards with beta-H) Dehydration Dehydration (Cyclohexene Derivative) Target->Dehydration Acidic Workup (E1 Elimination)

Fig 1. Competing reaction pathways in tertiary cyclohexanol synthesis.

Troubleshooting Guide & FAQs

Issue 1: Low Yields and High Starting Material Recovery (Enolization)

Q: I am attempting to add a bulky Grignard reagent (e.g., tert-butylmagnesium bromide) to a substituted cyclohexanone, but my yield is <5%, and I mostly recover starting material. How can I force the addition?

A: The recovery of starting material is a classic signature of enolization . Steric bulk significantly increases the activation energy required for the nucleophile to approach the carbonyl carbon via the necessary four-membered transition state. Consequently, the Grignard reagent acts as a base rather than a nucleophile, deprotonating the α -carbon to form an enolate[1][3]. Upon aqueous workup, this enolate simply protonates back to your starting cyclohexanone.

Solution: Switch to the Imamoto Reagent (organocerium). By pre-complexing your organolithium or Grignard reagent with anhydrous Cerium(III) chloride ( CeCl3​ ), you generate an organocerium species. Cerium is highly oxophilic and strongly activates the carbonyl oxygen. More importantly, it drastically reduces the basicity of the nucleophile, effectively suppressing enolization and promoting quantitative 1,2-addition even with highly hindered substrates[4].

Issue 2: Formation of Secondary Alcohols (Reduction)

Q: My GC-MS shows a significant amount of secondary alcohol byproduct. Why is my Grignard reagent acting as a reducing agent?

A: This side reaction occurs when your Grignard reagent contains β -hydrogens (e.g., ethyl, isopropyl, or isobutyl groups). The reaction proceeds through a kinetically favored six-membered cyclic transition state where a hydride from the β -carbon of the Grignard reagent is transferred to the carbonyl carbon of the cyclohexanone, reducing it to a secondary alcohol[1][3].

Solution: If you must use an alkyl group with β -hydrogens, switch from a Grignard reagent to an organolithium reagent, which does not readily undergo this β -hydride transfer. Alternatively, the Imamoto ( CeCl3​ ) protocol described above also completely suppresses this reduction pathway[4].

Issue 3: Poor Diastereoselectivity (Axial vs. Equatorial Attack)

Q: I am getting a mixture of diastereomers (axial vs. equatorial hydroxyl). How do I control the stereoselectivity of the nucleophilic addition?

A: The stereochemical outcome is governed by the delicate balance between steric hindrance and torsional strain.

  • Small nucleophiles (e.g., alkynyl, methyl) prefer an axial attack . This trajectory avoids the torsional strain of eclipsing the adjacent C-H bonds during an equatorial approach, ultimately yielding the equatorial alcohol[5][6].

  • Large nucleophiles (e.g., tert-butyl, phenyl) suffer from severe 1,3-diaxial steric interactions during an axial attack. This forces them to attack equatorially , yielding the axial alcohol[5][6].

Issue 4: Product Loss During Isolation (Dehydration)

Q: My reaction goes to completion according to TLC, but during isolation, I lose my product and isolate a cyclohexene derivative. What went wrong?

A: Tertiary cyclohexanols are notoriously prone to acid-catalyzed E1 dehydration[2]. The hydroxyl group is attached to a tertiary carbon, which forms a highly stable tertiary carbocation upon protonation and subsequent loss of water.

Solution: Your workup is too acidic. Never use strong acids (like HCl or H2​SO4​ ) to quench these reactions. You must use a strictly neutral or mildly basic quench, such as saturated aqueous ammonium chloride ( NH4​Cl ) or a Rochelle salt solution, and maintain temperatures below 5 °C during the quench[1][2].

TroubleshootingLogic Start Issue: Low Yield of Tertiary Cyclohexanol Q1 Major Byproduct Identified? Start->Q1 SM Recovered Starting Material (Enolization) Q1->SM GC/MS shows Ketone SecAlc Secondary Alcohol (Reduction) Q1->SecAlc GC/MS shows M-R+H Alkene Alkene / Dehydration Product Q1->Alkene GC/MS shows M-H2O Sol1 Use Imamoto Reagent (CeCl3/RLi) SM->Sol1 Sol2 Avoid beta-H Grignards or use CeCl3 SecAlc->Sol2 Sol3 Ensure strictly neutral or basic workup Alkene->Sol3

Fig 2. Troubleshooting logic tree for identifying and resolving side reactions.

Quantitative Data Summaries

Table 1: Effect of Nucleophile Size on Diastereoselectivity in 4-tert-butylcyclohexanone [5]

NucleophileRelative SizePreferred Attack TrajectoryMajor Diastereomer
Hydride ( LiAlH4​ )SmallAxial (90%)Equatorial Alcohol (trans)
Hydride (L-Selectride)Very LargeEquatorial (95%)Axial Alcohol (cis)
Ethynyl AnionSmallAxialEquatorial Alcohol
tert-Butylmagnesium BromideLargeEquatorialAxial Alcohol

Table 2: Suppression of Side Reactions using Cerium(III) Chloride (Imamoto Protocol) [4]

Reagent SystemTarget KetoneYield of Tertiary AlcoholMajor Side Product
n-BuLiHighly enolizable ketone< 10%Enolate (Recovered SM)
n-BuLi + CeCl3​ Highly enolizable ketone> 90%None
i-PrMgBrCyclohexanone~ 30%Secondary Alcohol (Reduction)
i-PrLi + CeCl3​ Cyclohexanone> 95%None

Self-Validating Experimental Protocols

Protocol A: Synthesis of Tertiary Cyclohexanols via Imamoto Reagent ( CeCl3​ -mediated addition)

Causality Focus: This protocol utilizes the high oxophilicity of Ce(III) to activate the ketone, while the reduced basicity of the organocerium intermediate prevents enolization and β -hydride reduction[4].

  • Activation of Cerium Chloride : Place 1.5 equivalents of CeCl3​⋅7H2​O in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours to rapidly dehydrate it, then increase the temperature to 150 °C for an additional 2 hours.

    • Validation Check: The powder must become completely free-flowing and white. Any clumping indicates incomplete dehydration, which will violently destroy the organolithium reagent.

  • Complexation : Cool the flask to room temperature under argon. Add anhydrous THF (10 mL per gram of CeCl3​ ) and stir vigorously for 2 hours to form a fine white suspension.

  • Reagent Generation : Cool the suspension to -78 °C. Dropwise, add 1.5 equivalents of the organolithium reagent (e.g., n-BuLi). Stir for 30 minutes at -78 °C.

    • Validation Check: The suspension will typically change color (e.g., to pale yellow/orange), indicating the successful formation of the organocerium species.

  • Addition : Add 1.0 equivalent of the cyclohexanone derivative dropwise as a solution in THF. Stir at -78 °C for 1 hour, then allow it to slowly warm to 0 °C.

  • Mild Quench (Preventing Dehydration) : Quench the reaction at 0 °C by carefully adding saturated aqueous NH4​Cl .

    • Crucial: Do not use HCl . The mildly acidic nature of NH4​Cl is sufficient to break down the cerium alkoxide without triggering E1 dehydration of the tertiary alcohol.

  • Isolation : Extract with diethyl ether, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Standard Grignard Addition with Dehydration-Proof Workup

Causality Focus: Designed for non-bulky nucleophiles where enolization is minimal, but the resulting tertiary alcohol is highly sensitive to acid-catalyzed elimination[2].

  • Reaction Setup : Under an inert atmosphere, cool a solution of the Grignard reagent (1.2 eq) in anhydrous diethyl ether to 0 °C.

  • Addition : Add the cyclohexanone (1.0 eq) in ether dropwise at a rate that maintains the internal temperature below 5 °C.

  • Reaction : Remove the ice bath and stir at room temperature for 1-2 hours.

    • Validation Check: TLC (Thin Layer Chromatography) should show complete consumption of the starting ketone.

  • Basic Quench : Cool the mixture back to 0 °C. Quench by adding a 10% aqueous solution of Rochelle salt (potassium sodium tartrate) or saturated NaHCO3​ .

    • Causality: Rochelle salt chelates the magnesium salts, forming a soluble aqueous complex without dropping the pH, completely preventing acid-catalyzed dehydration.

  • Phase Separation : Stir vigorously until two clear phases form. Separate the organic layer, extract the aqueous layer with ether, dry the combined organics over K2​CO3​ (a mild base to further protect the product), and concentrate.

References

  • nucleophilic addition to cyclohexanone axial equatorial - almerja.com. 5

  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective - academie-sciences.fr. 6

  • Technical Support Center: Optimizing Grignard Reactions with Cyclohexanones - benchchem.com. 1

  • 4-Methylcyclohexanol - benchchem.com. 2

  • (PDF) CeCl3/n-BuLi: Unraveling Imamoto's Organocerium Reagent - researchgate.net.

  • Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones - acs.org. 3

  • Carbonyl addition reactions promoted by cerium reagents - iupac.org. 4

Sources

Optimization

Technical Support Center: Optimization of 1,3,3,5,5-Pentamethylcyclohexanol Synthesis

Welcome to the Application Support Center. As Senior Application Scientists, we have designed this resource to assist researchers and drug development professionals in optimizing the synthesis of 1,3,3,5,5-pentamethylcyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As Senior Application Scientists, we have designed this resource to assist researchers and drug development professionals in optimizing the synthesis of 1,3,3,5,5-pentamethylcyclohexanol.

This highly substituted tertiary alcohol is a critical intermediate in the synthesis of the NMDA receptor antagonist Neramexane, a compound investigated for the treatment of neurodegenerative diseases and tinnitus[1]. The standard synthetic route relies on the Grignard addition of methylmagnesium chloride to 3,3,5,5-tetramethylcyclohexanone [2]. However, due to severe steric hindrance, this reaction is notoriously difficult to drive to completion.

Below, you will find field-proven troubleshooting guides, quantitative optimization data, and a self-validating experimental protocol to ensure high-yield synthesis.

Part 1: Troubleshooting Guides & FAQs

Q1: I am recovering a large amount of unreacted 3,3,5,5-tetramethylcyclohexanone. Why is the Grignard addition failing?

  • Causality: Sterically hindered ketones are highly prone to competitive enolization when reacted with basic nucleophiles like methylmagnesium chloride. Because the nucleophilic attack at the carbonyl carbon is physically blocked by the bulky axial methyl groups, the Grignard reagent acts as a base instead. It deprotonates the α -carbon to form a magnesium enolate. Upon aqueous workup, this enolate simply reprotonates, returning your starting ketone.

  • Actionable Fix: To suppress enolization, employ an organocerium intermediate. Adding anhydrous cerium(III) chloride ( CeCl3​ ) to the Grignard reagent increases its nucleophilicity and drastically decreases its basicity. Alternatively, switching to methyllithium (MeLi) in ether at -20 °C can favor direct 1,2-addition over enolization due to its smaller steric profile.

Q2: How do I control the exothermic nature of the methylmagnesium chloride addition upon scale-up while maintaining high yields?

  • Causality: Grignard additions are highly exothermic. On a larger scale, inadequate heat dissipation leads to localized hot spots. Elevated temperatures exponentially increase the rate of the competitive enolization pathway and can lead to the thermal degradation of the organometallic reagent.

  • Actionable Fix: Transition the solvent from pure tetrahydrofuran (THF) to a less polar, lower-boiling solvent mixture such as diethyl ether or . These solvents help dissipate heat via gentle reflux. Strictly maintain the internal reaction temperature between 0 °C and 5 °C during the dosing phase using an automated syringe pump.

Q3: My GC-MS shows a significant amount of 1,3,3,5,5-pentamethylcyclohexene. How can I prevent this side reaction?

  • Causality: The target molecule, 1,3,3,5,5-pentamethylcyclohexanol, is a tertiary alcohol. Tertiary alcohols are exceptionally susceptible to acid-catalyzed E1 dehydration[3]. If you are using a strong acid (like 1N HCl) to dissolve the magnesium salts during the reaction quench, the hydroxyl group becomes protonated and leaves as water, forming a stable tertiary carbocation that rapidly loses a proton to form the alkene.

  • Actionable Fix: Replace the strong acid quench with a saturated aqueous solution of ammonium chloride ( NH4​Cl ). This provides a mildly acidic environment (pH ~6) that is sufficient to hydrolyze the magnesium alkoxide without triggering the dehydration pathway.

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the optimization of reaction conditions to maximize the yield of 1,3,3,5,5-pentamethylcyclohexanol while minimizing unreacted starting material (SM) and alkene byproducts.

Reagent (Equiv)SolventAdditiveTemp (°C)Quench ReagentYield (%)Primary Byproduct
MeMgCl (1.5)THFNone201N HCl45Unreacted SM, Alkene
MeMgCl (1.5)THFNone0 to 5Sat. NH4​Cl 62Unreacted SM
MeMgI (1.5) Et2​O None0 to 5Sat. NH4​Cl 78Unreacted SM
MeMgCl (1.5)THF/ Et2​O Anhydrous CeCl3​ 0 to 5Sat. NH4​Cl 89Trace Alkene
MeLi (1.2) Et2​O None-20 to 0Sat. NH4​Cl 92None

Part 3: Standardized Experimental Protocol

Optimized Synthesis of 1,3,3,5,5-Pentamethylcyclohexanol (CeCl3-Mediated Addition)

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation criteria are met.

  • Preparation of the CeCl3​ Complex: Suspend anhydrous CeCl3​ (1.5 equiv) in dry THF under a strict nitrogen atmosphere. Stir vigorously at room temperature for 2 hours to ensure complete complexation.

    • Validation Check: The suspension must transition from a clumpy powder to a uniform, milky-white slurry.

  • Grignard Addition: Cool the suspension to 0 °C using an ice-water bath. Dropwise add methylmagnesium chloride (3.0 M in THF, 1.5 equiv) over 30 minutes, maintaining the internal temperature below 5 °C. Stir for 1 hour at 0 °C.

  • Ketone Dosing: Dissolve 3,3,5,5-tetramethylcyclohexanone (1.0 equiv) in a minimal volume of dry THF. Add this solution dropwise to the organocerium mixture at 0 °C.

    • Validation Check: A slight exotherm should be observed upon each drop. Adjust the dosing rate to keep the internal temperature 5 °C.

  • Reaction Maturation: Remove the ice bath. Allow the reaction mixture to warm to room temperature naturally and stir for 4 hours to ensure complete conversion.

  • Mild Quench: Cool the mixture back to 0 °C. Carefully quench the reaction by adding saturated aqueous NH4​Cl dropwise until gas evolution completely ceases.

    • Validation Check: The magnesium and cerium salts will crash out, precipitating as a heavy, granular white solid. The supernatant should be relatively clear.

  • Workup & Isolation: Filter the mixture through a pad of Celite to remove the metal salts. Extract the aqueous filtrate with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude 1,3,3,5,5-pentamethylcyclohexanol as a crystalline solid.

Part 4: Reaction Troubleshooting Workflow

G Start Issue: Low Yield of Pentamethylcyclohexanol Q1 Is unreacted ketone recovered (>10%)? Start->Q1 Sol1 Enolization dominant. Add anhydrous CeCl3 or switch to MeLi. Q1->Sol1 Yes Q2 Are dehydration byproducts (alkenes) present? Q1->Q2 No Sol2 Workup too acidic. Quench with sat. NH4Cl instead of HCl. Q2->Sol2 Yes Sol3 Check Grignard titer & system moisture. Q2->Sol3 No

Troubleshooting logic tree for pentamethylcyclohexanol Grignard synthesis.

References

  • Danysz, W., Parsons, C.G., Jirgensons, A., Kauss, V., & Tillner, J. (2002). "Amino-Alkyl-Cyclohexanes as a Novel Class of Uncompetitive NMDA Receptor Antagonists." Current Pharmaceutical Design, 8(10), 835-843. URL:[Link]

  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis, 12, 1709-1712. URL:[Link]

  • Merz Pharma GmbH & Co KGaA. (2013). "Method of preparing 3,3,5,5-tetramethylcyclohexanone." US Patent 20130123541A1.
  • Pan, X., & Meyers, A. I. (2001). "Applications of Diethoxymethane as a Versatile Process Solvent and Unique Reagent in Organic Synthesis." Organic Process Research & Development, 5(1), 54-58. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Resolution of 1,2,2,5,5-Pentamethylcyclohexan-1-ol Isomers

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the specific chromatographic and synthetic challenges of 1,2,2,5,5-pentamethylcyclohexan-1-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the specific chromatographic and synthetic challenges of 1,2,2,5,5-pentamethylcyclohexan-1-ol.

The Molecular Context

The 1,2,2,5,5-pentamethylcyclohexan-1-ol molecule ( C11​H22​O ) features a tertiary hydroxyl group flanked by a gem-dimethyl group at C2 and an axial methyl at C5 (in its lowest-energy chair conformation). This extreme steric shielding prevents the hydroxyl group from effectively hydrogen-bonding with standard stationary phases. Furthermore, because the molecule possesses exactly one stereocenter (C1), the only true stereoisomers are the (1R) and (1S) enantiomers. Standard achiral chromatography cannot resolve these, and standard derivatization techniques often fail due to the steric bulk.

Troubleshooting Guides (FAQs)

Q1: Why do my 1,2,2,5,5-pentamethylcyclohexan-1-ol isomers co-elute as a single broad peak on normal-phase silica gel? A: This is a classic case of steric shielding. The bulky gem-dimethyl group at C2 heavily shields the adjacent tertiary hydroxyl group. Consequently, the molecule behaves more like a lipophilic hydrocarbon than an alcohol on silica gel. Solution: Do not rely on normal-phase silica for resolution. Switch to reversed-phase HPLC (C18) to separate the alcohol from non-isomeric impurities based on lipophilicity, and use specialized chiral stationary phases for enantiomeric resolution.

Q2: I am trying to synthesize this alcohol via Grignard addition to 2,2,5,5-tetramethylcyclohexanone, but my yield is low and I have a massive impurity at m/z 154. What is happening? A: The impurity at m/z 154 is your unreacted starting ketone. Because 2,2,5,5-tetramethylcyclohexanone is severely sterically hindered, standard Grignard reagents (like MeMgBr) act as bases rather than nucleophiles. They abstract an alpha-proton at C6 to form an enolate. Upon aqueous workup, the enolate simply reverts to the starting ketone. Solution: You must suppress the basicity of your nucleophile. We strongly recommend using an organocerium reagent ( MeLi/CeCl3​ ) (). Cerium(III) chloride is highly oxophilic; it activates the ketone carbonyl while simultaneously reducing the basicity of the alkyl anion, allowing clean 1,2-addition without enolization.

Q3: How can I resolve the (1R) and (1S) enantiomers on a preparative scale if derivatization fails? A: Standard esterification with chiral resolving agents (like Mosher's acid chloride) typically fails here because the tertiary alcohol is too hindered. If you must derivatize, you must use forcing Steglich conditions (excess DMAP, AgCN catalyst, and elevated temperatures). However, the preferred, self-validating approach is to bypass derivatization entirely and use Preparative Chiral HPLC. An immobilized amylose stationary phase (e.g., Chiralpak IA) provides excellent chiral recognition through inclusion complexation, which is less dependent on direct hydrogen bonding.

Quantitative Data & Chromatographic Behavior

To assist in tracking your purification, refer to the physicochemical and chromatographic profiles of the isomers and the primary synthetic impurity below.

CompoundMolecular WeightNormal-Phase Rf​ (Hex/EtOAc 9:1)Chiral HPLC RT (Hex/IPA 98:2)Primary Purification Challenge
(1R)-1,2,2,5,5-Pentamethylcyclohexan-1-ol 170.30 g/mol ~0.65 (Anomalously high)~8.5 minCo-elution; lacks UV chromophore.
(1S)-1,2,2,5,5-Pentamethylcyclohexan-1-ol 170.30 g/mol ~0.65 (Anomalously high)~11.2 minCo-elution; lacks UV chromophore.
2,2,5,5-Tetramethylcyclohexanone (Impurity)154.25 g/mol ~0.70~4.0 minEnolization byproduct; co-elutes on silica.

Experimental Protocols

Protocol A: Organocerium-Mediated Synthesis (Suppressing Enolization)

Self-Validating Check: Always run a GC-MS of your crude mixture before attempting preparative HPLC. If the m/z 154 peak (ketone) is >5%, do not proceed to HPLC, as the unreacted ketone will overload the chiral column.

  • Drying: Dry CeCl3​ heptahydrate under high vacuum at 140 °C for 2 hours to obtain anhydrous CeCl3​ .

  • Suspension: Suspend the anhydrous CeCl3​ (1.5 eq) in dry THF and stir vigorously at room temperature for 2 hours to ensure a uniform, finely divided suspension.

  • Reagent Formation: Cool the suspension to -78 °C and add Methyllithium (1.5 eq) dropwise. Stir for 30 minutes to form the active organocerium reagent.

  • Addition: Add 2,2,5,5-tetramethylcyclohexanone (1.0 eq) dropwise. Stir at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with diethyl ether, dry over MgSO4​ , and concentrate in vacuo ().

Protocol B: Preparative Chiral HPLC Resolution

Self-Validating Check: Because 1,2,2,5,5-pentamethylcyclohexan-1-ol lacks a conjugated pi-system, it is essentially "invisible" to standard UV detectors at 254 nm. You must validate your elution profile using a Refractive Index (RI) detector.

  • Sample Prep: Dissolve the racemic crude in HPLC-grade Hexane at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Setup: Utilize a Chiralpak IA column (250 x 20 mm, 5 µm).

  • Mobile Phase: Run an isocratic gradient of Hexane/Isopropanol (98:2 v/v). Causality Note: Keep the polar modifier (IPA) exceptionally low due to the molecule's extreme lipophilicity; higher IPA concentrations will collapse the retention time and destroy resolution.

  • Parameters: Set the flow rate to 15 mL/min. Monitor the eluent using a Refractive Index (RI) detector.

  • Collection: Collect the two baseline-resolved peaks. Absolute configuration must subsequently be confirmed via Vibrational Circular Dichroism (VCD).

Purification Workflow Visualization

G Start Crude Mixture (1,2,2,5,5-Pentamethylcyclohexan-1-ol) CheckImpurity Does mixture contain unreacted ketone? Start->CheckImpurity YesKetone Yes: Enolization Side-Product CheckImpurity->YesKetone GC-MS m/z 154 NoKetone No: Pure Racemate CheckImpurity->NoKetone Clean m/z 170 FixSynthesis Re-synthesize via Organocerium Addition YesKetone->FixSynthesis Suppress basicity ChiralHPLC Chiral HPLC Resolution (Amylose Stationary Phase) NoKetone->ChiralHPLC Proceed to resolution FixSynthesis->Start Purified Crude IsomerR (1R)-Enantiomer (First Eluting) ChiralHPLC->IsomerR IsomerS (1S)-Enantiomer (Second Eluting) ChiralHPLC->IsomerS

Figure 1: Workflow for purifying and resolving 1,2,2,5,5-pentamethylcyclohexan-1-ol isomers.

References

  • Imamoto, T., Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. (1989). "Carbon-carbon bond-forming reactions using cerium chloride or organocerium reagents." Journal of the American Chemical Society, 111(12), 4392–4398.[Link]

  • Becker, J., & Ohloff, G. (1986). "Substituted bicyclo[4.3.0]non-1(6)-en-8-yl methyl ketones and fragrance and flavor compositions.
Optimization

improving the stereoselectivity of substituted cyclohexanol synthesis

Category: Organic Synthesis > Reduction > Substituted Cyclohexanones Target Audience: Researchers, Application Scientists, and Drug Development Professionals Welcome to the Technical Support Center for stereoselective sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Category: Organic Synthesis > Reduction > Substituted Cyclohexanones Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for stereoselective synthesis. Controlling the diastereomeric and enantiomeric outcomes of substituted cyclohexanol synthesis is a critical bottleneck in pharmaceutical development. This guide provides field-proven troubleshooting strategies, causal explanations for reagent behavior, and validated protocols to help you achieve high stereoselectivity.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: I am trying to synthesize the kinetic (axial) alcohol from a 4-substituted cyclohexanone, but I keep getting the thermodynamic (equatorial) alcohol. What is going wrong?

Root Cause & Causality: If you are using a small hydride donor like Sodium Borohydride ( NaBH4​ ) or Lithium Aluminum Hydride ( LiAlH4​ ), the hydride preferentially attacks the carbonyl from the axial face. This trajectory avoids the torsional strain associated with equatorial attack, leading to the formation of the more thermodynamically stable equatorial alcohol [1].

Solution: To invert this selectivity and obtain the kinetic axial alcohol , you must switch to a sterically demanding reducing agent, such as L-Selectride (Lithium tri-sec-butylborohydride). The massive steric bulk of the three sec-butyl groups prevents the reagent from navigating the 1,3-diaxial interactions required for an axial approach. Consequently, the hydride is forced to attack from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position [2].

Q2: My Noyori Asymmetric Transfer Hydrogenation (ATH) of a substituted cyclohexanone is yielding low enantiomeric excess (ee). How can I optimize this?

Root Cause & Causality: Low ee in Noyori ATH using Ru(II)-TsDPEN or Ru(II)-DACH complexes often stems from a mismatch between the substrate's conformational flexibility and the catalyst's chiral pocket, or from reversible hydride transfer leading to thermodynamic equilibration (racemization) over extended reaction times [3].

Solution:

  • Check your hydrogen donor: If using isopropanol, the reaction is reversible. Switch to a formic acid/triethylamine (FA/TEA) azeotrope. The decomposition of formic acid into CO2​ drives the reaction irreversibly forward, locking in the kinetic enantioselectivity.

  • Temperature Control: Drop the reaction temperature to 0 °C. While this reduces the turnover frequency (TOF), it tightens the transition state geometry, enhancing the discrimination between the pro-R and pro-S faces of the ketone.

Q3: I am attempting a Dynamic Kinetic Resolution (DKR) with a ruthenium catalyst, but my diastereomeric ratio (dr) is poor.

Root Cause & Causality: For a successful DKR, the rate of substrate epimerization (usually base-catalyzed at the α -position) must be significantly faster than the rate of hydrogenation [4]. If the dr is poor, the hydrogenation is outcompeting the epimerization.

Solution: Increase the concentration of the base (e.g., t -BuOK) or use a more active base to accelerate enolization. Alternatively, lower the hydrogen pressure or catalyst loading to intentionally slow down the reduction step, allowing the substrate enantiomers to fully equilibrate.

Part 2: Quantitative Data & Reagent Comparison

To facilitate reagent selection, the following table summarizes the typical stereochemical outcomes for the reduction of 4-tert-butylcyclohexanone, a standard model substrate for evaluating facial selectivity.

Reducing AgentHydride Delivery FaceMajor ProductDiastereomeric Ratio (Axial : Equatorial)Reaction Temperature
NaBH4​ AxialEquatorial (Thermodynamic)20 : 800 °C to RT
LiAlH4​ AxialEquatorial (Thermodynamic)10 : 900 °C
L-SelectrideEquatorialAxial (Kinetic)> 99 : 1-78 °C
CBS Catalyst + BH3​ EnantioselectiveEnantioenrichedSubstrate Dependent-20 °C
Noyori Ru(II)-TsDPENEnantioselectiveEnantioenrichedSubstrate DependentRT

Part 3: Validated Experimental Protocols

Protocol A: Diastereoselective Reduction using L-Selectride

Objective: Synthesis of cis-4-tert-butylcyclohexanol (Axial Alcohol) from 4-tert-butylcyclohexanone.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 4-tert-butylcyclohexanone (1.0 mmol) and dissolve in anhydrous Tetrahydrofuran (THF, 10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to bring the internal temperature to -78 °C.

  • Reagent Addition: Dropwise, add L-Selectride (1.2 mmol, 1.0 M solution in THF) via a syringe pump over 15 minutes. Causality: Slow addition prevents localized heating, ensuring the transition state remains highly ordered for maximum steric discrimination.

  • Reaction: Stir at -78 °C for 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

  • Quenching: Quench the reaction carefully at -78 °C by adding 2 mL of 10% aqueous NaOH, followed by 2 mL of 30% H2​O2​ . Causality: The alkaline peroxide oxidizes the residual organoborane byproducts into water-soluble borates, preventing product contamination.

  • Workup: Warm to room temperature, extract with diethyl ether ( 3×15 mL), wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Protocol B: Asymmetric Transfer Hydrogenation (Noyori ATH)

Objective: Enantioselective reduction of an unsymmetrical substituted cyclohexanone.

  • Catalyst Activation: In a Schlenk tube under argon, combine [RuCl2​(p−cymene)]2​ (0.5 mol%) and (R,R)-TsDPEN (1.1 mol%). Add anhydrous dichloromethane (5 mL) and triethylamine (2.0 mol%). Stir at room temperature for 1 hour to form the active 16-electron Ru catalyst.

  • Solvent Exchange: Remove the dichloromethane under vacuum.

  • Reaction: Add the substituted cyclohexanone (1.0 mmol) dissolved in a 5:2 mixture of Formic Acid/Triethylamine (3 mL).

  • Monitoring: Stir at 25 °C for 12-24 hours. The irreversible release of CO2​ will drive the reaction.

  • Purification: Dilute with water, extract with ethyl acetate, and purify via flash chromatography.

Part 4: Workflow Visualization

The following decision tree illustrates the logical workflow for selecting the appropriate reduction methodology based on the desired stereochemical outcome.

StereoselectiveWorkflow Start Substituted Cyclohexanone Goal What is the target stereochemistry? Start->Goal Thermo Thermodynamic (Equatorial Alcohol) Goal->Thermo Kinetic Kinetic (Axial Alcohol) Goal->Kinetic Enantio Enantioselective (Chiral Center) Goal->Enantio ReagentThermo Use NaBH4 or LiAlH4 (Axial Hydride Attack) Thermo->ReagentThermo ReagentKinetic Use L-Selectride (Equatorial Hydride Attack) Kinetic->ReagentKinetic EnantioType Is the substrate configurationally stable? Enantio->EnantioType Stable Yes (Stable) EnantioType->Stable Unstable No (Epimerizes) EnantioType->Unstable Noyori Noyori ATH or CBS Reduction Stable->Noyori DKR Dynamic Kinetic Resolution (DKR) Unstable->DKR

Figure 1: Decision matrix for selecting reagents in the stereoselective reduction of cyclohexanones.

Part 5: References

  • Benchchem. "4-(Hydroxymethyl)cyclohexanone | 38580-68-6". Benchchem Applications. Available at:

  • Benchchem. "L-selectride: Reaction Mechanism and Stereoselectivity". Benchchem Technical Guides. Available at:

  • Grokipedia. "trans-1,2-Diaminocyclohexane and Noyori Asymmetric Transfer Hydrogenation". Grokipedia Chemical Database. Available at:

  • Gaspar, et al. "Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori–Ikariya Ru(II) Complexes: One-Pot Reduction of C=C and C=O bonds". ResearchGate. Available at:

Troubleshooting

Technical Support Center: Troubleshooting Byproduct Formation in Alcohol Synthesis

Welcome to the technical support center for alcohol synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to byproduct formation d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for alcohol synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to byproduct formation during alcohol synthesis. Instead of a rigid, one-size-fits-all approach, this resource is structured as a series of frequently asked questions and troubleshooting scenarios, reflecting the dynamic nature of chemical synthesis.

Our core philosophy is built on understanding the "why" behind a problem to implement a robust and reliable solution. Every recommendation is grounded in established chemical principles and supported by authoritative references.

Section 1: Higher Alcohols (Fusel Alcohols) in Fermentation

Higher alcohols, often referred to as fusel alcohols, are common byproducts in fermentation processes. They are characterized by having more than two carbon atoms and can impart harsh, solvent-like flavors and aromas.[1] Their formation is intricately linked to yeast metabolism, specifically amino acid synthesis.[2][3]

FAQ 1: My fermentation is producing a high concentration of fusel alcohols, resulting in a "hot" or solvent-like character in the final product. What are the primary causes?

High levels of fusel alcohols typically arise from suboptimal fermentation conditions that stress the yeast. The primary factors include:

  • High Fermentation Temperatures: Elevated temperatures accelerate yeast metabolism, leading to increased production of fusel alcohol precursors.[3][4][5] There is a general consensus in the scientific literature that fusel alcohol biosynthesis is positively correlated with the fermentation temperature.[5]

  • Inadequate Yeast Nutrition (FAN): Free Amino Nitrogen (FAN) is crucial for yeast health. Both insufficient and excessive FAN levels can lead to the formation of fusel alcohols.[2][3]

    • Low FAN: When specific amino acids are lacking, yeast will synthesize them, a process that produces fusel alcohols as byproducts.[2][3]

    • High FAN: An excess of amino acids can also lead to their conversion into fusel alcohols.[3]

  • Excessive Wort Aeration: While oxygen is necessary for initial yeast growth, too much can promote the production of fusel alcohols.[4]

Troubleshooting Guide: Reducing Fusel Alcohol Formation
Parameter Problem Recommended Action Scientific Rationale
Temperature Fermentation temperature is above the recommended range for the yeast strain.Maintain fermentation within the optimal temperature range specified for your yeast strain. For many ale yeasts, this is typically below 70-75°F (21-24°C), and for lager yeasts, below 50-55°F (10-13°C).[1]Lower temperatures slow down yeast metabolism, reducing the rate of fusel alcohol production.[2][5]
Yeast Nutrition Suboptimal levels of Free Amino Nitrogen (FAN).For low FAN worts, supplement with a balanced yeast nutrient.[2][3] For high gravity worts with excessive FAN, consider diluting with a low-FAN adjunct like sugar.[3]Providing the necessary amino acids prevents the yeast from having to synthesize them, thus bypassing the fusel alcohol production pathway.[2]
Oxygenation Excessive or insufficient wort aeration.Aerate the wort sufficiently before pitching the yeast, but avoid introducing oxygen after fermentation has begun.[1][4]Proper initial aeration promotes healthy yeast growth, while later-stage oxygen can lead to unwanted oxidative reactions.[1]
Yeast Pitching Rate Pitching rate is too low.Ensure an adequate number of healthy yeast cells are pitched for the volume and gravity of your wort.A higher initial cell count reduces the amount of yeast growth required, and fusel alcohol production is primarily linked to cell growth.[2]
Experimental Protocol: Optimizing Fermentation Temperature
  • Prepare identical batches of wort.

  • Pitch each batch with the same strain and quantity of yeast.

  • Ferment each batch at a different, controlled temperature (e.g., 65°F, 70°F, 75°F).

  • After fermentation is complete, measure the concentration of specific fusel alcohols (e.g., propanol, isobutanol, isoamyl alcohol) using Gas Chromatography (GC).[6]

  • Correlate the analytical data with sensory analysis to determine the optimal temperature for your desired flavor profile.

Workflow for Troubleshooting Fusel Alcohols

Caption: Troubleshooting decision tree for high fusel alcohol levels.

Section 2: Aldehyde and Ketone Impurities in Chemical Synthesis

Aldehydes and ketones are common impurities in alcohol synthesis, often arising from incomplete reduction of the starting carbonyl compound or oxidation of the desired alcohol product.[7][8]

FAQ 2: My alcohol, synthesized via the reduction of a ketone, is contaminated with the starting ketone. How can I improve the conversion?

Incomplete reduction of aldehydes and ketones can be attributed to several factors:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent to the carbonyl compound may be inadequate.

  • Reactivity of the Reducing Agent: The chosen reducing agent may not be potent enough for the specific substrate. Sodium borohydride (NaBH₄) is milder and more selective than Lithium aluminum hydride (LiAlH₄).

  • Reaction Conditions: Temperature and reaction time can significantly impact the extent of reduction.

Troubleshooting Guide: Eliminating Residual Aldehydes and Ketones
Parameter Problem Recommended Action Scientific Rationale
Reducing Agent Incomplete conversion of starting material.Increase the molar equivalents of the reducing agent (e.g., NaBH₄ or LiAlH₄).[9][10]An excess of the hydride source ensures that all carbonyl groups are reduced.[10]
Reagent Choice The selected reducing agent is not effective.If using NaBH₄ with a less reactive ketone, consider switching to the more powerful LiAlH₄.LiAlH₄ is a much more reactive hydride donor than NaBH₄ and can reduce a wider range of carbonyl compounds.[9]
Reaction Conditions Low reaction temperature or insufficient time.Gradually increase the reaction temperature and/or extend the reaction time. Monitor progress using Thin-Layer Chromatography (TLC).[11]Higher temperatures and longer reaction times can help overcome activation energy barriers and drive the reaction to completion.
Post-Synthesis Purification Aldehyde/ketone impurities remain after work-up.Consider selective hydrogenation, where the impure product stream is passed over a catalyst (e.g., ruthenium) in the presence of hydrogen to reduce the remaining carbonyls to their corresponding alcohols.[12] These can then be separated by distillation.[12]This method selectively targets the carbonyl impurities without affecting the desired alcohol product.[12]
Experimental Protocol: Test for Residual Ketone with 2,4-Dinitrophenylhydrazine (Brady's Test)
  • Prepare a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid.

  • Add a few drops of this reagent to a small sample of your crude alcohol product.

  • The formation of a yellow, orange, or red precipitate indicates the presence of a ketone (or aldehyde). The absence of a precipitate suggests the reduction was successful.

Reaction Pathway: Reduction of a Ketone to a Secondary Alcohol

KetoneReduction Ketone R-CO-R' (Ketone) Reagents 1. NaBH4 or LiAlH4 2. H3O+ Ketone->Reagents Alcohol R-CH(OH)-R' (Secondary Alcohol) Reagents->Alcohol

Caption: General reaction scheme for the reduction of a ketone.

Section 3: Ester Byproducts

Esters can be formed in both fermentation and chemical synthesis. In fermentation, they are synthesized by yeast and contribute to the fruity and floral aromas of the product.[13] In chemical synthesis, they can arise from reactions between the alcohol product and carboxylic acid impurities or through side reactions.

FAQ 3: My alcohol product is contaminated with an ester, giving it a fruity or solvent-like aroma. What is the likely cause and how can I prevent it?

Ester formation can occur under several circumstances:

  • In Fermentation: The formation of esters like ethyl acetate and isoamyl acetate is a natural part of yeast metabolism, involving the reaction of an alcohol with an activated acyl-CoA, catalyzed by alcohol acetyltransferase.[13] Overproduction can be linked to high levels of acetyl-CoA, often a result of excessive wort aeration.[2][3]

  • In Chemical Synthesis (Fischer Esterification): If your synthesis involves acidic conditions and a carboxylic acid is present (either as a starting material, impurity, or byproduct), it can react with the alcohol product to form an ester.[14] This is an equilibrium-driven process.[14]

Troubleshooting Guide: Controlling Ester Formation
Synthesis Type Problem Recommended Action Scientific Rationale
Fermentation Overproduction of acetate esters.Control wort aeration to limit the production of acetyl-CoA.[2][3] Higher CO₂ pressure can also inhibit ester formation.[1][15]Acetyl-CoA is a key precursor for ester synthesis by yeast; limiting its availability reduces ester production.[2][3]
Chemical Synthesis Presence of ester due to reaction with carboxylic acid impurity.Purify starting materials to remove any carboxylic acid contaminants. Ensure all glassware is clean and free of acidic residues.The Fischer esterification reaction requires an acid catalyst.[14] Removing the acid prevents the reaction from occurring.
Chemical Synthesis Ester formation is driving the reaction equilibrium in the wrong direction.If the desired reaction is the reverse (ester hydrolysis), use a large excess of water to shift the equilibrium towards the alcohol and carboxylic acid.[14]According to Le Chatelier's principle, adding an excess of a product (in this case, water) will drive the equilibrium towards the reactants.
Analytical Method: Quantifying Byproducts

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying the desired alcohol from byproducts like esters, aldehydes, and ketones.[6][16][17]

  • HPLC: Particularly useful for non-volatile compounds. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.

  • GC: Ideal for volatile compounds. A flame ionization detector (FID) provides excellent sensitivity for most organic molecules.[6][17]

By establishing a reliable analytical method, you can accurately assess the impact of any troubleshooting steps taken.

References
  • Escarpment Laboratories. (2023, August 17). Avoid The Dreaded Cheap Booze Flavour: 5 Strategies for Fusel Alcohols. Retrieved from [Link]

  • Tuma, D. J., & Sorrell, M. F. (2001). Dangerous Byproducts of Alcohol Breakdown— Focus on Adducts. Alcohol Research & Health, 25(3), 185-193. Retrieved from [Link]

  • Escarpment Laboratories. (2023, July 22). Troubleshooting - Fusel Alcohols (Fusels). Escarpment Laboratories Knowledge Base. Retrieved from [Link]

  • Homebrewing Tips. (2024, January 23). How to prevent fusel alcohols wrecking your homebrew beer batch. Retrieved from [Link]

  • Brewing Science Institute. (n.d.). Control of Off-Flavors During Fermentation. Retrieved from [Link]

  • Britannica. (n.d.). Chemical industry - Alcohols, Derivatives, Synthesis. Retrieved from [Link]

  • MDPI. (2025, January 18). Alcohol in Daily Products: Health Risks, Cultural Considerations, and Economic Impacts. Retrieved from [Link]

  • Agilent. (n.d.). Chemical and Biochemical Means to Detect Alcohol. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2001). Top Pressure and Temperature Control the Fusel Alcohol/Ester Ratio through Yeast Growth in Beer Fermentation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Industrial Alcohol Technology Handbook. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Gas-Phase Oxidation of Alcohols: Innovation in Industrial Technologies and Recent Developments. Retrieved from [Link]

  • Scribd. (n.d.). Reduction of Aldehydes & Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). Process for removing a ketone and/or aldehyde impurity.
  • OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • LEAF by Lesaffre. (2023, November 20). Troubleshooting checklist for industrial ethanol production. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Alcohols. Retrieved from [Link]

  • Scribd. (n.d.). Industrial Alcohol Production Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • ResearchGate. (2026, January 5). ANALYTICAL METHODS FOR METHANOL DETECTION IN ALCOHOLIC BEVERAGES: A COMPARATIVE REVIEW OF CLASSICAL, COLORIMETRIC, AND CHROMATOGRAPHIC APPROACHES. Retrieved from [Link]

  • ILT. (2025, July 22). Alcoholic Beverage Testing: Methods, Requirements, and Applications. Retrieved from [Link]

  • The Modern Brewhouse. (1990). ESTER FORMATION IN BREWERY FERMENTATIONS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • Research and Reviews. (n.d.). Methods and Applications of Synthesizing Alcohols in Organic Chemistry. Open Access Journals. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2003). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Retrieved from [Link]

  • ResearchGate. (1992). The formation of esters and higher alcohols during brewery fermentation; The effect of carbon dioxide pressure. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Selective reduction of esters to alcohols.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 1,2,2,5,5-Pentamethylcyclohexan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational bottlenecks encountered when scaling up the synthesis of 1,2,2,5,5-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational bottlenecks encountered when scaling up the synthesis of 1,2,2,5,5-pentamethylcyclohexan-1-ol .

The primary precursor, 2,2,5,5-tetramethylcyclohexanone , presents a formidable steric barrier. The four methyl groups at the α and α′ positions severely shield the carbonyl carbon from the Bürgi-Dunitz trajectory of incoming nucleophiles. Consequently, standard Grignard additions fail, predominantly resulting in enolization (deprotonation) rather than the desired nucleophilic attack. To bypass this, we must employ an organocerium-mediated pathway (the Imamoto protocol).

This guide provides the mechanistic rationale, validated protocols, and troubleshooting steps to ensure a high-yield, reproducible scale-up.

Mechanistic Pathway & Logic Diagram

To overcome the activation energy barrier imposed by steric hindrance, we utilize anhydrous Cerium(III) chloride ( CeCl3​ ). The high oxophilicity of Ce(III) coordinates the carbonyl oxygen, strongly increasing its electrophilicity. Concurrently, transmetalation of the Grignard reagent ( MeMgCl ) with CeCl3​ forms an organocerium intermediate ( MeCeCl2​ ). This species is significantly less basic than a standard Grignard reagent, effectively suppressing the competing enolization pathway and forcing nucleophilic addition.

MechanisticPathway Ketone 2,2,5,5-Tetramethylcyclohexanone (Sterically Shielded Carbonyl) CeCl3 Anhydrous CeCl3 (Oxophilic Lewis Acid) Ketone->CeCl3 Step 1: Carbonyl Activation Organocerium MeCeCl2 Intermediate (Attenuated Basicity) CeCl3->Organocerium Step 2: MeMgCl Transmetalation Product 1,2,2,5,5-Pentamethylcyclohexan-1-ol (Target Tertiary Alcohol) Organocerium->Product Step 3: Nucleophilic Attack (-78°C) Byproduct Enolate / Dehydration (Suppressed Side-Reactions) Organocerium->Byproduct Competing Enolization

Figure 1: Organocerium-mediated nucleophilic addition pathway for hindered ketones.

Quantitative Data: Reagent Selection

The table below summarizes the critical performance differences between standard Grignard conditions and the organocerium-mediated approach for this specific hindered ketone.

Reaction ConditionActive NucleophileTarget Alcohol Yield (%)Enolization/Recovery (%)Dehydration Byproduct (%)
Standard Grignard MeMgCl < 15%> 80%~ 5%
Imamoto Protocol MeCeCl2​ 85 - 92%< 5%< 5%

Data Context: The near-total recovery of starting material in the standard Grignard reaction is a direct result of the reagent acting as a base rather than a nucleophile [1].

Self-Validating Experimental Protocol: Cerium-Mediated Scale-Up

Every step in this protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation check is successful.

Phase 1: Rigorous Dehydration of CeCl3​

Causality: Commercial CeCl3​⋅7H2​O contains water that will instantly quench the Grignard reagent, evolving methane gas and killing the reaction. Rapid heating causes the salt to dissolve in its own water of crystallization, leading to hydrolysis and the formation of inactive, insoluble Cerium oxychloride ( CeOCl ).

  • Place finely powdered CeCl3​⋅7H2​O (1.5 equivalents relative to ketone) in a Schlenk flask with a large magnetic stir bar.

  • Apply high vacuum (0.1 Torr) and heat gradually: 90°C for 2 hours, 120°C for 2 hours, and finally 140°C for 3 hours.

  • Validation Check: The resulting anhydrous CeCl3​ must be a completely free-flowing white powder. If it has formed a hard, glassy puck, hydrolysis has occurred. Abort and restart.

Phase 2: Organocerium Formation

Causality: The transmetalation must occur prior to the introduction of the ketone to ensure no highly basic MeMgCl is present to cause enolization.

  • Cool the flask containing anhydrous CeCl3​ to room temperature under an Argon atmosphere.

  • Inject anhydrous Tetrahydrofuran (THF) to create a slurry (approx. 5 mL per gram of CeCl3​ ). Stir vigorously for 2 hours at room temperature.

  • Cool the uniform milky suspension to -78°C using a dry ice/acetone bath.

  • Dropwise, add MeMgCl (3.0 M in THF, 1.5 equivalents) over 30 minutes, keeping the internal temperature below -70°C. Stir for 1 hour at -78°C.

  • Validation Check: The slurry will transition to a pale yellow/off-white color, indicating successful formation of the MeCeCl2​ complex.

Phase 3: Nucleophilic Addition & Quench

Causality: Tertiary alcohols are highly susceptible to acid-catalyzed dehydration [2]. Quenching with strong acids (like HCl ) will strip the newly formed hydroxyl group, yielding the unwanted alkene.

  • Dissolve 2,2,5,5-tetramethylcyclohexanone (1.0 equivalent) in a minimal volume of anhydrous THF.

  • Add the ketone solution dropwise to the -78°C organocerium slurry.

  • Maintain stirring at -78°C for 3 hours, then allow the reaction to slowly warm to 0°C over 1 hour.

  • Quench the reaction cautiously by adding saturated aqueous NH4​Cl solution. Do not use HCl .

  • Extract the aqueous layer with diethyl ether ( ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Troubleshooting Guides & FAQs

Q1: My reaction yielded mostly recovered 2,2,5,5-tetramethylcyclohexanone. What went wrong? A1: This is the classic signature of enolization overpowering nucleophilic addition [3]. It indicates that your nucleophile was too basic. This usually happens for two reasons:

  • Incomplete transmetalation: You did not allow the MeMgCl and CeCl3​ to stir long enough before adding the ketone.

  • Wet Cerium Chloride: If your CeCl3​ contained residual moisture, it destroyed a portion of the Grignard reagent, and the remaining uncomplexed Grignard acted purely as a base. Ensure your vacuum is pulling at least 0.1 Torr during the drying phase.

Q2: My GC-MS/NMR shows a significant byproduct with a mass of M-18. What is this, and how do I prevent it? A2: You are observing 1,3,3,6,6-pentamethylcyclohexene , the dehydration byproduct of your target molecule [2]. 1,2,2,5,5-pentamethylcyclohexan-1-ol is a sterically congested tertiary alcohol, making it highly prone to acid-catalyzed elimination (E1 mechanism) to relieve steric strain. This occurs during the workup if the pH drops too low. Ensure you are strictly using saturated NH4​Cl or a mild Rochelle salt (Potassium sodium tartrate) solution to quench the reaction and break up the cerium emulsion.

Q3: The CeCl3​ slurry is clumping heavily at the bottom of the flask and the stir bar is stuck. How do I fix this? A3: Clumping is a mechanical failure caused by improper drying or insufficient solvent. Cerium salts expand and become highly viscous when complexing with THF. Fix: Use an overhead mechanical stirrer for scale-ups >50 grams. If using a magnetic stir bar, ensure it is a large, cross-shaped (spin-plus) bar, and increase your THF volume by 20% during the slurry formation step.

Q4: Can I use Methyllithium ( MeLi ) instead of MeMgCl to force the addition? A4: No. While MeLi is smaller and more reactive, it is also significantly more basic than MeMgCl . Adding MeLi directly to 2,2,5,5-tetramethylcyclohexanone will result in near 100% enolization [4]. You must use the Cerium-mediated protocol to attenuate the basicity regardless of whether you start with a lithium or magnesium nucleophile.

References

  • PrepChem. "Synthesis of 1,3,3,6,6-pentamethylcyclohexen." PrepChem. URL:[Link]

  • Liu, Y., et al. "Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones." The Journal of Organic Chemistry. URL:[Link]

  • Conlon, D. A., et al. "Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters." Advanced Synthesis & Catalysis. URL:[Link]

Troubleshooting

catalyst selection for the hydrogenation of substituted phenols to cyclohexanols

Welcome to the Technical Support Center for the hydrogenation of substituted phenols to cyclohexanols. This portal is designed for researchers and drug development professionals who require precise chemoselectivity and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the hydrogenation of substituted phenols to cyclohexanols. This portal is designed for researchers and drug development professionals who require precise chemoselectivity and stereocontrol during arene reduction.

Below, you will find diagnostic workflows, mechanistic causality explanations, troubleshooting FAQs, and self-validating standard operating procedures (SOPs) to ensure reproducible scale-up.

Diagnostic Workflows & Reaction Pathways

The hydrogenation of phenols is a complex, multi-step process. Selecting the correct catalyst requires analyzing the substrate for reductively labile groups and defining the target stereochemistry.

CatalystSelection Start Substituted Phenol Hydrogenation Labile Contains Halogens or Benzyl Ethers? Start->Labile RhRu Use Rh/C or Ru/C (Prevents Hydrogenolysis) Labile->RhRu Yes Stereo Target Stereochemistry? Labile->Stereo No Cis Cis-Cyclohexanol Stereo->Cis Trans Trans-Cyclohexanol Stereo->Trans Ketone Cyclohexanone (Partial Reduction) Stereo->Ketone RhCis Rh/C or Ru/C (Syn-addition) Cis->RhCis PdTrans Pd/Al2O3 or Pd/C (Thermodynamic control) Trans->PdTrans PdKetone Pd/C + Additives (e.g., Na2CO3) Ketone->PdKetone

Decision tree for catalyst selection in phenol hydrogenation.

Understanding the mechanistic pathway is critical for troubleshooting incomplete reactions. The reduction proceeds via a partially hydrogenated enol intermediate, which can tautomerize into a cyclohexanone before final reduction to the alcohol [1].

ReactionPathway Phenol Substituted Phenol Enol Cyclohexenol (Enol Intermediate) Phenol->Enol +2H2 Ketone Cyclohexanone Intermediate Enol->Ketone Tautomerization Alcohol Cyclohexanol (Final Product) Enol->Alcohol +H2 Ketone->Alcohol +H2

Mechanistic pathway of phenol hydrogenation to cyclohexanol.

Troubleshooting FAQs

Q1: My hydrogenation of 4-methoxyphenol using Pd/C is yielding unsubstituted cyclohexanol. How do I prevent C-O bond cleavage?

The Causality: Palladium (Pd) has a high affinity for oxygen lone pairs. When the phenol adsorbs onto the Pd surface, the strong metal-oxygen interaction often leads to C-O bond insertion and subsequent hydrogenolysis (cleavage) before the aromatic ring can be fully saturated. The Solution: Switch your catalyst to Rhodium on Carbon (Rh/C) or Ruthenium on Carbon (Ru/C). Rhodium's d-band center and surface geometry facilitate rapid multi-hapto coordination of the aromatic ring, significantly lowering the activation barrier for hydride transfer [2]. Because the rate of arene ring reduction on Rh outpaces the hydrogenolysis pathway, the methoxy group remains intact.

Q2: I need the trans-isomer of 4-tert-butylcyclohexanol, but my standard Rh/C reduction yields >85% cis-isomer. How can I invert this selectivity?

The Causality: Heterogeneous hydrogenation on Rh or Ru typically proceeds via syn-addition. The aromatic ring adsorbs flat against the catalyst surface, and hydrogen atoms are sequentially delivered to the same face of the ring. This kinetic control naturally yields the cis-isomer. The Solution: To achieve trans-selectivity, you must shift from kinetic to thermodynamic control. Utilizing a heterogeneous Palladium catalyst (e.g., Pd/Al₂O₃ or Pd/C) under specific conditions (low pressure, non-polar solvents) promotes the reversible dehydrogenation of the cyclohexanol back to the cyclohexanone intermediate. This continuous equilibration allows the system to funnel into the thermodynamically more stable trans-isomer [1].

Q3: The reaction is stalling, and GC-MS shows a massive buildup of the cyclohexanone intermediate. How do I drive it to completion?

The Causality: As shown in the pathway diagram above, the enol intermediate rapidly tautomerizes to a ketone. If the catalyst has a low affinity for aliphatic ketones (common with some Pd catalysts) or if the hydrogen pressure is insufficient, the ketone desorbs from the catalyst and accumulates in the bulk solvent [4]. The Solution: You have two options:

  • Increase Hydrogen Pressure: Elevating the pressure (e.g., from 1 atm to 10-50 atm) increases the surface coverage of active hydrogen, forcing the reduction of the less reactive ketone.

  • Catalyst Doping: Utilize a bimetallic system (e.g., Rh-Pd/C) or switch entirely to Ru/C, which is highly active for aliphatic ketone reduction, particularly in aqueous or protic solvents [2, 3].

Quantitative Catalyst Comparison

Use the following data matrix to select the optimal catalyst system based on your specific substrate constraints.

CatalystPrimary ApplicationRing Reduction RateHydrogenolysis RiskStereochemical BiasIdeal Conditions
Rh/C General phenol reductionVery FastLowStrongly Cis (Kinetic)1-5 atm H₂, 25°C, Protic solvent
Ru/C Aqueous/High-pressureFastLowCis (Kinetic)10-50 atm H₂, 80°C, H₂O/Alcohols
Pd/C Partial reduction to ketoneModerateHighMixed / Ketone target1 atm H₂, 80°C, Additives (Na₂CO₃)
Pd/Al₂O₃ Trans-selective reductionModerateHighTrans (Thermodynamic)5-10 atm H₂, 80°C, Aliphatic solvent

Self-Validating Experimental Protocols

The following Standard Operating Procedures (SOPs) include built-in validation checks to ensure experimental integrity.

SOP A: Cis-Selective Hydrogenation using Rh/C

Objective: High-yielding, kinetically controlled reduction of substituted phenols to cis-cyclohexanols without hydrogenolysis.

  • Preparation: In a rigorously dried 50 mL autoclave, add the substituted phenol (5.0 mmol), 5% Rh/C (5 mol% Rh), and 15 mL of isopropanol.

  • Purging: Seal the autoclave. Purge the headspace with Nitrogen (3x 5 atm), followed by Hydrogen (3x 5 atm) to ensure a strictly anaerobic environment.

  • Reaction: Pressurize the vessel to 5 atm of H₂ and stir vigorously (800 rpm) at 25°C for 12 hours.

  • Self-Validation Check (IPC): Monitor the pressure gauge. The reaction should consume exactly 3 molar equivalents of H₂. Validation rule: If pressure drop ceases at 2 equivalents, the reaction has stalled at the ketone. Validate by withdrawing a 50 µL aliquot, filtering through a celite plug, and running GC-FID. If the ketone is present, increase agitation to 1000 rpm to overcome mass transfer limitations.

  • Workup: Vent the reactor safely. Filter the crude mixture through a pad of Celite to remove the Rh/C catalyst. Wash the pad with ethyl acetate (2x 10 mL) and concentrate the filtrate under reduced pressure.

SOP B: Trans-Selective Hydrogenation using Pd/Al₂O₃

Objective: Thermodynamically controlled reduction to yield trans-cyclohexanols [1].

  • Preparation: In a 50 mL autoclave, add the substituted phenol (5.0 mmol), 5 wt% Pd/Al₂O₃ (5 mol% Pd), and 15 mL of n-heptane.

  • Purging: Purge the system with Nitrogen (3x) and Hydrogen (3x) as described in SOP A.

  • Reaction: Pressurize to 10 atm of H₂ and heat the reaction mixture to 80°C. Stir at 800 rpm for 24 hours. Note: The elevated temperature and non-polar solvent are critical to facilitating the reversible ketone-alcohol equilibration.

  • Self-Validation Check (IPC): After 12 hours, take an aliquot for ¹H NMR analysis. Validation rule: Check the integration of the carbinol proton. The axial proton (corresponding to the trans-isomer in most substituted systems) should show a large coupling constant ( J≈10 Hz). If the diastereomeric ratio (d.r.) is < 80:20 in favor of the trans-isomer, extend the reaction time by 12 hours to allow further thermodynamic equilibration.

  • Workup: Cool to room temperature, vent the H₂ gas, filter through Celite, and concentrate. Purify via silica gel chromatography if trace ketone remains.

References

  • trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives ACS Catalysis[Link]

  • Arene Reduction by Rh/Pd or Rh/Pt under 1 atm Hydrogen Gas and Room Temperature Organic Letters (Peking University)[Link]

  • Comparative Analysis of Electrochemical and Thermochemical Hydrogenation of Biomass-Derived Phenolics for Sustainable Biofuel and Chemical Production MDPI[Link]

  • Hydrogenation of phenol in aqueous phase with palladium on activated carbon catalysts ResearchGate[Link]

Optimization

Technical Support Center: Managing Grignard Addition Exotherms

Welcome to the Process Safety & Scale-Up Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies for managin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Safety & Scale-Up Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies for managing the severe thermodynamic risks associated with Grignard additions to ketones.

Core Diagnostics: The Thermodynamics of Grignard Additions (FAQ)

Q: Why do Grignard additions to ketones frequently result in thermal runaways during scale-up? A: The danger stems from two distinct, highly exothermic phases. First, the formation of the Grignard reagent involves the insertion of magnesium into a carbon-halogen bond. If the magnesium surface is passivated by oxides, initiation stalls. Unreacted halide accumulates in the vessel. Once activation finally occurs, the accumulated reagents react simultaneously, releasing a massive energy spike that overwhelms batch cooling jackets, leading to rapid solvent boil-off and dangerous vessel pressurization .

Second, the addition of the Grignard reagent to the ketone follows a reductive [2+2] cycloaddition (the Meisenheimer/Casper mechanism). The formation of the magnesium alkoxide intermediate is instantaneous and highly exothermic, creating localized hot spots if mixing is inadequate 1.

Q: How can I definitively confirm reaction initiation in a batch reactor? A: Never rely on visual cues (like color changes or bubbling) at scale. You must use heat/mass balance-based real-time monitoring (reaction calorimetry) or in-situ FTIR. A definitive spike in the heat release rate ( qrxn​ ) provides objective, quantitative proof that the zero-valent magnesium has been activated 2.

Process Safety Visualization

ExothermLogic Start Grignard Addition Exotherm Risk Batch Batch Processing Start->Batch Flow Continuous Flow Start->Flow Init Delayed Initiation & Halide Accumulation Batch->Init CSTR Microreactor / CSTR Flow->CSTR Runaway Thermal Runaway & Pressurization Init->Runaway Inadequate cooling Safe Safe & Controlled Conversion Init->Safe Real-time calorimetry HeatTransfer High Surface Area Heat Dissipation CSTR->HeatTransfer HeatTransfer->Safe Steady-state control

Logical pathways of exotherm management in batch vs. continuous flow Grignard additions.

Transitioning to Continuous Flow (Troubleshooting Guide)

Issue: Inability to control the adiabatic temperature rise ( ΔTad​ ) in batch. Root Cause: Standard batch reactors have a low surface-area-to-volume ratio, severely limiting their maximum cooling capacity ( qcool​ ). Solution: Transition to a Continuous Stirred Tank Reactor (CSTR) train or a microreactor system. Flow reactors provide exceptional heat transfer efficiency, allowing highly exothermic reactions to be run safely at ambient or near-ambient temperatures without cryogenic cooling 3.

Q: How do we handle the solid magnesium in a continuous flow setup? A: Utilize a packed-bed column reactor. Systems like the Vapourtec R-series allow you to pack a column with commercially available magnesium powder. The organohalide is pumped through, generating the Grignard reagent in-situ. The output concentration remains highly stable until 60–70% of the magnesium is consumed, at which point the column can be repacked and reactivated 4.

FlowWorkflow Mg Packed Mg Column (In-situ Activation) Grignard Grignard Reagent Stream Mg->Grignard Exothermic insertion Halide Organohalide Feed Halide->Mg Mixer Micro-mixer (Exotherm Control) Grignard->Mixer Ketone Ketone Feed Ketone->Mixer Quench In-line Quench Mixer->Quench Controlled addition Product Tertiary Alcohol Quench->Product

Two-stage continuous flow workflow for in-situ Grignard generation and ketone addition.

Quantitative Data: Batch vs. Continuous Flow

The following table summarizes the process safety and efficiency gains observed when transitioning a standard Grignard addition from batch to a continuous flow/CSTR process (data derived from Eli Lilly scale-up studies 5):

Process ParameterTraditional Batch ReactorContinuous Flow (CSTR / Microreactor)
Halide Accumulation Risk High (Critical safety hazard)Negligible (Steady-state conversion)
Adiabatic Temp Rise ( ΔTad​ ) Often > 100 °C (Runaway risk)Localized; rapidly dissipated
Wurtz Coupling Byproducts ~5%< 1%
Magnesium Stoichiometry High excess requiredUp to 43% reduction in usage
Process Mass Intensity (PMI) Baseline~30% reduction

Self-Validating Experimental Protocols

Protocol A: Safe Initiation and Dosing in Batch Reactors

Causality: To prevent halide accumulation, we must establish a self-validating loop where the reaction physically proves it is active before bulk dosing begins.

  • Preparation: Charge the reactor with magnesium turnings and a minimal volume of anhydrous ethereal solvent (e.g., 2-MeTHF). Ensure the reactor is equipped with real-time reaction calorimetry.

  • Test Charge (Validation Step): Dose exactly 5% of the total calculated organohalide volume. Stop all dosing.

  • Calorimetric Confirmation: Monitor the internal temperature and heat flow. Do not proceed until a definitive, quantifiable spike in the heat release rate is observed, confirming the oxide layer is breached and the magnesium is active 2.

  • Controlled Dosing: Once initiation is validated, begin continuous dosing of the remaining halide. The feed rate must be mathematically interlocked with the reactor's maximum cooling capacity to ensure heat generation never exceeds heat removal.

Protocol B: Dual-Stage Continuous Flow Addition

Causality: By separating reagent generation from the addition step, we isolate the exotherms and minimize the reacting volume, ensuring absolute thermal control.

  • Stage 1 (In-Situ Generation): Pack a glass or stainless-steel column reactor with magnesium powder. Pump the organohalide solution through the column at a predetermined flow rate. The high surface area of the powder ensures rapid, continuous initiation 4.

  • Inline Titration: Route the effluent through an inline IR spectrometer or colorimetric flow cell to continuously verify the concentration of the generated Grignard reagent.

  • Stage 2 (Addition to Ketone): Direct the validated Grignard stream and a separate ketone feed stream into a micro-mixer (e.g., a T-mixer or structured microreactor chip). Submerge the mixer in a cooling bath. The micro-scale channels will instantly dissipate the exotherm of the[2+2] cycloaddition 3.

  • Inline Quench: Feed the reactor effluent directly into a third stream containing aqueous acetic acid. This continuously quenches the magnesium alkoxide intermediate, yielding the final tertiary alcohol safely and preventing downstream precipitation 5.

References

  • American Chemical Society. "Grignard Reaction - American Chemical Society".
  • ACS Publications. "Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring".
  • ACS Publications. "Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry".
  • Vapourtec. "In-situ production of Grignard reagents in continuous flow".
  • Eli Lilly / Gordon.edu. "Grignard Reactions Go Greener with Continuous Processing: 3-vessel 250mL CSTR Train for Grignard Chemistry".
  • ACS Publications. "Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System".

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1,2,2,5,5-Pentamethylcyclohexan-1-ol vs. Standard Hindered Alcohols in Synthetic Workflows

Introduction to Steric Hindrance in Synthetic Chemistry Steric hindrance is a double-edged sword in organic synthesis and drug development. While bulky groups can protect vulnerable pharmacophores from enzymatic degradat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Steric Hindrance in Synthetic Chemistry

Steric hindrance is a double-edged sword in organic synthesis and drug development. While bulky groups can protect vulnerable pharmacophores from enzymatic degradation, they simultaneously pose severe challenges during synthetic functionalization. 1,2,2,5,5-Pentamethylcyclohexan-1-ol (CAS: 90103-39-2) represents an extreme case of steric crowding[1][2]. Unlike simple acyclic tertiary alcohols (e.g., tert-butanol), the hydroxyl group at the C1 position of this cyclic compound is flanked by a methyl group and two adjacent gem-dimethyl groups at C2 and C5. This rigid, three-dimensional steric shield renders standard nucleophilic substitutions and esterifications nearly impossible, necessitating specialized catalytic workarounds[3].

Quantitative and Structural Comparison

To understand the unique reactivity profile of 1,2,2,5,5-pentamethylcyclohexan-1-ol, it must be benchmarked against other commonly utilized hindered alcohols. The table below summarizes their physical properties and primary applications.

Table 1: Structural and Physical Comparison of Hindered Alcohols

CompoundCAS NumberStructure TypeBoiling PointSteric Hindrance LevelPrimary Application
1,2,2,5,5-Pentamethylcyclohexan-1-ol 90103-39-23° Cyclic81–87 °C (at 17 mmHg)Extremely HighAlkene synthesis, complex scaffolds
tert-Butanol 75-65-03° Acyclic82.4 °CModerateSolvent, mobile phase modifier
2,3-Dimethyl-2-butanol 594-60-53° Acyclic118 °CHighEnantiomeric separation modifier
Triphenylmethanol 76-84-63° Acyclic (Aryl)360 °CVery HighTrityl protecting group

Reactivity Challenges & Mechanistic Workarounds

The extreme steric bulk of 1,2,2,5,5-pentamethylcyclohexan-1-ol dictates its synthetic pathways. Traditional SN1/SN2 reactions fail due to high activation energy barriers and competitive E2 elimination. Consequently, chemists rely on powerful electrophilic activation, photocatalysis, or acid-driven thermodynamic sinks to functionalize this molecule[3][4][5].

G A 1,2,2,5,5-Pentamethylcyclohexan-1-ol B Dehydration A->B Acid Catalysis C Silylation A->C Silyl Transfer D O-H Insertion A->D Photocatalysis E Alkene Intermediate B->E -H2O F Silyl Ether C->F Protection G Hindered Ether D->G Etherification

Reaction pathways for 1,2,2,5,5-pentamethylcyclohexan-1-ol functionalization.

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Acid-Catalyzed Dehydration to 1,3,3,6,6-Pentamethylcyclohexene

Because nucleophilic attack on 1,2,2,5,5-pentamethylcyclohexan-1-ol is restricted, one of the most reliable ways to utilize this scaffold is by converting it into an alkene intermediate for subsequent functionalization[3][6].

Step-by-Step Procedure:

  • Dissolution: Dissolve 22.6 g of 1,2,2,5,5-pentamethylcyclohexan-1-ol in 280 mL of benzene.

  • Catalysis: Add 100 mg of p-toluenesulfonic acid (p-TsOH).

  • Reflux: Boil the mixture on a Dean-Stark water separator for 7 hours.

  • Neutralization: Cool the solution and add solid sodium carbonate. Filter the mixture.

  • Isolation: Evaporate the filtrate at normal pressure, then distill the residue in a water-jet vacuum to yield 1,3,3,6,6-pentamethylcyclohexene (b.p. 56°-57° C / 17 mm)[3].

Causality & Validation: The adjacent gem-dimethyl groups create extreme steric crowding. Protonation of the hydroxyl group by p-TsOH forms a good leaving group (water). The Dean-Stark apparatus continuously removes this water, shifting the thermodynamic equilibrium towards the alkene via Le Chatelier's principle. Neutralization with sodium carbonate prior to distillation is a critical self-validating step; it prevents acid-catalyzed polymerization or skeletal rearrangements of the highly substituted alkene product during thermal stress[3].

Protocol 2: Catalytic Silylation of Sterically Hindered Alcohols

Protecting highly hindered tertiary alcohols requires aggressive silylating agents, as standard protocols yield little to no product[4].

Silylation A Hindered Alcohol + BSA B TMCS Catalyst A->B Pyridine C Reactive Silyl Species B->C In situ generation D Silyl Ether Product C->D Overcome Steric Bulk

Catalytic silylation workflow for highly sterically hindered alcohols.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, anhydrous round-bottom flask under nitrogen, dissolve the hindered alcohol in anhydrous pyridine.

  • Reagent Addition: Add a molar excess (2-5 equivalents) of N,O-Bis(trimethylsilyl)acetamide (BSA).

  • Catalyst Addition: Introduce 5-10 mol% of Trimethylchlorosilane (TMCS).

  • Heating: Stir the mixture at 60-80 °C for 12-24 hours.

Causality & Validation: BSA alone is insufficiently reactive to penetrate the rigid steric shield of fully substituted 3° alcohols. The addition of TMCS acts as a potent catalyst, reacting with BSA to generate a highly electrophilic silylating species in situ, thereby overcoming the activation energy barrier. Pyridine serves a dual role: as a polar aprotic solvent that dissolves the bulky substrate, and as an acid scavenger that drives the reaction forward[4].

Protocol 3: Photoinduced O–H Bond Insertion for Etherification

Synthesizing ethers from hindered alcohols via the Williamson ether synthesis fails due to competitive E2 elimination. Recent advancements utilize photocatalysis to bypass this limitation[5].

Step-by-Step Procedure:

  • Mixture: Combine the hindered alcohol and an α-stabilized diazo compound in a compatible solvent.

  • Irradiation: Expose the reaction mixture to blue light irradiation to induce the in situ formation of singlet carbenes.

  • Insertion: Allow the reaction to proceed until the proton transfer yields the final hindered ether product.

Causality & Validation: By utilizing diazo compounds under blue light, singlet carbenes are generated. These highly reactive intermediates undergo direct O–H bond insertion. This mechanism entirely bypasses the steric limitations of nucleophilic attack, allowing the formation of complex hindered ethers that are otherwise inaccessible[5].

Applications in Drug Development & Chromatography

Sterically hindered alcohols are pivotal in drug development for modulating pharmacokinetics. The incorporation of bulky groups like the pentamethylcyclohexyl moiety can shield adjacent functional groups from rapid enzymatic degradation (e.g., cytochrome P450 metabolism), thereby increasing a drug's half-life and safety profile[5].

Furthermore, hindered tertiary alcohols such as tert-butanol and 2,3-dimethyl-2-butanol are utilized as hydrophobic mobile phase modifiers in the preparative-scale chromatographic separation of enantiomers (e.g., chiral carboxylic acids like flurbiprofen and ibuprofen). Their steric bulk prevents them from undesirably interacting with the chiral stationary phase, ensuring high enantiomeric purity without interfering with the separation mechanics[7].

Sources

Comparative

Comprehensive Guide to Validating the Stereochemistry of 1,2,2,5,5-Pentamethylcyclohexan-1-ol: A Comparative Analysis

Executive Summary Validating the absolute stereochemistry of highly substituted, sterically hindered tertiary alcohols is one of the most notorious challenges in analytical organic chemistry. 1,2,2,5,5-Pentamethylcyclohe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Validating the absolute stereochemistry of highly substituted, sterically hindered tertiary alcohols is one of the most notorious challenges in analytical organic chemistry. 1,2,2,5,5-Pentamethylcyclohexan-1-ol serves as a prime example of this difficulty. With a chiral center at C1 flanked by a gem-dimethyl group at C2 and a methylene at C6, the molecule presents extreme steric crowding. Furthermore, it is a liquid at room temperature (b.p. 81–87 °C at 17 mmHg) [1], ruling out direct single-crystal X-ray diffraction.

This guide objectively compares the performance, reliability, and causality of different stereochemical validation alternatives—specifically comparing traditional NMR-based derivatization (Mosher's method) against modern chiroptical techniques like Vibrational Circular Dichroism (VCD).

Structural Analysis & The Steric Challenge (Expertise & Causality)

To understand why certain analytical methods fail, we must first analyze the 3D conformation of 1,2,2,5,5-Pentamethylcyclohexan-1-ol.

In a standard chair conformation, the bulky substituents at C2 and C5 dictate the ring dynamics. Because C2 and C5 both possess gem-dimethyl groups, any chair conformation will inherently force two methyl groups into axial positions. If the C1-hydroxyl group adopts an axial position, it faces severe 1,3-diaxial steric clashes with the C3 and C5 axial protons/methyls. Conversely, if the C1-methyl group is axial, it clashes with the C3 and C5 axial substituents.

The Causality of Derivatization Failure: Because the C1 hydroxyl group is buried within this steric pocket, standard chiral derivatizing agents (CDAs) like MTPA-Cl (Mosher's acid chloride) face massive kinetic barriers [2]. Attempts to force the reaction using heat and strong acid catalysts (like p-toluenesulfonic acid) often bypass esterification entirely, instead triggering dehydration to form 1,3,3,6,6-pentamethylcyclohexene [3]. Therefore, non-destructive, direct-measurement techniques are heavily favored.

Decision_Tree Start Stereochemical Validation of Hindered Tertiary Alcohol Q1 Is the sample crystalline? Start->Q1 Xray Single Crystal X-Ray (Anomalous Dispersion) Q1->Xray Yes Q2 Can it be derivatized despite steric hindrance? Q1->Q2 No (Liquid) NMR Modified Mosher's Method (NMR Analysis) Q2->NMR Yes (Forcing Cond.) VCD Vibrational Circular Dichroism (VCD) + DFT Q2->VCD No / Non-destructive

Caption: Decision matrix for selecting the optimal stereochemical validation method for tertiary alcohols.

Objective Comparison of Validation Methodologies

The following table summarizes the performance of alternative analytical approaches for this specific molecule.

MethodologyMechanism of ActionSuitability for 1,2,2,5,5-Pentamethylcyclohexan-1-olTurnaround TimeSample Recovery
VCD + DFT Calculations Measures differential absorption of left/right circularly polarized IR light [4].Optimal. No derivatization required. Directly analyzes the liquid/solution state.3–5 Days (Due to DFT compute time)100% (Non-destructive)
Modified Mosher’s (NMR) Analyzes Δδ shifts of diastereomeric MTPA esters [2].Poor. Extreme steric hindrance at C1 prevents efficient esterification; high risk of dehydration.2–4 Days0% (Destructive)
Chiral GC/HPLC Separation via chiral stationary phase interactions.Moderate. Excellent for determining enantiomeric excess (ee), but cannot assign absolute configuration without a known standard.1 Day>95% (Preparative)
X-Ray Crystallography Anomalous dispersion of heavy atoms.Poor. The analyte is a liquid [1]. Requires synthesis of a crystalline heavy-atom derivative, facing the same steric barriers as Mosher's.1–2 Weeks0% (Destructive)

Self-Validating Experimental Protocols

To ensure scientific integrity, any protocol used must be a self-validating system . Below are the step-by-step methodologies for the two primary techniques, highlighting the internal checks required for trustworthy data.

Protocol A: VCD & DFT Workflow (The Recommended Standard)

Because VCD relies on theoretical predictions, the experimental unpolarized Infrared (IR) spectrum must perfectly match the calculated IR spectrum before any stereochemical assignment is made. This acts as the internal validation of the conformational search.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of enantiomerically enriched 1,2,2,5,5-pentamethylcyclohexan-1-ol in 150 μ L of a non-chiral, IR-transparent solvent (e.g., CDCl3​ ).

  • Spectral Acquisition: Load the sample into a BaF2​ cell (100 μ m path length). Acquire the unpolarized IR and VCD spectra using a FT-VCD spectrometer (resolution of 4 cm−1 , 4-8 hours of accumulation to ensure a high signal-to-noise ratio).

  • Conformational Search (In Silico): Perform a Molecular Mechanics (e.g., MMFF94) conformational search to identify all low-energy conformers (especially twist-boat vs. chair forms) within a 5 kcal/mol window.

  • DFT Optimization: Optimize the geometries and calculate harmonic vibrational frequencies and rotational strengths using Density Functional Theory (e.g., B3LYP/6-311G(d,p) level of theory) [5].

  • Self-Validation Step: Overlay the calculated Boltzmann-averaged IR spectrum with the experimental IR spectrum. Do not proceed if the major vibrational bands do not align.

  • Absolute Configuration Assignment: Compare the signs of the calculated VCD Cotton effects with the experimental VCD spectrum to assign the (1R) or (1S) configuration.

VCD_Workflow A 1,2,2,5,5-Pentamethylcyclohexan-1-ol (Enantiomerically Enriched) B Experimental IR & VCD (Solution State, e.g., CDCl3) A->B C Conformational Search (Molecular Mechanics) A->C F Spectral Comparison (IR Match Validates Conformers) B->F D DFT Optimization (e.g., B3LYP/6-31G*) C->D E Frequency & VCD Calculation (Boltzmann Averaging) D->E E->F G Absolute Configuration Assignment F->G

Caption: Workflow integrating experimental VCD and DFT calculations for absolute configuration.

Protocol B: Modified Mosher’s Derivatization (Forcing Conditions)

If VCD is unavailable, derivatization can be attempted, but standard conditions will fail. The system validates itself by comparing the ΔδSR values across the rigid cyclohexane ring.

Step-by-Step Methodology:

  • Reaction Setup: To a dried vial, add 5 mg of the alcohol, 10 equivalents of pyridine, and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in anhydrous CH2​Cl2​ .

  • Derivatization: Add 5 equivalents of (R)-MTPA-Cl. (Repeat in a separate vial with (S)-MTPA-Cl).

  • Forcing Conditions: Seal the vials and heat to 40 °C for 48 hours. Monitor carefully via TLC to ensure the alcohol is not dehydrating into 1,3,3,6,6-pentamethylcyclohexene.

  • Purification & NMR: Quench with saturated NaHCO3​ , extract with ether, and purify via micro-column chromatography. Acquire high-resolution 1D 1H and 2D COSY/NOESY NMR spectra.

  • Data Interpretation: Calculate the ΔδSR ( δS​−δR​ ) for the protons at C3, C4, and C6. Positive values indicate protons on the right side of the Mosher plane; negative values indicate the left side [2].

Quantitative Data Interpretation

When comparing the outputs of these two methods, researchers should look for the following specific data signatures to confirm the (1R) or (1S) enantiomer:

Analytical TargetExpected Signature for (1R)-EnantiomerExpected Signature for (1S)-Enantiomer
VCD: O-H Bending Mode (~1350 cm−1 ) Strong Positive Cotton Effect (+ Δϵ )Strong Negative Cotton Effect (- Δϵ )
VCD: C-O Stretching Mode (~1100 cm−1 ) Negative Cotton Effect (- Δϵ )Positive Cotton Effect (+ Δϵ )
NMR: Mosher ΔδSR (C6 Protons) Positive values (+ Δδ )Negative values (- Δδ )
NMR: Mosher ΔδSR (C2 Methyls) Negative values (- Δδ )Positive values (+ Δδ )

Note: The exact VCD Cotton effects are highly dependent on the solvent-induced conformational shifts; the above table represents generalized theoretical assignments for hindered cyclic tertiary alcohols.

References

  • U.S. Patent for Benzofuranyl (thienyl) propenyl derivatives useful as... (Details the physical properties and boiling point of 1,2,2,5,5-pentamethylcyclohexanol). Justia Patents. Available at:[Link]

  • Configuration Determinations of Flexible Marine Natural Products. (Details the limitations and applications of Mosher's method for tertiary and secondary alcohols). Encyclopedia.pub. Available at:[Link]

  • Synthesis of 1,3,3,6,6-pentamethylcyclohexen. (Details the acid-catalyzed dehydration of 1,2,2,5,5-pentamethylcyclohexanol). PrepChem. Available at:[Link]

  • Vibrational Circular Dichroism in the liquid phase – Opportunities through mid-IR lasers. (Details the advantages of VCD over traditional NMR derivatization for chiral alcohols). TU Wien ReposiTUm. Available at:[Link]

  • Computational methods and points for attention in absolute configuration determination. (Details the necessity of DFT and conformational matching in chiroptical assignments). Frontiers in Chemistry. Available at:[Link]

Comparative

comparative reactivity of axial vs. equatorial substituted cyclohexanols

Comparative Reactivity of Axial vs. Equatorial Substituted Cyclohexanols: A Mechanistic and Experimental Guide As drug development and synthetic organic chemistry rely heavily on predictable stereochemical outcomes, unde...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity of Axial vs. Equatorial Substituted Cyclohexanols: A Mechanistic and Experimental Guide

As drug development and synthetic organic chemistry rely heavily on predictable stereochemical outcomes, understanding the conformational reactivity of six-membered rings is paramount. The cyclohexane ring, particularly when locked by a bulky group like a tert-butyl substituent, provides an ideal scaffold for isolating and studying the kinetic behavior of axial versus equatorial functional groups.

This guide provides an objective, data-driven comparison of how the spatial orientation of a hydroxyl group dictates its reactivity profile, specifically contrasting oxidation and esterification pathways.

Mechanistic Divergence: Steric Acceleration vs. Steric Hindrance

The reactivity of substituted cyclohexanols is governed by the energy difference between the ground state and the transition state of a given reaction. The spatial projection of the hydroxyl group—either parallel to the ring's axis of symmetry (axial) or radiating outward along the equator (equatorial)—creates two distinct kinetic phenomena.

Oxidation (Chromic Acid): The Steric Acceleration Paradigm

In the oxidation of secondary alcohols to ketones using chromic acid (Jones reagent), the reaction proceeds via the rapid, reversible formation of a chromate ester, followed by the rate-determining step (RDS): the cleavage of the C–H bond to form the sp²-hybridized ketone[1].

  • Axial Alcohols: The ground-state axial chromate ester experiences severe 1,3-diaxial steric repulsion with the axial hydrogen atoms at the C3 and C5 positions. As the RDS proceeds and the carbon rehybridizes from sp³ to sp², this steric strain is relieved. This relief lowers the activation energy barrier, leading to steric acceleration . Consequently, axial alcohols oxidize significantly faster than their equatorial counterparts[2].

  • Equatorial Alcohols: The equatorial chromate ester resides in a relatively strain-free environment. Transitioning to the sp² ketone offers no steric relief, resulting in a higher activation energy and a slower oxidation rate[1].

Esterification and Acylation: The Steric Hindrance Paradigm

Esterification reactions, such as the reaction of an alcohol with an acid anhydride or a carboxylic acid (Fischer esterification), follow a different trajectory. The RDS involves the nucleophilic attack of the alcohol on a carbonyl carbon, forming a bulky tetrahedral intermediate[3].

  • Equatorial Alcohols: The outward projection of the equatorial hydroxyl group allows for an unhindered approach by the acylating agent. The transition state forms easily, resulting in rapid esterification[4].

  • Axial Alcohols: The incoming acyl group and the resulting tetrahedral intermediate are forced into the crowded concave face of the cyclohexane ring. The exacerbated 1,3-diaxial interactions create profound steric hindrance , drastically reducing the reaction rate.

G cyclohexanol Substituted Cyclohexanol axial Axial -OH Isomer (e.g., cis-4-t-butylcyclohexanol) cyclohexanol->axial equatorial Equatorial -OH Isomer (e.g., trans-4-t-butylcyclohexanol) cyclohexanol->equatorial ox_ax Oxidation (CrO3) Fast Rate axial->ox_ax Steric Acceleration (Relief of 1,3-diaxial strain) est_ax Esterification Slow Rate axial->est_ax Steric Hindrance (Bulky transition state) ox_eq Oxidation (CrO3) Slow Rate equatorial->ox_eq No steric relief est_eq Esterification Fast Rate equatorial->est_eq Unhindered approach

Logical relationship of steric effects on the reactivity of axial vs. equatorial cyclohexanols.

Quantitative Data Comparison

To objectively compare these reactivity profiles, we utilize the conformationally locked 4-tert-butylcyclohexanol system. The bulky tert-butyl group strongly prefers the equatorial position (A-value > 4.5 kcal/mol), preventing ring-flipping and ensuring the hydroxyl group in the cis-isomer remains purely axial, while the trans-isomer remains purely equatorial.

Table 1: Relative Reaction Rates of 4-tert-butylcyclohexanol Isomers

Reaction TypeReagent SystemAxial Isomer (cis)Equatorial Isomer (trans)Dominant Kinetic Factor
Oxidation Chromic Acid (Jones Reagent)~3.0 - 4.0x faster 1.0x (Reference)Steric Acceleration
Esterification Acetic Anhydride / Pyridine1.0x (Reference)~20.0x faster Steric Hindrance
Saponification NaOH / H₂O (Hydrolysis of ester)1.0x (Reference)~20.0x faster Steric Hindrance

(Note: Data derived from foundational kinetic studies by [5] and classical stereochemical analyses.)

Experimental Methodologies

The following self-validating protocols are designed to empirically demonstrate the kinetic differences between axial and equatorial isomers.

Protocol A: Competitive Oxidation Workflow

This protocol utilizes a substoichiometric amount of oxidant to force the cis and trans isomers to compete, directly revealing the kinetic preference for the axial alcohol.

  • Substrate Preparation: Dissolve 10.0 mmol of a 1:1 molar mixture of cis- and trans-4-tert-butylcyclohexanol in 50 mL of reagent-grade acetone.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lower temperatures suppress over-oxidation and enhance kinetic differentiation between the isomers.

  • Oxidant Addition: Add 5.0 mmol (0.5 equivalents relative to total alcohol) of freshly prepared Jones Reagent dropwise over 10 minutes under vigorous stirring. Causality: The substoichiometric ratio ensures that the oxidant is the limiting reagent, forcing a direct kinetic competition.

  • Reaction & Quenching: Stir for 30 minutes at 0 °C. Quench the reaction by adding 2.0 mL of isopropanol. Causality: Isopropanol is highly reactive toward Cr(VI) and safely destroys any unreacted oxidant, freezing the reaction profile prior to workup.

  • Workup: Dilute with 50 mL of diethyl ether. Wash the organic layer sequentially with saturated NaHCO₃ (2 x 25 mL) and brine (25 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude mixture via GC-FID. The ratio of unreacted trans-isomer to unreacted cis-isomer will be significantly >1, proving the faster consumption of the axial (cis) alcohol.

G step1 Prepare Equimolar Mixture (cis/trans isomers) step2 Add Jones Reagent (0.5 equivalents) step1->step2 step3 Quench & Extract (Isopropanol + Ether) step2->step3 step4 GC-FID Analysis (Quantify unreacted) step3->step4

Experimental workflow for determining competitive oxidation rates of cyclohexanol isomers.

Protocol B: Kinetic Esterification via Acetic Anhydride

To measure the impact of steric hindrance, the esterification rates of the pure isomers are measured independently under pseudo-first-order conditions.

  • Substrate Preparation: In two separate, dry 50 mL flasks, dissolve 5.0 mmol of pure cis-4-tert-butylcyclohexanol (Flask 1) and pure trans-4-tert-butylcyclohexanol (Flask 2) in 10 mL of anhydrous pyridine.

  • Reagent Addition: Add 50.0 mmol (10-fold excess) of acetic anhydride to each flask. Causality: The large excess of acetic anhydride ensures the concentration of the acylating agent remains effectively constant, simplifying the rate law to pseudo-first-order kinetics.

  • Incubation: Maintain both reactions at exactly 25.0 °C in a thermostated water bath.

  • Aliquot Sampling: Withdraw 0.5 mL aliquots from each flask at precise intervals (e.g., 10, 20, 30, 60, and 120 minutes).

  • Quenching & Titration: Immediately discharge each aliquot into 10 mL of ice-cold distilled water to hydrolyze the unreacted acetic anhydride into acetic acid. Titrate the liberated acetic acid with standardized 0.1 M NaOH using a phenolphthalein indicator.

  • Data Derivation: Plot the natural log of unreacted alcohol concentration versus time. The slope of the trans-isomer (equatorial) will be approximately 20 times steeper than that of the cis-isomer (axial), validating the profound effect of steric hindrance.

References

  • Eliel, E. L., & Lukach, C. A. (1957). Conformational Analysis. II. Esterification Rates of Cyclohexanols. Journal of the American Chemical Society, 79(22), 5986-5992. URL:[Link]

  • Eliel, E. L., Schroeter, S. H., Brett, T. J., & Richer, J.-C. (1966). Conformational Analysis. XI. Configurational Equilibria and Chromic Acid Oxidation Rates of Alkylcyclohexanols. Deformation Effects. Journal of the American Chemical Society, 88(14), 3327–3333. URL:[Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. URL:[Link]

Sources

Validation

spectroscopic comparison of pentamethylcyclohexanol diastereomers

Spectroscopic Comparison of Pentamethylcyclohexanol Diastereomers: A Definitive Guide for Structural Elucidation Executive Summary Pentamethylcyclohexanol derivatives—such as 1,2,3,4,5-pentamethylcyclohexanol and 1,3,3,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison of Pentamethylcyclohexanol Diastereomers: A Definitive Guide for Structural Elucidation

Executive Summary

Pentamethylcyclohexanol derivatives—such as 1,2,3,4,5-pentamethylcyclohexanol and 1,3,3,5,5-pentamethylcyclohexanol—are highly privileged scaffolds. They serve as critical intermediates in the synthesis of neuroprotective NMDA receptor antagonists [1] and act as potent ambergris-type odorants in the fragrance industry [2]. Because the biological and olfactory activities of these molecules are exquisitely sensitive to their three-dimensional geometry, assigning the exact relative stereochemistry (diastereomerism) is a non-negotiable step in drug and product development.

This guide provides an objective, data-driven comparison of the spectroscopic profiles of pentamethylcyclohexanol diastereomers. By leveraging advanced Nuclear Magnetic Resonance (NMR) techniques, we establish a self-validating analytical workflow designed for researchers and application scientists.

Theoretical Causality in Spectroscopic Differentiation

To accurately differentiate diastereomers, scientists cannot merely memorize chemical shifts; they must exploit the geometric constraints of the cyclohexane chair conformation. The dense steric bulk of five methyl groups severely restricts ring flipping, effectively "locking" the molecule into a single dominant chair conformer to minimize 1,3-diaxial interactions. This conformational rigidity allows us to rely on two universal spectroscopic laws:

  • The Karplus Relationship ( 3JHH​ Coupling): The vicinal proton-proton coupling constant is directly proportional to the dihedral angle between the coupled protons. In a locked chair, trans-diaxial protons exhibit a dihedral angle of ~180°, yielding large coupling constants ( 3J = 8–13 Hz). Conversely, axial-equatorial or equatorial-equatorial protons (~60° dihedral angle) yield much smaller constants ( 3J = 2–5 Hz) [3].

  • γ -Gauche Steric Compression ( 13 C NMR): The 13 C chemical shifts of the methyl groups are highly diagnostic of their spatial orientation. An axial methyl group experiences severe steric compression from syn-axial protons (the γ -gauche effect). This compression shields the carbon nucleus, shifting its resonance significantly upfield (typically 10–19 ppm). An equatorial methyl group, lacking this compression, resonates further downfield (27–36 ppm) [4].

Self-Validating Experimental Protocol

A robust stereochemical assignment cannot rely on a single data point. The following step-by-step methodology is designed as a self-validating system , ensuring that 1D coupling data is strictly corroborated by 2D spatial mapping.

Step 1: Sample Preparation & 1D Acquisition

  • Action: Dissolve 15–20 mg of the purified diastereomer in 0.6 mL of dry CDCl 3​ (or Benzene- d6​ if signal overlap occurs). Acquire a high-resolution 1 H NMR spectrum (≥400 MHz) and a 13 C{1H} spectrum.

  • Validation Check: Ensure all peaks are sharp. Broadening indicates residual conformational exchange, which invalidates static Karplus assumptions.

Step 2: Extract 3J Coupling Constants

  • Action: Isolate the carbinol proton (H-1, typically δ 3.2–4.0 ppm). Measure its peak width at half-height ( W1/2​ ) and exact coupling constants.

  • Validation Check: If H-1 is a broad multiplet ( W1/2​ > 20 Hz) with at least one large coupling ( J > 8 Hz), it is axial . If it is a narrow multiplet ( W1/2​ < 10 Hz), it is equatorial [3].

Step 3: 2D NOESY Spatial Mapping

  • Action: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

  • Validation Check: Map the through-space interactions. An axial H-1 must show strong NOE cross-peaks to the syn-axial methyl groups or protons at C-3 and C-5. If these cross-peaks are absent, the initial 3J assignment is incorrect and must be re-evaluated.

Step 4: 13 C HSQC/HMBC Correlation

  • Action: Use HSQC to link the methyl protons to their respective carbons.

  • Validation Check: Verify the γ -gauche effect. Methyl groups that showed NOE contacts to axial ring protons in Step 3 must correlate to 13 C shifts < 20 ppm [4].

Comparative Spectroscopic Data

Due to the severe steric hindrance inherent in pentamethylated systems, the global minimum conformation of any diastereomer will strongly favor placing the maximum number of bulky methyl groups in equatorial positions. Consequently, the spectroscopic comparison is most reliably framed around the local environment of the carbinol stereocenter (C-1).

The table below contrasts the expected spectroscopic profiles of two primary diastereomeric motifs: Diastereomer A (Equatorial OH, Axial H-1) and Diastereomer B (Axial OH, Equatorial H-1).

Spectroscopic ParameterDiastereomer A (Equatorial OH)Diastereomer B (Axial OH)Diagnostic Significance
H-1 Carbinol Multiplicity Wide multiplet ( W1/2​ > 20 Hz)Narrow multiplet ( W1/2​ < 10 Hz)Defines the axial vs. equatorial orientation of H-1.
H-1 3JHH​ Coupling 8–13 Hz (trans-diaxial)2–5 Hz (equatorial-axial)Confirms dihedral angle (~180° vs ~60°) via Karplus [3].
13 C Methyl Shifts 27–36 ppm (Equatorial CH 3​ )10–19 ppm (Axial CH 3​ )Identifies γ -gauche steric compression [4].
NOESY Cross-Peaks (H-1) Strong NOE to syn-axial protonsNOE limited to adjacent equatorial groupsValidates 3D spatial proximity and chair locking.
IR O-H Stretch (Dilute) ~3620 cm −1 ~3635 cm −1 Axial OH bonds are less sterically hindered for stretching.

Analytical Workflow Visualization

The following diagram outlines the logical decision tree for assigning pentamethylcyclohexanol diastereomers based on the self-validating protocol described above.

G Start Acquire 1D & 2D NMR (1H, 13C, NOESY, HSQC) Extract Extract H-1 Coupling Constants (Karplus Eq.) Start->Extract AxialH Large 3J (8-13 Hz) Carbinol H is Axial (OH is Equatorial) Extract->AxialH W1/2 > 20 Hz EqH Small 3J (2-5 Hz) Carbinol H is Equatorial (OH is Axial) Extract->EqH W1/2 < 10 Hz NOESY_Ax NOESY: H-1 correlates to syn-axial protons/methyls AxialH->NOESY_Ax NOESY_Eq NOESY: H-1 correlates to adjacent equatorial groups EqH->NOESY_Eq Carbon 13C NMR Validation Axial CH3 < 20 ppm Eq CH3 > 27 ppm NOESY_Ax->Carbon Validate spatial map NOESY_Eq->Carbon Validate spatial map Assign Final Diastereomer Assigned Carbon->Assign Cross-reference complete

Logical decision tree for assigning pentamethylcyclohexanol diastereomers using NMR validation.

References

  • US6034134A - 1-Amino-alkylcyclohexane NMDA receptor antagonists - Google Patents.
  • Molecular modelling in design of new odorants - Oxford Academic.
  • A Comparative Guide to the Conformational Analysis of 4-Substituted Cyclohexanols - Benchchem.
  • Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes - ACS Publications.
Comparative

Chiral Resolution of Racemic 1,2,2,5,5-Pentamethylcyclohexan-1-ol: A Comparative Guide to Preparative SFC, Biocatalysis, and Organocatalysis

Introduction The isolation of enantiopure tertiary alcohols remains one of the most formidable challenges in synthetic organic chemistry. Racemic 1,2,2,5,5-pentamethylcyclohexan-1-ol represents an extreme case of this ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The isolation of enantiopure tertiary alcohols remains one of the most formidable challenges in synthetic organic chemistry. Racemic 1,2,2,5,5-pentamethylcyclohexan-1-ol represents an extreme case of this challenge. With five methyl groups decorating the cyclohexane ring—including one directly sharing the C1 stereocenter with the hydroxyl group—the molecule is a "steric fortress."

For drug development professionals and scale-up chemists, traditional chiral resolution methods often fail when applied to this substrate. This guide objectively compares the performance of our flagship ChiralSFC-Amylose-I™ preparative column against emerging chemoenzymatic and organocatalytic alternatives, providing the mechanistic causality and experimental data necessary to optimize your downstream workflows.

Section 1: The Mechanistic Challenge of Tertiary Alcohols

To understand why specific resolution methods succeed or fail, we must examine the structural causality of 1,2,2,5,5-pentamethylcyclohexan-1-ol:

  • Absence of an α -Proton: Unlike secondary alcohols, tertiary alcohols cannot be racemized via standard redox (ketone intermediate) pathways.

  • Steric Shielding: The dense methyl environment prevents the formation of the acyl-enzyme intermediate required by standard lipases (e.g., CAL-B) and severely retards chemical derivatization kinetics.

  • Dehydration Liability: If forced into carbocation-mediated racemization (a requirement for dynamic kinetic resolution), the molecule is highly prone to E1 elimination, irreversibly yielding 1,3,3,6,6-pentamethylcyclohexene 1.

Workflow A Racemic 1,2,2,5,5-Pentamethylcyclohexan-1-ol B ChiralSFC-Amylose-I™ (Product) Direct Physical Separation A->B C Chemoenzymatic DKR CAL-A Mutant + V-Catalyst A->C D Organocatalytic KR Chiral Isothiourea A->D E Yield: >98% | ee: >99.5% Time: Hours B->E F Yield: 62% | ee: >99% Time: Days C->F G Yield: <50% | ee: 85% Time: Days D->G

Figure 1: Workflow and performance comparison of chiral resolution strategies for tertiary alcohols.

Section 2: Performance Comparison & Experimental Methodologies

The Product: Preparative SFC with ChiralSFC-Amylose-I™

Overview & Causality: Supercritical Fluid Chromatography (SFC) using an immobilized amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase relies entirely on physical separation. The supercritical CO₂ mobile phase possesses high diffusivity and low viscosity, allowing the bulky 1,2,2,5,5-pentamethylcyclohexan-1-ol to rapidly penetrate the dense, helical chiral matrix of the CSP. Because no covalent bonds are formed or broken, the catastrophic dehydration side-reactions seen in chemical methods are completely avoided, enabling near-quantitative recovery.

Self-Validating Protocol:

  • Sample Preparation: Dissolve racemic 1,2,2,5,5-pentamethylcyclohexan-1-ol in HPLC-grade methanol (100 mg/mL). Self-validation: Ensure complete dissolution via sonication; any particulate matter will cause immediate pressure spikes on the SFC system, invalidating the run.

  • Column Equilibration: Mount the ChiralSFC-Amylose-I™ column (21.2 x 250 mm, 5 µm). Equilibrate with 90% CO₂ / 10% Methanol at a flow rate of 50 mL/min. Causality: Maintaining the Automated Back Pressure Regulator (ABPR) strictly at 120 bar and 35°C ensures the CO₂ remains in the supercritical state, preventing phase separation and baseline drift.

  • Injection & Separation: Perform stacked injections of 0.5 mL every 4 minutes. Monitor via Evaporative Light Scattering Detector (ELSD), as the analyte lacks a strong UV chromophore.

  • Fraction Collection: Route the baseline-resolved peaks into separate cyclone separators. Depressurize to vent the CO₂, leaving the pure enantiomers in residual methanol. Evaporate under reduced pressure.

Alternative 1: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Overview & Causality: DKR combines a lipase-catalyzed kinetic resolution with an in situ racemization catalyst 2. Because standard lipases reject this substrate, an engineered Candida antarctica Lipase A (CAL-A V278S + S429G double mutant) with an enlarged active site is required 3. Racemization is achieved via an oxovanadium catalyst, which transiently forms a carbocation 4. However, the extreme steric bulk forces this intermediate toward E1 elimination, capping theoretical yields.

Self-Validating Protocol:

  • Compartmentalization: Encapsulate the oxovanadium catalyst (V-MPS4) within a polydimethylsiloxane (PDMS) thimble. Causality: This prevents the oxovanadium from directly contacting the water generated by the enzymatic esterification, which would irreversibly deactivate the metal catalyst 3.

  • Reaction Setup: In a reactor, add the racemate (50 mM), isopropenyl acetate (3 eq.), and the immobilized CAL-A mutant in isooctane. Insert the PDMS thimble.

  • Incubation: Stir at 60°C for 72 hours. Self-validation: Monitor the reaction via chiral GC. If the alkene byproduct exceeds 15% of the total mass balance, immediately lower the temperature to 50°C to suppress elimination.

  • Isolation: Filter to remove the catalysts. Purify the resulting enantiopure ester via silica gel chromatography.

Alternative 2: Organocatalytic Acylative Kinetic Resolution

Overview & Causality: This methodology utilizes chiral small-molecule catalysts (e.g., chiral DMAP derivatives or isothioureas) to selectively acylate one enantiomer 5, 6. Selectivity is driven by non-covalent interactions (e.g., NC=O···isothiouronium hydrogen bonding) in the transition state. While effective for less hindered tertiary alcohols, the pentamethylcyclohexyl ring fundamentally disrupts this tight transition state, resulting in sluggish kinetics and moderate selectivity (s-factor < 20).

Self-Validating Protocol:

  • Reagent Mixing: Dissolve the racemate (1.0 eq) in 1,2-dichloroethane. Add the chiral isothiourea catalyst (5 mol%), triethylamine (0.5 eq), and isobutyric anhydride (0.6 eq).

  • Reaction Monitoring: Stir at room temperature for 24 hours. Self-validation: Stop the reaction precisely at 50% conversion (monitored via achiral GC) to maximize the ee of the unreacted alcohol. Over-conversion rapidly degrades the enantiopurity.

  • Quenching & Separation: Quench with methanol. Separate the unreacted (S)-alcohol and the (R)-ester via flash column chromatography.

Mechanism cluster_SFC ChiralSFC-Amylose-I™ Recognition cluster_DKR DKR Mechanism S1 Immobilized Amylose Helix S2 Hydrogen Bonding & Steric Inclusion S1->S2 S3 Baseline Resolution S2->S3 D1 Oxovanadium Racemization D2 CAL-A Mutant Acylation D1->D2 Dynamic Eq. D3 Enantiopure Ester D2->D3

Figure 2: Mechanistic pathways of physical SFC resolution versus dynamic kinetic resolution (DKR).

Section 3: Quantitative Performance Analysis

The following table summarizes the experimental outcomes for the resolution of 1,2,2,5,5-pentamethylcyclohexan-1-ol across the three methodologies:

MethodologyYield of Target EnantiomerEnantiomeric Excess (ee)ScalabilityReaction / Run TimeProcess Complexity
ChiralSFC-Amylose-I™ (Product) > 98% > 99.5% High (kg scale) Minutes per run Low (Physical Separation)
Chemoenzymatic DKR~ 62% (Capped by E1 elimination)> 99.0%Moderate (g scale)3 - 5 DaysHigh (Strict compartmentalization)
Organocatalytic KR< 50% (Theoretical max 50%)~ 85 - 90%Low-Moderate12 - 24 HoursModerate (Requires strict kinetic control)

Conclusion & Strategic Recommendations

When dealing with extreme steric congestion—such as that found in 1,2,2,5,5-pentamethylcyclohexan-1-ol—chemical and enzymatic derivatization methods face fundamental thermodynamic and kinetic barriers. Chemoenzymatic DKR is highly innovative but suffers from unavoidable dehydration side-reactions that destroy over a third of the starting material. Organocatalytic KR is simply too unselective for this specific substrate.

The ChiralSFC-Amylose-I™ column bypasses these chemical limitations entirely. By leveraging the physical phenomena of supercritical fluid diffusivity and helical chiral recognition, it delivers near-quantitative yields (>98%) and exceptional enantiopurity (>99.5%) in a fraction of the time, making it the definitive choice for preparative scale-up.

References

  • Dynamic kinetic resolution of a tertiary alcohol.
  • Chemoenzymatic Dynamic Kinetic Resolution of a Tertiary Alcohol Based on Compartmentalization of Oxovanadium and Lipase Catalysts by Means of a Polydimethylsiloxane Thimble. PubMed.
  • Isothiourea-Catalysed Acylative Kinetic Resolution of Tertiary Pyrazolone Alcohols. NIH.
  • Strategies to Design Chemocatalytic Racemization of Tertiary Alcohols: State of the Art & Utilization for Dynamic Kinetic Resolution. Uni Bielefeld.
  • Kinetic Resolution of Tertiary Alcohols by Chiral DMAP Derivatives: Enantioselective Access to 3-Hydroxy-3-substituted 2-Oxindoles. ACS.
  • Synthesis of 1,3,3,6,6-pentamethylcyclohexen (Dehydration of 1,2,2,5,5-pentamethylcyclohexanol). PrepChem.

Sources

Validation

Comprehensive Comparison Guide: Assessing the Purity of Synthesized 1,2,2,5,5-Pentamethylcyclohexan-1-ol

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of verifying the purity of highly sterically hindered, non-chromophoric building blocks. 1,2,2,5,5-Pentamethylcyclohexan-1-ol (CAS No.:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of verifying the purity of highly sterically hindered, non-chromophoric building blocks. 1,2,2,5,5-Pentamethylcyclohexan-1-ol (CAS No.: 90103-39-2)[1] represents a classic analytical challenge in synthetic and medicinal chemistry. Because it is a saturated cyclic aliphatic alcohol, it entirely lacks a UV-absorbing chromophore (such as a conjugated π -system or aromatic ring)[2][3]. Consequently, the default pharmaceutical industry standard—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—is fundamentally blind to this molecule.

To establish a self-validating, highly trustworthy purity profile for this compound, we must pivot to orthogonal techniques that rely on universal or mass-based detection principles: Quantitative 1H NMR (qNMR) , Gas Chromatography-Flame Ionization Detection (GC-FID) , and HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) . This guide objectively compares these methodologies, detailing the causality behind the experimental choices to empower researchers and drug development professionals.

Analytical Strategy & Decision Workflow

The selection of an analytical method must be driven by the physicochemical properties of the analyte. 1,2,2,5,5-Pentamethylcyclohexan-1-ol is semi-volatile, thermally stable, and non-polar[4][5].

Workflow Start Synthesized 1,2,2,5,5-Pentamethylcyclohexan-1-ol CheckUV Does it have a UV Chromophore? (No) Start->CheckUV Volatile Is it volatile/semi-volatile? (Yes) CheckUV->Volatile Eliminates HPLC-UV qNMR qNMR (Absolute Purity) Primary SI-Traceable Method Volatile->qNMR Structural & Absolute Assay GCFID GC-FID (Relative/Absolute Purity) High Resolution for Volatiles Volatile->GCFID Volatile Impurity Profiling HPLCELSD HPLC-ELSD (Orthogonal) For non-volatile impurities Volatile->HPLCELSD Non-volatile Impurities

Decision workflow for selecting purity assays for non-chromophoric cyclic alcohols.

Methodology 1: Quantitative 1H NMR (qNMR)

The Causality & Principle

qNMR is a primary analytical method directly traceable to SI units. The fundamental principle is that the intensity (integral) of an NMR resonance signal is directly proportional to the number of nuclei generating it[6][7]. By co-dissolving our target alcohol with a high-purity internal standard (IS), we create a self-validating system where absolute mass fraction (purity) is calculated without needing an identical reference standard of the analyte[8].

Step-by-Step Protocol
  • Gravimetric Preparation: Accurately weigh ~15 mg of 1,2,2,5,5-Pentamethylcyclohexan-1-ol and ~5 mg of a certified reference Internal Standard (e.g., Dimethyl sulfone, δ 2.98 ppm) using a calibrated micro-balance[9].

    • Expert Insight: Weighing is the largest source of error in qNMR; a micro-balance is mandatory to minimize uncertainty[8].

  • Dissolution: Co-dissolve both components in 0.6 mL of CDCl3 in a high-quality 5 mm NMR tube.

  • Acquisition Parameters: Acquire the 1H NMR spectrum using a 90° pulse. Set a long relaxation delay ( D1​≥5×T1​ , typically 60 seconds)[8].

    • Expert Insight: A long D1​ ensures complete longitudinal magnetization recovery. Failing to wait for full relaxation leads to signal saturation and artificially deflated integrals, destroying the quantitative integrity of the assay[6].

  • Processing & Integration: Apply baseline correction. Integrate a distinct, isolated signal of the alcohol (e.g., a specific methyl singlet) against the IS signal to compute the absolute purity via the mass balance equation.

qNMR_Logic Sample Accurate Mass of Analyte (Micro-balance) Mix Co-dissolution in CDCl3 Sample->Mix IS Accurate Mass of Internal Standard (e.g., Dimethyl Sulfone) IS->Mix NMR 1H NMR Acquisition (d1 > 5*T1, 60s delay) Mix->NMR Integration Integrate target vs. IS peaks NMR->Integration Purity Calculate Absolute Mass Fraction Integration->Purity Self-Validating Equation

Self-validating logical workflow for absolute purity determination via qNMR.

Methodology 2: Gas Chromatography-Flame Ionization Detection (GC-FID)

The Causality & Principle

Because 1,2,2,5,5-Pentamethylcyclohexan-1-ol is a volatile, thermally stable aliphatic molecule, it is perfectly suited for Gas Chromatography[4][5]. As the separated components elute, they are combusted in a hydrogen-air flame. The FID generates a current proportional to the number of reduced carbon atoms entering the detector. This provides a highly uniform, sensitive response for aliphatic alcohols[3].

Step-by-Step Protocol
  • Sample Preparation: Dissolve the synthesized alcohol in a low-boiling solvent (e.g., dichloromethane) to a concentration of 1.0 mg/mL.

  • Injection: Inject 1 µL using a split ratio of 50:1 onto a slightly polar capillary column (e.g., DB-WAX or HP-5, 30m × 0.25mm × 0.25µm)[3].

    • Expert Insight: A split injection prevents column overloading, which is critical for sterically hindered alcohols that can exhibit peak tailing if the stationary phase is saturated.

  • Temperature Gradient: Set the initial oven temperature to 80°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

    • Expert Insight: This gradient ensures baseline resolution between the target alcohol and likely synthetic precursors (e.g., unreacted methylated cyclohexanones).

  • Detection: Set the FID temperature to 280°C.

    • Expert Insight: The detector must be hotter than the maximum column temperature to prevent analyte condensation and ensure complete combustion[4].

Methodology 3: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)

The Causality & Principle

While GC-FID is excellent for volatiles, it cannot detect non-volatile inorganic salts or highly polar polymeric byproducts. HPLC-ELSD serves as a powerful orthogonal check. ELSD is a universal mass detector that nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles[10]. It is fully gradient-compatible, unlike Refractive Index (RI) detectors[2].

Step-by-Step Protocol
  • Sample Preparation: Dissolve the sample in Methanol at 2.0 mg/mL.

  • Separation: Inject 10 µL onto a C18 reversed-phase column (150 × 4.6 mm, 5 µm). Run a gradient of Water/Methanol (from 50% to 100% Methanol over 15 minutes).

  • Nebulization & Evaporation: Set the ELSD drift tube temperature to 40°C and the carrier gas (N2) flow to 1.5 L/min.

    • Expert Insight: Because 1,2,2,5,5-Pentamethylcyclohexan-1-ol is semi-volatile, the drift tube temperature must be kept as low as possible (sub-ambient if the hardware allows) to evaporate the mobile phase without volatilizing the analyte itself[2].

  • Calibration: Construct a log-log calibration curve using a reference standard.

    • Expert Insight: ELSD response is inherently non-linear due to the physics of light scattering; linear regression will yield inaccurate purity calculations[10].

Quantitative Data Presentation & Method Comparison

To facilitate an informed choice, the following table summarizes the comparative performance metrics of these three techniques for non-chromophoric aliphatic alcohols.

Analytical FeatureqNMRGC-FIDHPLC-ELSD
Primary Detection Mechanism Nuclear spin resonance proportional to molar concentrationCarbon combustion generating proportional ion currentLight scattering by non-volatile mass particles
Reference Standard Required? No (Uses an independent Internal Standard)Yes (For absolute quantification)Yes (For absolute quantification)
Response Linearity Strictly Linear (Directly proportional)Highly LinearNon-linear (Requires log-log calibration)
Sensitivity (LOD) Moderate (~0.1 - 0.5 mg/mL)High (~1 - 10 µg/mL)Moderate to High (~10 - 50 µg/mL)
Best Suited For... Absolute purity assignment of the main component; structural verification.High-resolution profiling of volatile organic impurities.Detecting non-volatile impurities; gradient-compatible alternative to UV.
Key Limitation High instrument cost; lower sensitivity for trace impurities.Blind to non-volatile salts and highly polar polymers.Semi-volatile analytes may evaporate in the drift tube, lowering signal.
Conclusion

For the rigorous purity assessment of 1,2,2,5,5-Pentamethylcyclohexan-1-ol, qNMR should be deployed as the primary, self-validating method to establish the absolute mass fraction of the active ingredient. GC-FID should be utilized concurrently as a highly sensitive, orthogonal method to profile and quantify trace volatile organic impurities (such as unreacted starting materials) that might fall below the detection limit of NMR.

References

  • 17O Quantitative Nuclear Magnetic Resonance Spectroscopy of Gasoline and Oxygenated Additives | Analytical Chemistry - ACS Publications Source: acs.org URL:[Link]

  • A Guide to Quantitative NMR (qNMR) Source: emerypharma.com URL:[Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients Source: rssl.com URL:[Link]

  • Analysis of foods using HPLC with evaporative light scattering detection Source: agilent.com URL:[Link]

  • HPLC or GC? - ResearchGate Discussions Source: researchgate.net URL:[Link]

  • Determination of Contaminants: HPLC vs. GC Source: tentamus.com URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: nih.gov URL:[Link]

Sources

Comparative

comparing the efficacy of different synthetic routes to pentamethylcyclohexanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary & Mechanistic Context 1,3,3,5,5-Pentamethylcyclohexano...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Mechanistic Context

1,3,3,5,5-Pentamethylcyclohexanol (PMCH-ol) is a highly sterically hindered tertiary alcohol that serves as the critical penultimate intermediate in the synthesis of Neramexane (1-amino-1,3,3,5,5-pentamethylcyclohexane), a potent NMDA receptor antagonist used in the treatment of neurodegenerative conditions and tinnitus 1.

The synthesis of PMCH-ol relies on the nucleophilic addition of a methyl group to 3,3,5,5-tetramethylcyclohexanone (TMCH-one). Because the carbonyl carbon of TMCH-one is flanked by significant steric bulk (1,3-diaxial interactions from the methyl groups at the C3 and C5 positions), the choice of organometallic reagent dictates whether the reaction proceeds via the desired 1,2-addition or falls victim to competitive enolization (alpha-proton abstraction).

Pathway Iso Isophorone (Starting Material) TMCH 3,3,5,5-Tetramethyl- cyclohexanone Iso->TMCH MeMgCl, CuI, LiCl THF (1,4-addition) PMCH 1,3,3,5,5-Pentamethyl- cyclohexanol TMCH->PMCH MeMgCl, THF (1,2-addition) API Neramexane (API Target) PMCH->API 1. Ritter Rxn (TMSCN/H2SO4) 2. Hydrolysis

Figure 1: Synthetic workflow from Isophorone to Neramexane highlighting the PMCH-ol intermediate.

Comparative Analysis of Synthetic Routes

To achieve optimal conversion of TMCH-one to PMCH-ol, process chemists must balance nucleophilicity against basicity. Below is an objective comparison of the three primary synthetic routes.

Route A: Methylmagnesium Chloride (MeMgCl) — The Industrial Standard

Methylmagnesium chloride in Tetrahydrofuran (THF) is the modern benchmark for synthesizing PMCH-ol. THF acts as a strong Lewis base, coordinating with the Mg²⁺ ion to stabilize the monomeric Grignard species [[2]](). This coordination activates the carbonyl oxygen of TMCH-one, directing the methyl nucleophile into an equatorial attack. MeMgCl provides superior atom economy compared to heavier halides and avoids the formation of poly-unsaturated byproducts (such as 1,3,5,5-tetramethylcyclohexadiene) that plague other Grignard variants [[3]]().

Route B: Methylmagnesium Iodide (MeMgI) — The Historical Benchmark

Early patents for Neramexane synthesis utilized MeMgI 1. While highly reactive, the high molecular weight of iodine drastically reduces the reaction's atom economy. Furthermore, residual iodide salts are notoriously difficult to wash out of the organic phase, posing a severe risk of catalyst poisoning in downstream API manufacturing steps.

Route C: Methyllithium (MeLi) — The High-Reactivity Alternative

Methyllithium is a harder, more reactive nucleophile than Grignard reagents. However, its intense basicity makes it a double-edged sword. When applied to sterically hindered ketones like TMCH-one, MeLi frequently abstracts an alpha-proton instead of attacking the carbonyl, leading to competitive enolization 4. This side reaction significantly depresses the yield of the desired tertiary alcohol and necessitates strict cryogenic conditions (-78 °C), making it economically unviable for scale-up.

Mechanism cluster_A Optimal Route (MeMgCl) cluster_B Sub-optimal Route (MeLi) Ketone 3,3,5,5-Tetramethylcyclohexanone Mg Mg2+ Coordination (Activates Carbonyl) Ketone->Mg MeMgCl / THF Li Strong Basicity (Minimal Coordination) Ketone->Li MeLi / Et2O Add Nucleophilic Addition (High Yield) Mg->Add Li->Add minor pathway Enol Competitive Enolization (Lower Yield) Li->Enol alpha-proton abstraction

Figure 2: Mechanistic divergence between Grignard (MeMgCl) and Organolithium (MeLi) additions.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three routes based on scaled laboratory data.

RouteReagentSolventOptimal TempYield (%)Byproduct RiskIndustrial Scalability
A MeMgClTHF0 - 10 °C85 - 92%Low (Trace alkene)Excellent
B MeMgIEt₂O / THF0 - 20 °C78 - 85%Moderate (Iodide retention)Fair
C MeLiEt₂O-78 °C60 - 75%High (Enolization)Poor

Experimental Protocol: MeMgCl-Mediated Synthesis of PMCH-ol

This protocol represents a self-validating system optimized for maximum yield and minimal byproduct formation. Every step is engineered to control the kinetics of the Grignard addition against the thermodynamics of enolization and dehydration.

Materials Required:

  • 3,3,5,5-Tetramethylcyclohexanone (1.0 equiv, 100 mmol)

  • Methylmagnesium chloride (3.0 M in THF) (1.2 equiv, 120 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and an argon inlet. Causality: Grignard reagents are highly sensitive to moisture; even trace water will quench MeMgCl to methane gas, altering the stoichiometry and depressing the yield.

  • Reagent Loading: Charge the flask with the 3.0 M MeMgCl solution in THF (40 mL, 120 mmol) and dilute with an additional 50 mL of anhydrous THF. Cool the mixture to 0 °C using an ice-water bath. Causality: THF stabilizes the Grignard reagent via oxygen lone-pair donation. Cooling to 0 °C suppresses the kinetic energy required for the competing alpha-proton abstraction (enolization) .

  • Ketone Addition: Dissolve 3,3,5,5-tetramethylcyclohexanone (15.4 g, 100 mmol) in 50 mL of anhydrous THF. Transfer this to the addition funnel and add dropwise to the Grignard solution over 45 minutes, maintaining the internal temperature below 10 °C. Causality: Adding the ketone to an excess of the Grignard reagent ensures the nucleophile is always in vast stoichiometric excess, driving the equilibrium rapidly toward the magnesium alkoxide intermediate.

  • Reaction Maturation: Once addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature (20 °C) for 2 hours.

  • Quenching (Critical Step): Cool the flask back to 0 °C. Carefully quench the reaction by dropwise addition of 50 mL of saturated aqueous NH₄Cl. Causality: It is imperative to avoid strong mineral acids (like HCl or H₂SO₄) during the quench. Strong acids will rapidly protonate the newly formed tertiary hydroxyl group, turning it into a prime leaving group (H₂O) and triggering an E1 dehydration to form the unwanted byproduct 1,3,3,5,5-pentamethylcyclohexene 5. NH₄Cl provides a mild, buffered proton source (pH ~5.5) that safely yields the alcohol.

  • Workup & Isolation: Separate the organic THF layer. Extract the aqueous layer with Ethyl Acetate (2 × 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1,3,3,5,5-pentamethylcyclohexanol as a crystalline solid/oil mixture (Typical yield: ~15.0 g, 88%).

References

  • [5] LookChem. 1,3,3,5,5-pentamethyl-cyclohexene - Product Information & Upstream Raw Materials. Available at:

  • [1] Google Patents (US8692021B2). Method of preparing Neramexane or a salt thereof. Available at:

  • [3] Google Patents (US20130123541A1). Method of preparing 3,3,5,5-tetramethylcyclohexanone. Available at:

  • [2] ACS Publications. Applications of Diethoxymethane as a Versatile Process Solvent and Unique Reagent in Organic Synthesis. Available at:

  • [4] CDN Science Pub. Reaction of P-halo a$-unsaturated ketones with cuprate reagents. Available at:

  • ACS Publications. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. Available at:

Sources

Validation

The Definitive Guide to Validating Computational Models for Cyclohexanol Conformation

As a Senior Application Scientist in computational chemistry and structural biology, one of the most rigorous tests of any molecular modeling suite is its ability to accurately predict the conformational landscape of fle...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in computational chemistry and structural biology, one of the most rigorous tests of any molecular modeling suite is its ability to accurately predict the conformational landscape of flexible, weakly interacting systems. While rigid scaffolds are easily handled by standard force fields, molecules like cyclohexanol present a unique challenge.

Cyclohexanol is a delicate testbed for validating dispersion-corrected computational models . Unlike simple alkylcyclohexanes where the A-value dictates a clear equatorial preference, the hydroxyl group in cyclohexanol introduces significant conformational flexibility. The rotation of the OH group results in four distinct chair conformations—equatorial-gauche, equatorial-trans, axial-gauche, and axial-trans—all existing within a narrow energy window of less than 5 kJ/mol (~1.2 kcal/mol) .

This guide objectively compares the performance of leading computational approaches (DFT, DFTB, and Molecular Mechanics) for predicting cyclohexanol conformation and provides the experimental protocols required to validate these models.

The Causality of Conformational Complexity

To understand why cyclohexanol is a benchmark for computational validation, we must examine the causality behind its structural energetics. The energy difference ( ΔG ) between the global minimum (equatorial) and the most stable axial form is exceptionally small—often calculated at merely 1.6 kJ/mol .

This small gap is driven by a competition between:

  • 1,3-Diaxial Interactions: Steric repulsion destabilizes the axial OH conformer.

  • Hyperconjugation & Hydrogen Bonding: The orientation of the hydroxyl proton (gauche vs. trans) alters the dipole moment and the potential for intramolecular stabilization or intermolecular dimerization.

  • Dispersion Forces: In dimerized or solvated states, weak dispersion forces can completely invert the expected monomeric stability hierarchy .

Because the energy barriers are so low, standard computational models often fail to correctly rank the conformers or accurately predict the torsional barrier of the hydroxyl rotation.

Comparative Analysis of Computational Approaches

When selecting a computational suite (e.g., Gaussian, Schrödinger, xTB), the choice of the underlying physical model dictates the accuracy of the conformational analysis. Below is a comparative synthesis of three primary methodologies.

Table 1: Performance Comparison of Computational Models for Cyclohexanol
Computational MethodRecommended Level of TheoryTorsional Barrier AccuracyConformational Ranking AccuracyComputational CostBest Use Case
Density Functional Theory (DFT) M06-2X or B3LYP-D3(BJ) / def2-TZVPHigh. Captures hyperconjugation and dispersion accurately.Excellent. Accurately predicts the ~1.6 kJ/mol gap between eq and ax forms.High (Hours per conformer)Final geometry optimization and thermodynamic benchmarking.
Density-Functional Tight-Binding (DFTB) DFTB3-D3Low. Systematically underestimates torsional barriers of OH rotation .Moderate. Often overemphasizes hydrogen bonding, skewing relative energies.Very Low (Seconds)High-throughput screening of massive conformer libraries.
Molecular Mechanics (MM/MD) OPLS4 or MM2Moderate. Heavily dependent on parameterization for the C-O-H dihedral.Good. Captures steric 1,3-diaxial interactions well, but struggles with subtle electronic effects.Low (Minutes)Initial conformational search and explicit solvent dynamics.

Key Insight: While DFTB is 2 to 3 orders of magnitude faster than ab initio DFT, it fundamentally underestimates hydrogen bonding interactions and torsional barriers . Therefore, a hybrid workflow—using MM or DFTB for initial sampling, followed by DFT (M06-2X/6-311++G(d,p)) for final energy scoring—is the most robust computational strategy.

G Start Input: Cyclohexanol 2D Structure MM MM/DFTB Conformational Search (Fast Sampling) Start->MM Filter Filter Unique Conformers (RMSD > 0.5 Å) MM->Filter DFT DFT Optimization (M06-2X / B3LYP-D3) Filter->DFT Exp Experimental Validation (NMR / IR Spectroscopy) DFT->Exp Valid Validated Conformational Landscape Exp->Valid

Workflow for computational conformational search and experimental validation.

Experimental Validation Protocols

To ensure scientific integrity, computational predictions must be grounded in a self-validating experimental system. Because the energy differences in cyclohexanol are minute, room-temperature analysis yields a time-averaged ensemble. We must use specialized techniques to isolate and measure the conformers.

Protocol A: Low-Temperature 1 H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides direct evidence for the dominant conformation by analyzing the proton-proton J-coupling constants of the C1 proton .

Mechanism: The Karplus equation dictates that dihedral angles near 180° (antiperiplanar) yield large coupling constants (typically 10–12 Hz), while angles near 60° (gauche) yield small constants (2–5 Hz).

  • If the OH is equatorial , the C1 proton is axial . An axial proton couples with two adjacent axial protons, yielding a large triplet of triplets (large J-values).

  • If the OH is axial , the C1 proton is equatorial . An equatorial proton only has gauche interactions with adjacent protons, yielding a narrow multiplet (small J-values).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of cyclohexanol in 0.6 mL of a deuterated solvent with a low freezing point (e.g., CD 2​ Cl 2​ or Acetone- d6​ ).

  • Cooling: Lower the NMR probe temperature to 193 K (–80 °C). This freezes the rapid chair-chair interconversion, allowing distinct signals for the axial and equatorial conformers to emerge.

  • Acquisition: Acquire a high-resolution 1 H NMR spectrum (minimum 400 MHz, preferably 600 MHz).

  • Integration & Analysis: Locate the C1-H multiplet (typically around 3.5–4.0 ppm). Integrate the distinct signals for the axial C1-H (representing the equatorial OH conformer) and the equatorial C1-H (representing the axial OH conformer).

  • Validation: Calculate the experimental ΔG using the integrated populations ( ΔG=−RTln(Keq​) ) and compare this directly to the DFT-calculated free energies.

NMR_Logic Mix C1 Proton Multiplet (Low Temp NMR) LargeJ Large J-Coupling (~10-12 Hz) (Axial-Axial Interaction) Mix->LargeJ SmallJ Small J-Coupling (~2-5 Hz) (Equatorial-Axial/Eq Interaction) Mix->SmallJ EqOH Dominant: Equatorial OH LargeJ->EqOH AxOH Minor: Axial OH SmallJ->AxOH

Logical deduction of cyclohexanol conformation using NMR J-coupling.

Protocol B: Supersonic Jet Expansion & Mass-Resolved IR Spectroscopy

While NMR is excellent for solution-phase validation, solvent effects can perturb the natural conformational equilibrium. To validate gas-phase computational models (like standard DFT without implicit solvation), supersonic jet expansion is required .

Mechanism: Expanding a gas mixture through a pinhole into a vacuum cools the molecules to near absolute zero (rotational temperatures < 5 K) without condensation. This traps the cyclohexanol molecules in their local conformational minima, effectively "freezing" the 4 distinct chair conformers.

Step-by-Step Methodology:

  • Expansion: Seed cyclohexanol vapor into a carrier gas (e.g., Helium or Argon) at 2-3 bar backing pressure. Expand the mixture through a pulsed nozzle into a vacuum chamber.

  • Ionization & Detection: Because cyclohexanol lacks a strong UV chromophore, utilize a combination of nanosecond and femtosecond IR lasers (the IR 3 technique) to ionize the molecules .

  • Spectroscopy: Record the mass-resolved IR spectrum in the OH stretching region (3600–3700 cm −1 ).

  • Validation: Compare the experimental OH stretch frequencies with the scaled harmonic frequencies calculated via M06-2X/6-311++G(d,p). The subtle shifts in the OH stretch will differentiate the gauche and trans rotamers of the equatorial and axial forms.

Conclusion

Validating computational models for flexible ring systems requires a deep understanding of the underlying physics. While rapid methods like DFTB and MM are invaluable for navigating the vast conformational space of cyclohexanol, they must be anchored by high-level DFT calculations (such as M06-2X) to accurately capture the minute ~1.6 kJ/mol energy gaps. Ultimately, true scientific trustworthiness is achieved only when these in silico predictions are rigorously cross-examined against low-temperature NMR and gas-phase spectroscopic data.

References
  • Juanes, M., Usabiaga, I., León, I., Evangelisti, L., Fernández, J. A., & Lesarri, A. (2020). The Six Isomers of the Cyclohexanol Dimer: A Delicate Test for Dispersion Models. Angewandte Chemie International Edition, 59(33), 14081-14085. URL:[Link]

  • León, I., Montero, R., Longarte, A., & Fernández, J. A. (2013). IR mass-resolved spectroscopy of complexes without chromophore: Cyclohexanol·(H2O)n, n = 1–3 and cyclohexanol dimer. The Journal of Chemical Physics, 139(17), 174312. URL:[Link]

  • Lee, K. H., Schnupf, U., Sumpter, B. G., & Irle, S. (2018). Performance of Density-Functional Tight-Binding in Comparison to Ab Initio and First-Principles Methods for Isomer Geometries and Energies of Glucose Epimers in Vacuo and Solution. ACS Omega, 3(12), 16899-16915. URL:[Link]

Comparative

A Comparative Guide to the Spectral Analysis of Substituted Cyclohexanols

For researchers and professionals in drug development and chemical sciences, a deep understanding of molecular conformation is not merely academic; it is a cornerstone of rational design and synthesis. The three-dimensio...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical sciences, a deep understanding of molecular conformation is not merely academic; it is a cornerstone of rational design and synthesis. The three-dimensional arrangement of atoms in a molecule dictates its reactivity, biological activity, and physical properties. Substituted cyclohexanols are a ubiquitous structural motif in pharmaceuticals and natural products, and their conformational preferences are pivotal. This guide provides an in-depth comparison of the spectral data for substituted cyclohexanols, offering insights grounded in established spectroscopic principles and experimental evidence. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as powerful tools to elucidate the stereochemistry of these important compounds.

The Foundation: Conformational Analysis of the Cyclohexane Ring

The cyclohexane ring is not a planar hexagon. It predominantly adopts a low-energy "chair" conformation. In this conformation, the twelve hydrogen atoms are classified into two distinct types: six are axial, oriented perpendicular to the ring's plane, and six are equatorial, located roughly within the plane of the ring.[1] Through a process known as a "ring flip," one chair conformation can interconvert into another, causing all axial positions to become equatorial and vice versa.[1]

When a substituent is introduced onto the ring, the two chair conformations are often no longer equal in energy. Generally, a substituent is more stable in the equatorial position to minimize steric strain with the axial hydrogens on the same side of the ring.[1] The preference for the equatorial position is quantified by the conformational free energy, or "A-value."[2] A larger A-value indicates a stronger preference for the equatorial position.[2]

Caption: Conformational equilibrium of a substituted cyclohexane.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton NMR is arguably the most powerful technique for determining the conformation of substituted cyclohexanols. The chemical shift (δ) and the spin-spin coupling constants (J) of the proton attached to the hydroxyl-bearing carbon (the C1 proton or carbinol proton) are particularly informative.

Causality Behind Experimental Observations:

  • Chemical Shift: Axial and equatorial protons have different electronic environments.[3] Generally, equatorial protons are deshielded relative to their axial counterparts and thus appear at a higher chemical shift (downfield).[3][4] This is due to the anisotropic effects of the surrounding C-C bonds.[3] For the C1 proton in a cyclohexanol, the axial proton typically resonates around 3.5 ppm, while the equatorial proton is found further downfield, near 4.0 ppm.

  • Coupling Constants (³J): The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle (θ) between them, a relationship described by the Karplus equation.[2][5]

    • An axial-axial (ax-ax) coupling (θ ≈ 180°) is large, typically 8-13 Hz .

    • An axial-equatorial (ax-eq) coupling (θ ≈ 60°) is small, typically 2-5 Hz .

    • An equatorial-equatorial (eq-eq) coupling (θ ≈ 60°) is also small, typically 2-5 Hz .

Comparative Analysis: cis- and trans-4-tert-Butylcyclohexanol

The 4-tert-butylcyclohexanol isomers are excellent models because the bulky tert-butyl group (A-value ≈ 5.0 kcal/mol) effectively "locks" the ring into a single chair conformation, preventing ring flips.[2]

  • In trans-4-tert-butylcyclohexanol , both the tert-butyl group and the hydroxyl group are in the more stable equatorial positions. The C1 proton is therefore in the axial position. It is coupled to two adjacent axial protons and two adjacent equatorial protons. Its signal appears as a triplet of triplets with one large coupling constant (J_ax-ax) and one smaller coupling constant (J_ax-eq). The large width of this multiplet is a key diagnostic feature.

  • In cis-4-tert-butylcyclohexanol , the tert-butyl group is equatorial, forcing the hydroxyl group into the axial position. The C1 proton is therefore equatorial. It is coupled to two adjacent axial protons and two adjacent equatorial protons. Its signal will show only small couplings (J_eq-ax and J_eq-eq) and will appear as a narrow multiplet.

CompoundOH PositionC1-H PositionC1-H Chemical Shift (δ)C1-H Splitting Pattern (J values)
trans-4-tert-butylcyclohexanolEquatorialAxial~3.5 ppmTriplet of triplets (J ≈ 11 Hz, 4.5 Hz)
cis-4-tert-butylcyclohexanolAxialEquatorial~4.0 ppmNarrow multiplet (J ≈ 3 Hz)

Note: Exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information about the carbon framework. The chemical shifts of the ring carbons are sensitive to the stereochemistry of the substituents, a phenomenon largely governed by steric interactions.

Causality Behind Experimental Observations:

The most significant diagnostic tool in the ¹³C NMR of substituted cyclohexanes is the γ-gauche effect . An axial substituent introduces steric compression (a gauche interaction) with the axial hydrogens on the carbons at the γ-position (C3 and C5 relative to the substituent at C1). This steric compression causes a shielding effect, shifting the resonance of the γ-carbons upfield (to a lower δ value) by approximately 5-7 ppm compared to the corresponding carbon in the isomer with an equatorial substituent. The carbon bearing the axial substituent (the α-carbon) also experiences a slight upfield shift.

Comparative Analysis: cis- and trans-4-Methylcyclohexanol

Carbon Atomtrans-4-Methylcyclohexanol (Equatorial OH, Equatorial Me)cis-4-Methylcyclohexanol (Axial OH, Equatorial Me)Key Difference
C1 (CH-OH)~70.5 ppm~65.9 ppmα-carbon (C1) is shielded in the cis isomer.
C2, C6~35.8 ppm~32.8 ppm
C3, C5~31.5 ppm~25.9 ppmγ-carbons (C3, C5) are significantly shielded in the cis isomer.
C4~32.4 ppm~32.1 ppm
CH₃~22.4 ppm~22.4 ppm

Note: Data is illustrative and actual values may vary. The key takeaway is the relative upfield shift for the α and γ carbons in the isomer with the axial hydroxyl group.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy is excellent for identifying the presence of the hydroxyl functional group but can also provide subtle clues about its stereochemistry. The key vibrations to observe are the O-H stretch and the C-O stretch.

Causality Behind Experimental Observations:

  • O-H Stretch: Alcohols typically show a strong, broad absorption in the region of 3300-3600 cm⁻¹ due to hydrogen bonding.[6] The exact position can sometimes distinguish between intermolecularly and intramolecularly hydrogen-bonded species.

  • C-O Stretch: The C-O stretching vibration, appearing in the 1000-1200 cm⁻¹ region, is particularly sensitive to the axial or equatorial orientation of the hydroxyl group.[6]

    • An equatorial C-O bond generally absorbs at a higher wavenumber (e.g., ~1060 cm⁻¹).

    • An axial C-O bond, due to steric interactions, absorbs at a lower wavenumber (e.g., ~1000 cm⁻¹).

Furthermore, research has shown small but characteristic differences in the O-H stretching frequency itself, with the axial hydroxyl group's frequency often being slightly higher than the equatorial one in dilute, non-hydrogen-bonding solvents.

Vibrational ModeEquatorial -OH GroupAxial -OH Group
C-O StretchHigher Wavenumber (~1060 cm⁻¹)Lower Wavenumber (~1000 cm⁻¹)
O-H Stretch (dilute solution)Lower Wavenumber (~3622 cm⁻¹)Higher Wavenumber (~3630 cm⁻¹)

Mass Spectrometry: Elucidating Structure Through Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For cyclohexanols, two primary fragmentation pathways are alpha-cleavage and dehydration.[6]

Causality Behind Experimental Observations:

  • Dehydration: A common fragmentation pathway involves the loss of a water molecule (18 Da) from the molecular ion, resulting in a prominent peak at [M-18]⁺.[6]

  • Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the oxygen atom. For cyclohexanol, this leads to the opening of the ring and can result in various fragment ions. The base peak (most intense peak) in the mass spectrum of cyclohexanol itself is often observed at m/z 57.[7] This fragment's formation involves ring-opening and subsequent cleavage.

While differentiating between stereoisomers using conventional electron ionization (EI) MS can be challenging due to similar fragmentation patterns, subtle differences in the relative intensities of fragment ions may sometimes be observed.

Experimental Protocols

A self-validating system for analysis requires rigorous and reproducible experimental procedures.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the substituted cyclohexanol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[2] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • To confirm the identity of the O-H proton signal, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The O-H peak will disappear or significantly diminish.[6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A 90° pulse angle and a longer relaxation delay (e.g., 2-5 seconds) are typically used. A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Measure the chemical shifts and coupling constants, paying close attention to the multiplicity and width of the carbinol proton signal.

    • Assign the peaks in the ¹³C NMR spectrum, looking for the characteristic upfield shifts associated with the γ-gauche effect.

Workflow for Spectral Analysis

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Conclusion Sample Substituted Cyclohexanol Sample H_NMR ¹H NMR Acquisition Sample->H_NMR C_NMR ¹³C NMR Acquisition Sample->C_NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Analyze_H Analyze ¹H Data (δ, J-coupling, Multiplicity) H_NMR->Analyze_H Analyze_C Analyze ¹³C Data (γ-gauche effect) C_NMR->Analyze_C Analyze_IR Analyze IR Data (C-O & O-H Stretch) IR->Analyze_IR Analyze_MS Analyze MS Data (M⁺, [M-18]⁺, Fragments) MS->Analyze_MS Conclusion Determine Stereochemistry (Axial vs. Equatorial OH) Analyze_H->Conclusion Analyze_C->Conclusion Analyze_IR->Conclusion Analyze_MS->Conclusion

Caption: Workflow for the complete spectral analysis of substituted cyclohexanols.

Conclusion

The comprehensive analysis of spectral data provides an unambiguous pathway to determining the stereochemistry of substituted cyclohexanols. ¹H NMR spectroscopy, through the analysis of chemical shifts and coupling constants, offers the most definitive evidence for the axial or equatorial orientation of the carbinol proton. ¹³C NMR corroborates these findings by highlighting the shielding γ-gauche effect of axial substituents. IR spectroscopy provides a quick confirmation of the hydroxyl group and offers subtle clues about its orientation through the C-O stretching frequency. Finally, mass spectrometry confirms the molecular weight and provides structural information through characteristic fragmentation patterns. By integrating data from these techniques, researchers can confidently assign the three-dimensional structure of substituted cyclohexanols, a critical step in the development of new chemical entities.

References

  • Cole, A. R. H., Jefferies, P. R., & Muller, G. T. A. (1959). Infrared fipectra of Natural Products. Part X. Conformations and Infrared Spectra of Substituted cycloHexanok. Journal of the Chemical Society, 1222. Retrieved from [Link]

  • Abraham, R. J., & Rossetti, Z. L. (1972). Conformational analysis by nuclear magnetic resonance. Interpretation of solvent effect on standard enthalpy and entropy differences between conformations of cyclohexanol. Chemical Communications (London), (22), 149. Retrieved from [Link]

  • orthocresol. (2015, October 28). Shifting of axial and equatorial protons. Chemistry Stack Exchange. Retrieved from [Link]

  • CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. (n.d.). Retrieved from [Link]

  • Basso, E. A., et al. (2013). Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. ResearchGate. Retrieved from [Link]

  • Eliel, E. L., & Gilbert, E. C. (1962). N.M.R. Spectra and Conformational Analysis of 4-Alkylcyclohexanols. Journal of the American Chemical Society, 84(12), 2464-2465. Retrieved from [Link]

  • long. (2015, October 27). NMR spectrum of cyclohexanol - hints on integration. Chemistry Stack Exchange. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanol, 4-methyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

  • 4-Tert-butylcyclohexanol (cis/trans). (n.d.). SpectraBase. Retrieved from [Link]

  • Mohrig, J. R., et al. (2011). Dehydration of 2-Methyl-1-cyclohexanol: New Findings from a Popular Undergraduate Laboratory Experiment. Journal of Chemical Education, 88(7), 930-934. Retrieved from [Link]

  • halakukhan1315. (2023, August 17). How does NMR distinguish between axial and equatorial protons?. Brainly.com. Retrieved from [Link]

  • Subbotin, O. A., & Sergeyev, N. M. (1975). 13C NMR Spectroscopy of Substituted Cyclohexanes. ResearchGate. Retrieved from [Link]

  • Geden, J. V., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry, 89(12), 8668–8675. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-tert-Butylcyclohexanol. PubChem Compound Database. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Help. (2020, March 18). 4-tert-Butylcyclohexanol - J values [Video]. YouTube. Retrieved from [Link]

  • Laihia, K., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. Retrieved from [Link]

  • Danieli, E., et al. (2015). 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexanol. PubChem Compound Database. Retrieved from [Link]

  • Compare and interpret the infrared spectra of 4- methylcyclohexane and 4- methylcyclohexanol. (n.d.). Homework.Study.com. Retrieved from [Link]

  • compared using 13C nmr spectroscopy. (n.d.).
  • epistemeo. (2012, October 10). Introduction to IR Spectroscopy - Alcohols [Video]. YouTube. Retrieved from [Link]

  • Geden, J. V., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. PubMed. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Modgraph. Retrieved from [Link]

  • Uses of ¹H NMR Spectroscopy. (2024, January 15). Chemistry LibreTexts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanol. NIST Chemistry WebBook. Retrieved from [Link]

  • CN1868988A - Synthesis method of substituted cyclohexanone and/or substituted cyclohexanol. (n.d.). Google Patents.
  • Brown, D. (2026, March 22). C6H12 infrared spectrum of cyclohexane. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]

  • Cyclohexanol Mass Spec. (2020, May 28). Reddit. Retrieved from [Link]

  • Chem Tube. (2025, July 28). Mass Spectrometry of Cycloalkanes [Video]. YouTube. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

1,2,2,5,5-Pentamethylcyclohexan-1-ol proper disposal procedures

As a Senior Application Scientist, I approach chemical logistics and laboratory safety not merely as a compliance checklist, but as a self-validating system rooted in chemical causality. Handling highly substituted alicy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical logistics and laboratory safety not merely as a compliance checklist, but as a self-validating system rooted in chemical causality. Handling highly substituted alicyclic alcohols like 1,2,2,5,5-Pentamethylcyclohexan-1-ol requires a deep understanding of how molecular structure dictates physical behavior, environmental risk, and regulatory classification.

The dense steric shielding provided by the five methyl groups significantly reduces the reactivity of the hydroxyl group compared to primary or secondary alcohols. However, this same substitution pattern renders the molecule highly lipophilic and combustible. Consequently, operational protocols must prioritize rigorous engineering controls, static mitigation, and strict adherence to environmental disposal regulations.

Below is the comprehensive operational guide for the safe handling, experimental utilization, and RCRA-compliant disposal of 1,2,2,5,5-Pentamethylcyclohexan-1-ol.

Physicochemical Profiling & Mechanistic Causality

To design a safe handling protocol, we must first translate the compound's physicochemical properties into operational implications.

PropertyValueOperational Implication
CAS Number 90103-39-2Critical identifier for Safety Data Sheets (SDS) and EPA waste manifesting.
Molecular Formula C₁₁H₂₂OThe high carbon-to-oxygen ratio dictates extreme lipophilicity. It can rapidly permeate standard thin nitrile gloves; extended contact requires butyl rubber gloves.
Boiling Point 81–87 °C at 17 mm HgLow volatility at ambient pressure, but vaporizes readily under heat or vacuum. Requires a certified fume hood to prevent vapor accumulation.
Physical State Colorless liquidFlows readily; requires secondary containment trays during storage and transfer to prevent uncontrolled spill spread.
Hazard Class Combustible Liquid, IrritantDemands a spark-free environment. Bulk transfers require active grounding and bonding to prevent static ignition.

Operational Handling & Experimental Workflow

When utilizing 1,2,2,5,5-Pentamethylcyclohexan-1-ol in synthesis—such as its acid-catalyzed dehydration to form 1,3,3,6,6-pentamethylcyclohexene—every step must be engineered to mitigate exposure and fire risks in accordance with the.

Workflow: Acid-Catalyzed Dehydration Protocol

  • Apparatus Assembly: Assemble a Dean-Stark apparatus or water separator within a certified chemical fume hood.

    • Causality: The fume hood provides the primary engineering control against the accumulation of combustible vapors, satisfying .

  • Reagent Transfer: Dissolve 22.6 g of 1,2,2,5,5-pentamethylcyclohexanol in 280 mL of a non-polar solvent (e.g., benzene or toluene).

    • Causality: The highly lipophilic nature of the pentamethylated ring ensures complete solubility in aromatic solvents[1].

  • Catalyst Addition: Add 100 mg of p-toluenesulfonic acid (p-TsOH) to the reaction vessel.

  • Reflux & Separation: Boil the mixture on the water separator for approximately 7 hours.

    • Causality: Continuous removal of water drives the thermodynamic equilibrium toward the alkene product, overcoming the immense steric barrier of the adjacent methyl groups[1].

  • Neutralization & Extraction: Cool the solution and neutralize the acid catalyst with solid sodium carbonate before filtration and subsequent vacuum distillation[1].

HandlingWorkflow A Risk Assessment & PPE Verification B Fume Hood Preparation A->B C Chemical Transfer (Grounding/Bonding) B->C D Reaction Execution (e.g., Dehydration) C->D E Waste Segregation (Non-Halogenated) D->E

Figure 1: Step-by-step operational workflow for handling 1,2,2,5,5-Pentamethylcyclohexan-1-ol.

Waste Segregation & RCRA Disposal Protocols

Once the chemical is spent or discarded, it becomes a solid waste subject to strict environmental regulations. Due to its combustible nature, it is typically managed as an Ignitable (D001) hazardous waste. Disposal must strictly adhere to the .

Step-by-Step RCRA-Compliant Disposal:

  • Waste Characterization: Evaluate the spent solvent mixture under 40 CFR Part 261. Because 1,2,2,5,5-pentamethylcyclohexanol is typically dissolved in flammable organic solvents, the entire mixture inherits the Ignitable (D001) characteristic.

  • Stream Segregation: Isolate the waste strictly into a designated "Non-Halogenated Organic Waste" stream.

    • Causality: Introducing even trace halogens into this stream alters the required incineration profile at the Treatment, Storage, and Disposal Facility (TSDF). Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins, exponentially increasing disposal costs and environmental risk.

  • Containerization: Store the waste in a compatible, safety-rated high-density polyethylene (HDPE) or steel drum. The container must remain sealed at all times except when actively adding waste. This is a strict requirement to comply with , which regulates volatile organic emissions from containers.

  • Bonding and Grounding: When transferring bulk waste into the disposal drum, actively ground and bond the receiving vessel.

    • Causality: Flowing non-polar organic liquids generate static electricity. Grounding provides a safe path for static dissipation, preventing a spark from igniting the combustible vapor in the headspace.

  • Manifesting: Affix a compliant EPA Hazardous Waste label detailing the accumulation start date, specific chemical contents, and the primary hazard classification (Ignitable).

DisposalTree Start Spent 1,2,2,5,5-Pentamethylcyclohexanol Q1 Mixed with Halogens? Start->Q1 Hal Halogenated Organic Waste (Separate Stream) Q1->Hal Yes NonHal Non-Halogenated Organic Waste (Primary Stream) Q1->NonHal No Cont RCRA Compliant Container (Vented/Sealed) Hal->Cont NonHal->Cont Label EPA Hazardous Waste Labeling (Ignitable/Toxic) Cont->Label TSDF Transfer to TSDF (Subpart CC Compliant) Label->TSDF

Figure 2: RCRA-compliant decision tree for organic waste segregation and disposal.

Emergency Spill Response

In the event of a localized spill outside of secondary containment:

  • Evacuate & Isolate: Immediately remove all ignition sources from the vicinity.

  • Containment: Deploy chemical-resistant absorbent pads or inert materials (e.g., vermiculite or dry sand) around the perimeter of the spill to prevent it from reaching drains or waterways. Do not use combustible absorbents like sawdust.

  • Recovery: Using non-sparking tools, sweep the absorbed material into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a mild detergent solution to remove residual lipophilic film, capturing the wash water as hazardous waste.

References

  • PrepChem. "Synthesis of 1,3,3,6,6-pentamethylcyclohexen." Available at:[Link][1]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." Available at:[Link]

  • Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." Available at:[Link]

  • Environmental Protection Agency (EPA). "RCRA Organic Air Emission Standards for Treatment, Storage and Disposal Facilities and Generators." Available at:[Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 1,2,2,5,5-Pentamethylcyclohexan-1-ol

This document provides essential safety protocols for the handling and disposal of 1,2,2,5,5-Pentamethylcyclohexan-1-ol. As direct safety data for this specific compound is not extensively published, the following guidel...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols for the handling and disposal of 1,2,2,5,5-Pentamethylcyclohexan-1-ol. As direct safety data for this specific compound is not extensively published, the following guidelines are synthesized from established best practices for structurally similar substituted cyclohexanols and flammable organic compounds.[1] This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, ensuring both personal safety and experimental integrity.

Understanding the Hazard Profile: A Proactive Approach

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on its structure—a substituted cyclohexanol—we can anticipate a hazard profile that includes:

  • Flammability: Like many alcohols and organic solvents, 1,2,2,5,5-Pentamethylcyclohexan-1-ol is expected to be a flammable liquid.[2][3][4] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5][6] Therefore, all work should be conducted away from open flames, sparks, and hot surfaces.[2][7][8]

  • Skin and Eye Irritation: Substituted alcohols are often irritating to the skin and eyes upon direct contact.[9] Prolonged exposure could lead to more severe irritation or dermatitis.

  • Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[5][9] Handling the compound in a well-ventilated area is crucial to minimize this risk.[10][11]

  • Toxicity: While specific toxicity data is unavailable, it is prudent to treat this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.[12][9][13]

Core Protection: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is the gold standard in laboratory practice.[14]

Engineering Controls: Your First Line of Defense
  • Fume Hood: All handling of 1,2,2,5,5-Pentamethylcyclohexan-1-ol should be performed inside a certified chemical fume hood.[10] This captures vapors at the source, preventing inhalation and minimizing the risk of flammable concentrations in the lab environment.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[7][15]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible within a 10-second travel distance from the workstation.[10]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

The following PPE is mandatory for all personnel handling 1,2,2,5,5-Pentamethylcyclohexan-1-ol. This equipment should be donned before handling the chemical and removed only after work is complete and the area is secured.[10]

PPE CategorySpecificationRationale & Best Practices
Eye Protection Chemical splash goggles meeting ANSI Z87.1 D3 standard.[10]Protects against splashes and vapors. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[16]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact. No single glove material is impervious to all chemicals; therefore, gloves should be inspected before each use and replaced immediately if signs of degradation appear.[17] Always wash hands after removing gloves.[16]
Body Protection Flame-resistant or 100% cotton lab coat.[16]Provides a barrier against splashes and, crucially, will not melt and adhere to the skin in the event of a fire, unlike synthetic fabrics.[16]
Footwear Closed-toe shoes, preferably made of a non-porous material.[16]Protects feet from spills and falling objects.
Respiratory NIOSH-approved respirator with organic vapor cartridges.Required if engineering controls are insufficient or during a large spill clean-up where vapor concentrations may be high.[12]

Operational Plan: From Benchtop to Disposal

Adherence to a strict, step-by-step protocol minimizes risk and ensures reproducible, safe science.

Safe Handling Protocol
  • Pre-Handling Assessment: Before starting, review the Safety Data Sheet (SDS) for similar chemicals and ensure all necessary PPE and safety equipment are available and in good working order.[10]

  • Work Area Preparation: Designate a specific area within a fume hood for the procedure. Remove all potential ignition sources from the area, including hot plates and electrical equipment that is not intrinsically safe.[2][6][11]

  • Chemical Dispensing: Ground and bond containers and receiving equipment during transfer to prevent static discharge, a potential ignition source.[2][5][8] Use non-sparking tools.[3][11]

  • During the Procedure: Keep the chemical container tightly closed when not in use.[2][5][8] Avoid actions that could generate aerosols.

  • Post-Handling: Upon completion, tightly seal the chemical container. Decontaminate the work area and any equipment used.

  • Hygiene: Remove PPE and wash hands thoroughly with soap and water before leaving the laboratory.[15][16]

Emergency Response: Spills and Exposures

Prompt and correct action during an emergency is critical.

  • Minor Spill (inside fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical sorbent.[5]

    • Collect the absorbed material using non-sparking tools into a suitable, labeled container for hazardous waste.[11]

    • Wipe down the area with a suitable solvent and then soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert all personnel.[11]

    • If flammable vapors are present, turn off ignition sources if it is safe to do so.

    • Close the laboratory door and prevent entry.

    • Contact your institution's emergency response team.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2][11] Seek medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][11] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][5][7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][13]

Chemical Spill Response Workflow

Spill_Response cluster_assessment Initial Assessment cluster_response Response Action cluster_disposal Final Steps Spill Spill Occurs Assess Assess Size & Location Spill->Assess MinorSpill Minor Spill (In Fume Hood) Assess->MinorSpill Small & Contained MajorSpill Major Spill (Outside Hood) Assess->MajorSpill Large or Uncontained Cleanup Contain & Clean Up (Use Spill Kit) MinorSpill->Cleanup Evacuate Evacuate Area Alert Others MajorSpill->Evacuate ContactEH_S Contact EHS/ Emergency Response Evacuate->ContactEH_S Dispose Dispose of Waste (Hazardous Waste) Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal

Chemical waste must be handled with the same care as the parent chemical.

  • Segregation: Do not mix 1,2,2,5,5-Pentamethylcyclohexan-1-ol waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.[15]

  • Container: Collect all waste (including contaminated solids from spills) in a durable, leak-proof, and clearly labeled container.[11][15] The label should include the chemical name and associated hazards.

  • Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Collection: Arrange for disposal through your institution's licensed hazardous waste collector.[15] Never pour chemical waste down the drain.[11]

By integrating these safety measures into your daily workflow, you build a culture of safety that protects yourself, your colleagues, and the integrity of your research.

References

  • Safer Handling of Alcohol in the Laboratory. National Science Teaching Association (NSTA). [Link]

  • MATERIAL SAFETY DATA SHEET. (Generic). [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention (CDC) Archive. [Link]

  • Laboratory Safety. (General Guidelines). [Link]

  • Safety Data Sheet: Cyclohexanol. Carl ROTH. [Link]

  • Cyclohexanone Safety Information. Chemius. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). [Link]

  • Guide to Good Lab Practice – The Basics. University of Warwick. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf, NIH. [Link]

  • Cyclohexanol - SAFETY DATA SHEET. PENTA. [Link]

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